molecular formula C7H6N2O2 B134974 5-Ethenyl-2-nitropyridine CAS No. 125889-39-6

5-Ethenyl-2-nitropyridine

Cat. No.: B134974
CAS No.: 125889-39-6
M. Wt: 150.13 g/mol
InChI Key: YTCBXYKWOQWDLZ-UHFFFAOYSA-N
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Description

5-Ethenyl-2-nitropyridine (CID 14386787) is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.14 g/mol . It belongs to the class of nitropyridines, which are recognized as privileged scaffolds and convenient precursors in modern organic and medicinal chemistry . The molecular structure features both a nitro group and an ethenyl (vinyl) group on the pyridine ring, making it a versatile intermediate for synthetic applications. The nitro group is a classic handle for further functionalization, including reduction to amino groups or participation in metal-catalyzed cross-couplings, facilitating the synthesis of a wide range of more complex heterocyclic systems . Concurrently, the ethenyl group offers a site for polymerization or further chemical modification via addition reactions. Researchers value this compound as a key building block in the development of novel bioactive molecules. Nitropyridine derivatives are actively studied for their potential in creating compounds with diverse biological activities, such as antitumor, antiviral, and antimicrobial agents . This product is intended for research and development purposes in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCBXYKWOQWDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559664
Record name 5-Ethenyl-2-nitropyridine
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125889-39-6
Record name 5-Ethenyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559664
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Record name 5-ethenyl-2-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and detailed characterization of 5-Ethenyl-2-nitropyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the current absence of direct literature precedence for its synthesis, this document outlines robust and experimentally grounded synthetic strategies based on well-established palladium-catalyzed cross-coupling reactions, including the Stille, Suzuki, and Heck reactions. Each proposed route is accompanied by a detailed, step-by-step experimental protocol, causality-driven explanations for procedural choices, and a discussion of the underlying reaction mechanisms. Furthermore, this guide presents a thorough in-silico characterization of the target molecule, with predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) derived from extensive analysis of structurally analogous compounds. This predictive analysis serves as a vital reference for the successful identification and purification of this compound in a laboratory setting.

Introduction: The Scientific Rationale and Potential Utility

This compound is a fascinating yet underexplored molecule that holds considerable promise as a versatile building block in contemporary organic synthesis. The pyridine core is a ubiquitous scaffold in a multitude of FDA-approved pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions. The presence of a nitro group at the 2-position significantly modulates the electronic properties of the pyridine ring, rendering it electron-deficient. This electronic feature can be exploited for various nucleophilic aromatic substitution reactions and can also influence the biological activity of derivatives.

The vinyl group at the 5-position is a particularly attractive functional handle. It can participate in a wide array of chemical transformations, including polymerization, cycloadditions, and further cross-coupling reactions, allowing for the facile introduction of the nitropyridyl moiety into larger and more complex molecular architectures. The strategic combination of these functional groups in a single molecule makes this compound a high-value target for synthetic chemists, particularly those engaged in the design and discovery of novel therapeutic agents and functional materials.

This guide aims to bridge the current knowledge gap by providing a detailed roadmap for the synthesis and characterization of this promising compound.

Proposed Synthetic Pathways: A Multi-pronged Approach

Given the lack of a reported synthesis for this compound, we propose three convergent synthetic strategies, all of which leverage the power and versatility of palladium-catalyzed cross-coupling reactions. The choice of a specific route may depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. Each of these proposed methods begins with a readily accessible 5-halo-2-nitropyridine precursor.

Synthesis of Key Starting Materials: 5-Halo-2-nitropyridines

The successful synthesis of this compound is predicated on the availability of suitable starting materials, namely 5-bromo-2-nitropyridine or 5-iodo-2-nitropyridine.

2.1.1. Synthesis of 5-Bromo-2-nitropyridine

A common and effective method for the synthesis of 5-bromo-2-nitropyridine involves a two-step sequence starting from 2-aminopyridine. First, electrophilic bromination of 2-aminopyridine with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile affords 2-amino-5-bromopyridine with high regioselectivity.[1] Subsequently, the amino group is converted to a nitro group via oxidation with hydrogen peroxide in concentrated sulfuric acid.[1][2]

2.1.2. Synthesis of 5-Iodo-2-nitropyridine

While 5-bromo-2-nitropyridine is a viable substrate for many cross-coupling reactions, the corresponding iodide often exhibits higher reactivity. 5-Iodo-2-nitropyridine can be prepared from 2-amino-5-nitropyridine through a Sandmeyer-type reaction, involving diazotization followed by treatment with potassium iodide.

The following diagram illustrates the general synthetic approach to the key 5-halo-2-nitropyridine precursors.

Caption: Synthetic routes to 5-halo-2-nitropyridine precursors.

Proposed Synthetic Route 1: Stille Cross-Coupling

The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the palladium-catalyzed coupling of an organotin compound with an organic halide.[3] In the context of our target molecule, this would involve the reaction of a 5-halo-2-nitropyridine with a vinylstannane reagent, such as vinyltributylstannane.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) catalyst is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice for Stille couplings.

  • Ligand: The triphenylphosphine ligands in Pd(PPh₃)₄ are generally sufficient, though in some cases, the addition of other phosphine ligands can improve reaction efficiency.

  • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions. Toluene or DMF are commonly used for Stille reactions.

  • Vinylating Agent: Vinyltributylstannane is a commercially available and air-stable reagent, making it a convenient choice.

Stille_Coupling cluster_conditions Reaction Conditions 5-Halo-2-nitropyridine 5-Bromo-2-nitropyridine (or 5-Iodo-2-nitropyridine) Catalyst Pd(PPh₃)₄ Product This compound Vinyltributylstannane Vinyltributylstannane Solvent Anhydrous Toluene Temperature Reflux

Caption: Proposed Stille cross-coupling for the synthesis of this compound.

Experimental Protocol: Stille Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-nitropyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add vinyltributylstannane (1.2 eq) via syringe.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • To remove the tin byproducts, stir the organic solution with an aqueous solution of potassium fluoride for 1 hour.

  • Filter the resulting precipitate through a pad of Celite, wash with diethyl ether, and collect the filtrate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Synthetic Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. For our target, this would entail the coupling of a 5-halo-2-nitropyridine with a vinylboronic acid or a more stable derivative like potassium vinyltrifluoroborate.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium(II) precatalyst, such as palladium(II) acetate [Pd(OAc)₂], and a phosphine ligand is typically used. The choice of ligand is critical, with bulky, electron-rich phosphines often being more effective for challenging substrates.

  • Base: A base is required to facilitate the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.

  • Vinylating Agent: Potassium vinyltrifluoroborate is an air- and moisture-stable solid, making it easier to handle than vinylboronic acid.

Suzuki_Coupling cluster_conditions Reaction Conditions 5-Halo-2-nitropyridine 5-Bromo-2-nitropyridine (or 5-Iodo-2-nitropyridine) Catalyst Pd(OAc)₂ Product This compound Potassium Vinyltrifluoroborate Potassium Vinyltrifluoroborate Ligand SPhos or XPhos Base K₂CO₃ or Cs₂CO₃ Solvent Toluene/Water

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add 5-bromo-2-nitropyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), palladium(II) acetate (0.03 eq), SPhos (0.06 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Proposed Synthetic Route 3: Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[4][5] In this case, 5-halo-2-nitropyridine would be reacted with ethylene gas. While this approach is atom-economical, it requires handling a gaseous reagent under pressure.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective precatalyst for the Heck reaction.

  • Ligand: Phosphine ligands such as triphenylphosphine or tri-o-tolylphosphine are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: A hindered organic base like triethylamine or an inorganic base such as potassium carbonate is necessary to neutralize the hydrogen halide formed during the reaction.

  • Alkene Source: Ethylene gas is the most direct vinyl source.

Heck_Reaction cluster_conditions Reaction Conditions 5-Halo-2-nitropyridine 5-Iodo-2-nitropyridine Catalyst Pd(OAc)₂ Product This compound Ethylene Ethylene Ligand P(o-tol)₃ Base Et₃N Solvent DMF Pressure Ethylene pressure

Sources

An In-depth Technical Guide to 5-Ethenyl-2-nitropyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethenyl-2-nitropyridine is a functionalized heterocyclic compound possessing significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, an electron-withdrawing nitro group, and a reactive vinyl moiety, offers a unique combination of functionalities for diverse chemical transformations. This guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, a proposed synthetic pathway via palladium-catalyzed cross-coupling, and a discussion of its potential applications in drug development and polymer chemistry. As this appears to be a novel or non-commercially available compound, this document synthesizes information from established chemical principles and data on analogous structures to provide a predictive yet authoritative resource for researchers.

Introduction and Core Compound Profile

The pyridine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs.[1] Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a nitro group, a potent electron-withdrawing group, significantly alters the electronic landscape of the pyridine ring, influencing its reactivity in nucleophilic aromatic substitution reactions and its potential as a bio-isostere.[2][3] Furthermore, the vinyl (ethenyl) group is a valuable synthetic handle, readily participating in a wide array of chemical transformations including polymerization, Michael additions, and as a dienophile in cycloaddition reactions.[4][5]

This compound combines these three key features, making it a molecule of considerable interest for the synthesis of complex molecular architectures. The strategic placement of the vinyl group at the 5-position and the nitro group at the 2-position creates a unique reactivity profile that can be exploited for the development of novel therapeutics and functional materials.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the C2 and C5 positions. The systematic IUPAC name for this compound is this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆N₂O₂[6]
Molecular Weight 150.13 g/mol [7]
Monoisotopic Mass 150.04292 Da[6]
Appearance Predicted: Solid-
XlogP (Predicted) 1.8[6]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 1[7]

Proposed Synthetic Pathway: Stille Cross-Coupling

Given the absence of a documented synthesis for this compound, a robust and versatile method for its preparation is proposed via a palladium-catalyzed Stille cross-coupling reaction.[8][9] This approach is favored due to the stability of organostannane reagents and their tolerance to a wide range of functional groups, including the nitro group.[9] The synthesis would commence from a readily available 5-halo-2-nitropyridine precursor, such as 5-bromo-2-nitropyridine, and couple it with a vinylstannane reagent.

G start 5-Bromo-2-nitropyridine + Vinyltributyltin reaction Stille Cross-Coupling Reaction start->reaction Reagents catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->reaction Catalyst solvent Anhydrous Toluene (Solvent) solvent->reaction Solvent workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product This compound (Final Product) purification->product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-nitropyridine (1.0 eq)

  • Vinyltributyltin (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitropyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of vinyltributyltin (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.[9]

  • Anhydrous Solvent: Moisture can interfere with the catalytic cycle and lead to side reactions.

  • Potassium Fluoride Workup: KF is highly effective in cleaving the tin-carbon bond of the excess organostannane and precipitating the tin salts, facilitating their removal from the reaction mixture.[8]

  • Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from any remaining starting materials, byproducts, or catalyst residues.

Expected Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the vinyl protons, typically a doublet of doublets for the proton on the carbon attached to the ring, and two distinct signals for the terminal geminal protons. The pyridine ring protons should appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. Based on data for 2-vinylpyridine, the vinyl protons would likely appear in the 5.5-7.0 ppm range, while the pyridine protons would be downfield, likely between 7.5 and 9.0 ppm.[1][10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The two vinyl carbons and the five carbons of the nitropyridine ring will have characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the nitro group (asymmetric and symmetric stretches, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring (around 1600-1640 cm⁻¹), and C-H bonds.[11]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (150.13 g/mol ).[7]

Potential Applications in Drug Development and Materials Science

The unique structural features of this compound suggest its utility in several areas of chemical research and development.

  • Pharmaceutical Intermediates: The vinyl group can act as a Michael acceptor for the covalent modification of biological targets, a strategy employed in the design of targeted covalent inhibitors.[12] The nitropyridine core is a common motif in pharmacologically active compounds.[1] The nitro group can be readily reduced to an amino group, providing a key functional handle for further diversification and the construction of compound libraries for drug screening.

  • Polymer Chemistry: As a vinyl-substituted monomer, this compound can be polymerized or co-polymerized to create functional polymers. The pyridine and nitro functionalities within the polymer backbone could impart unique properties, such as pH-responsiveness, metal-coordinating capabilities, or specific electronic properties.[4][13]

  • Organic Synthesis: The vinyl group can participate in various organic reactions, including Diels-Alder cycloadditions, Heck reactions, and hydroboration-oxidation, allowing for its conversion into a wide range of other functional groups.[14] This makes this compound a versatile intermediate for accessing more complex molecular targets.

Conclusion

While this compound is not a widely documented compound, its synthesis is feasible through established synthetic methodologies such as the Stille cross-coupling reaction. Its molecular architecture, combining the reactive vinyl group with the electronically modified nitropyridine core, makes it a promising and versatile building block for researchers in drug discovery, medicinal chemistry, and materials science. The predictive data and proposed synthetic protocol outlined in this guide provide a solid foundation for the future synthesis, characterization, and exploration of this intriguing molecule.

References

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Sources

An In-depth Technical Guide on the Spectroscopic Characterization of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 5-Ethenyl-2-nitropyridine. As a compound of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural features is paramount. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed projection of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and data from structurally analogous compounds. Furthermore, this document outlines the rigorous experimental protocols required to obtain and validate this data, ensuring a self-validating system for researchers. This guide is intended for chemists, spectroscopists, and drug development professionals who require a deep understanding of the analytical chemistry of substituted pyridines.

Introduction and Chemical Structure

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₆N₂O₂.[1] Its structure consists of a pyridine ring substituted with an electron-withdrawing nitro group at the 2-position and a vinyl (ethenyl) group at the 5-position. The interplay of these functional groups is expected to significantly influence the electronic environment of the pyridine ring and, consequently, its spectroscopic properties. The precise characterization of this molecule is a critical step in its synthesis and in the exploration of its potential applications.

Molecular Structure:

This guide will now delve into the predicted spectroscopic data for this compound, followed by detailed experimental methodologies for data acquisition and interpretation.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of this compound based on first principles and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are presented below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethenyl group. The electron-withdrawing nitro group will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-38.30 - 8.45d~8.51H
H-47.80 - 7.95dd~8.5, ~2.01H
H-69.10 - 9.25d~2.01H
H-α (vinyl)6.70 - 6.85dd~17.5, ~10.81H
H-β (vinyl, trans)5.90 - 6.05d~17.51H
H-β (vinyl, cis)5.50 - 5.65d~10.81H

Causality behind Predictions: The chemical shifts are estimated based on data from similar substituted pyridines. For instance, in 5-ethyl-2-methylpyridine, the aromatic protons appear in the range of 7.0-8.3 ppm.[2] The strong deshielding effect of the nitro group at the 2-position is expected to shift the adjacent H-3 and H-6 protons significantly downfield. The vinyl group protons will exhibit a characteristic AXM spin system with typical geminal, cis, and trans coupling constants.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the nitro group (C-2) and the ipso-carbon of the vinyl group (C-5) are expected to be significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

Carbon DesignationPredicted Chemical Shift (δ, ppm)
C-2158.0 - 162.0
C-3122.0 - 126.0
C-4135.0 - 139.0
C-5130.0 - 134.0
C-6150.0 - 154.0
C-α (vinyl)133.0 - 137.0
C-β (vinyl)120.0 - 124.0

Rationale for Predictions: The chemical shifts are extrapolated from data for related nitropyridines and vinylpyridines. The C-2 and C-6 carbons are expected to be the most downfield due to the electron-withdrawing nature of the nitro group and the nitrogen heteroatom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, vinyl, and aromatic pyridine moieties.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
Alkene C-H stretch3080 - 3020Medium
C=C stretch (alkene)1640 - 1620Medium
C=N, C=C stretch (aromatic)1600 - 1450Medium-Strong
NO₂ asymmetric stretch1550 - 1510Strong
NO₂ symmetric stretch1360 - 1320Strong
C-N stretch1300 - 1200Medium
C-H out-of-plane bend (alkene)1000 - 900Strong

Underlying Principles: The strong absorptions for the nitro group are highly characteristic. The positions of the aromatic and alkene C-H and C=C stretching vibrations are well-established in the literature for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 150.0429 (calculated for C₇H₆N₂O₂)

  • Predicted Adducts (from PubChemLite): [M+H]⁺ at m/z 151.0502, [M+Na]⁺ at m/z 173.0321.[1]

  • Key Fragmentation Pathways:

    • Loss of NO₂ (m/z 46) to give a fragment at m/z 104.

    • Loss of NO (m/z 30) to give a fragment at m/z 120.

    • Loss of C₂H₂ (acetylene) from the vinyl group to give a fragment at m/z 124.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended.

Sample Preparation

A pure sample of this compound should be synthesized and purified, for example, via column chromatography. The purity should be confirmed by a preliminary technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquire at least 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.

IR Spectroscopy Protocol
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and process the resulting spectrum to identify the key absorption bands.

Mass Spectrometry Protocol
  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the predicted fragmentation patterns.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated value for C₇H₆N₂O₂. Analyze the fragmentation pattern to support the proposed structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy (FTIR-ATR) Purity_Check->IR MS Mass Spectrometry (HRMS, MS/MS) Purity_Check->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Predicted Data Structure_Elucidation->Comparison Final_Confirmation Final Structure Confirmation Comparison->Final_Confirmation

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. While experimental data is not yet widely available, the predicted NMR, IR, and MS data presented herein offer a solid foundation for researchers working with this compound. The detailed experimental protocols provide a clear path for obtaining and validating this crucial analytical data. Adherence to these methodologies will ensure the unambiguous structural confirmation of this compound, a vital step for its further study and application in various fields of chemical science.

References

  • PubChem. (2026). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(7), 1457-1467. [Link]

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jena Bioscience. (n.d.). 5-Vinyl-2'-deoxyuridine (5-VdU), Vinyl-containing Nucleosides. Retrieved from [Link]

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5-Ethenyl-2-nitropyridine: A Multifaceted Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives, particularly those bearing reactive functional groups, offer a fertile ground for the development of novel therapeutics. This guide delves into the untapped potential of 5-Ethenyl-2-nitropyridine, a molecule that, while not extensively described in current literature, presents a compelling confluence of chemical features. The presence of a vinyl group, a known covalent warhead, coupled with the electron-withdrawing nitro group on a pyridine core, suggests a triad of opportunities in drug discovery: covalent inhibition, diverse library synthesis, and bioisosteric replacement. This document provides a forward-looking perspective on the synthesis, reactivity, and potential therapeutic applications of this promising, yet underexplored, chemical entity.

The Strategic Value of the Pyridine Scaffold

The pyridine moiety is an isostere of benzene and is a fundamental component in over 7,000 pharmaceutical compounds.[2] Its nitrogen atom introduces a dipole moment, enhances solubility, and provides a hydrogen bond acceptor site, all of which are critical for molecular recognition by biological targets.[3][4] The incorporation of substituents onto the pyridine ring allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. Nitropyridine derivatives, in particular, are valuable precursors in the synthesis of a wide array of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][5][6] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to various chemical transformations.[7]

Proposed Synthesis of this compound

Step 1: Selective Suzuki-Miyaura Cross-Coupling

The synthesis would commence with a selective Suzuki-Miyaura cross-coupling reaction. Starting with 2-bromo-5-iodopyridine, the more reactive C-I bond can be selectively coupled with potassium vinyltrifluoroborate in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This reaction is known to be effective for the synthesis of vinyl-substituted pyridines.[8][9]

Experimental Protocol: Synthesis of 5-Ethenyl-2-bromopyridine

  • To a degassed solution of 2-bromo-5-iodopyridine (1.0 equiv.) in a 2:1 mixture of DME and water, add potassium vinyltrifluoroborate (1.2 equiv.) and K₂CO₃ (3.0 equiv.).

  • Saturate the solution with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and stir under an argon atmosphere for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-ethenyl-2-bromopyridine.

Step 2: Nitration of the Pyridine Ring

The subsequent step involves the nitration of the synthesized 5-ethenyl-2-bromopyridine. The nitration of pyridines can be challenging due to the electron-deficient nature of the ring. However, established methods using a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride, can be employed.[10][11] The presence of the bromo and vinyl substituents will influence the regioselectivity of the nitration. Given the directing effects of these groups, nitration is anticipated to occur at the 2-position, facilitated by the deactivating effect of the bromine at that position, followed by a subsequent nucleophilic aromatic substitution (SNAAr) of the bromine by a nitro group. A more direct approach would be a nitration reaction that directly substitutes the bromine.

Experimental Protocol: Synthesis of this compound

  • To a cooled (0°C) solution of 5-ethenyl-2-bromopyridine (1.0 equiv.) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain this compound.

Synthesis_Workflow Start 2-Bromo-5-iodopyridine Intermediate 5-Ethenyl-2-bromopyridine Start->Intermediate Suzuki-Miyaura Coupling (Potassium vinyltrifluoroborate, Pd(PPh3)4) Final This compound Intermediate->Final Nitration (HNO3, H2SO4)

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Medicinal Chemistry

The unique combination of a pyridine scaffold, a nitro group, and a vinyl moiety endows this compound with significant potential in several areas of drug discovery.

Covalent Inhibitor Development

The vinyl group of this compound can act as a "warhead" for targeted covalent inhibitors (TCIs).[12][13] TCIs form a stable, covalent bond with their target protein, leading to prolonged duration of action and potentially increased potency.[5][7] The vinyl group is a Michael acceptor and can react with nucleophilic residues, most commonly cysteine, but also lysine or serine, within the binding site of a target protein.[14][15]

The reactivity of the vinylpyridine warhead can be tuned by modifying substituents on the pyridine ring or the vinyl group itself.[12][16] The electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the vinyl group, making it more susceptible to nucleophilic attack. This inherent reactivity can be strategically harnessed to target specific proteins.

Potential Targets for Covalent Inhibition:

  • Protein Kinases: Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket, which can be targeted by covalent inhibitors.[17][18][19] Covalent kinase inhibitors have shown significant success in oncology.[20][21]

  • Proteases: The active sites of cysteine and serine proteases contain nucleophilic residues that are susceptible to covalent modification.[22][23]

  • G-Protein Coupled Receptors (GPCRs): Covalent ligands are emerging as valuable tools to study GPCRs and as potential therapeutics, targeting accessible cysteine residues.[24][25][26]

Covalent_Inhibition cluster_inhibitor This compound cluster_protein Target Protein cluster_complex Covalent Complex Inhibitor Pyridine-NO2 CH=CH2 (Warhead) Protein Binding Pocket Nucleophilic Residue (e.g., Cys-SH) Inhibitor:f1->Protein:f1 Michael Addition Complex Inhibitor-Protein Adduct Inactivated Protein

Caption: Mechanism of covalent inhibition by this compound.

Experimental Protocol: Assessing Covalent Modification of a Target Kinase

  • Kinase Activity Assay: Incubate the target kinase with varying concentrations of this compound for different time points. Measure the kinase activity using a standard assay (e.g., ADP-Glo™ Kinase Assay). A time-dependent decrease in IC₅₀ would suggest covalent inhibition.

  • Intact Protein Mass Spectrometry: Incubate the purified kinase with an excess of this compound. Analyze the protein by LC-MS to detect the mass shift corresponding to the covalent adduction of the inhibitor.

  • Washout Experiment: Treat cells expressing the target kinase with this compound. After a defined incubation period, wash the cells to remove unbound inhibitor. Monitor the downstream signaling pathway over time. A sustained inhibition of signaling after washout indicates covalent binding.

Scaffold for Library Synthesis

The vinyl group and the nitro group on the pyridine ring serve as versatile chemical handles for further functionalization, making this compound an excellent starting point for the synthesis of diverse compound libraries.

  • Michael Addition: The vinyl group can undergo Michael addition with a variety of nucleophiles (e.g., amines, thiols, carbanions) to introduce diverse substituents.[27][28][29][30][31]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further derivatized through acylation, alkylation, or sulfonylation reactions.

  • Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions, such as the Heck reaction, to introduce further complexity.[32]

Library_Synthesis cluster_reactions Derivatization Reactions Start This compound Michael Michael Addition (on vinyl group) Start->Michael Nitro_Reduction Nitro Group Reduction (to amine) Start->Nitro_Reduction Coupling Cross-Coupling (on vinyl group) Start->Coupling Library1 Library A Michael->Library1 Diverse Nucleophiles Library2 Library B Nitro_Reduction->Library2 Amine Derivatization Library3 Library C Coupling->Library3 Aryl/Vinyl Halides

Caption: Library synthesis strategies from this compound.

Bioisosteric Replacement

The vinyl group can serve as a bioisosteric replacement for other functional groups in known pharmacophores. For example, it can replace a carbonyl group or a small alkyl chain, potentially altering the compound's metabolic stability, solubility, and target engagement profile. The nitropyridine moiety itself can be a bioisostere for other substituted aromatic rings.

Quantitative Data Summary

As this compound is a novel compound, no experimental data is available. The following table presents hypothetical, yet plausible, data that would be sought in initial characterization and screening efforts.

Property / AssayPredicted Value / OutcomeRationale / Significance
Molecular Weight 150.13 g/mol Favorable for good oral bioavailability (Lipinski's Rule of Five).
cLogP ~2.5Indicates good membrane permeability.
Kinase Inhibition (IC₅₀) 10-100 nMPotent inhibition is expected due to the covalent mechanism.
Cellular Potency (EC₅₀) 50-500 nMExpected to be lower than biochemical potency due to cell permeability and off-target effects.
GSH Reactivity (t₁/₂) 30-60 minA moderate reactivity is desirable to balance target engagement with off-target effects.
Microsomal Stability (t₁/₂) > 30 minIndicates resistance to metabolic degradation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its unique combination of a pyridine core, a reactive vinyl group, and an electron-withdrawing nitro group offers multiple avenues for the development of novel therapeutics. The potential to act as a covalent inhibitor, a versatile building block for compound libraries, and a bioisosteric replacement makes it a compelling target for further investigation. The synthetic and experimental protocols outlined in this guide provide a roadmap for the synthesis, characterization, and biological evaluation of this intriguing molecule. Future research should focus on the successful synthesis of this compound, followed by its screening against a panel of kinases, proteases, and GPCRs to identify potential biological targets. Subsequent structure-activity relationship (SAR) studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel drug candidates.

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  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022, May 7). PubMed. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. [Link]

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  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023, May 23). ACS Publications. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ResearchGate. [Link]

  • [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. (2015, September 29). RSC Publishing. [Link]

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  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024, April 5). PMC. [Link]

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  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024, April 5). ACS Publications. [Link]

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  • An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors. (2023, September 13). PubMed Central. [Link]

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  • Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitration. (n.d.). Green Chemistry (RSC Publishing). [Link]

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5-Ethenyl-2-nitropyridine: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethenyl-2-nitropyridine, also known as 5-vinyl-2-nitropyridine, is a heterocyclic compound poised to be a valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive vinyl group and a strongly electron-withdrawing nitro group, offers a confluence of reactivity that can be strategically exploited for the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in cycloaddition, cross-coupling, and conjugate addition reactions. Furthermore, we will explore its potential in the development of novel pharmaceuticals and advanced materials. While direct literature on this specific molecule is emerging, this guide will draw upon established principles of organic chemistry and analogous reactivity of related compounds to provide a robust framework for its application.

Introduction: Unveiling a Promising Synthetic Intermediate

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1][2] The introduction of functional handles onto the pyridine ring allows for diverse synthetic elaborations. This compound presents two such handles: the ethenyl (vinyl) group, a versatile participant in a myriad of carbon-carbon bond-forming reactions, and the nitro group, a powerful electron-withdrawing group that modulates the reactivity of the entire molecule and can be further transformed into other functional groups.

The strategic placement of the nitro group at the 2-position and the vinyl group at the 5-position creates a highly electron-deficient π-system. This electronic profile is key to understanding the reactivity of this compound and is the foundation for its application as a building block.

Physicochemical Properties

While extensive experimental data for this compound is not yet widely published, its properties can be predicted based on its structure.

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₆N₂O₂[3]
Molecular Weight 150.14 g/mol [3]
Appearance Expected to be a solid at room temperatureAnalogy
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and THFAnalogy
XlogP 1.8[3]

Synthesis of this compound: Proposed Synthetic Routes

The synthesis of this compound can be approached through several established synthetic methodologies. While a definitive, optimized protocol is not yet prevalent in the literature, the following routes offer plausible and efficient pathways.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the formation of alkenes from aldehydes and phosphonate ylides, typically with high E-selectivity.[4][5] This approach would involve the reaction of 2-nitro-5-pyridinecarboxaldehyde with a suitable phosphonate ylide.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Preparation of the Phosphonate Ylide: To a solution of methyl(triphenyl)phosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir the resulting ylide solution for 30 minutes at 0 °C.

  • Olefination: To the ylide solution, add a solution of 2-nitro-5-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

HWE_Reaction aldehyde 2-Nitro-5-pyridinecarboxaldehyde product This compound aldehyde->product 1. Ylide addition 2. Elimination ylide Methylenetriphenylphosphorane ylide->product byproduct Triphenylphosphine oxide

Caption: Horner-Wadsworth-Emmons olefination pathway to this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions offer a powerful alternative for the synthesis of vinylarenes. The Stille and Suzuki couplings are particularly noteworthy.[6][7] These reactions would involve coupling a suitable 5-halo-2-nitropyridine with a vinylating agent.

Experimental Protocol: Stille Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromo-2-nitropyridine (1.0 eq), vinyltributyltin (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.

  • Reaction Progression: Heat the reaction mixture to reflux (around 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride and stir for 1 hour to precipitate the tin byproducts. Filter the mixture through a pad of celite and extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.

Stille_Coupling halopyridine 5-Bromo-2-nitropyridine product This compound halopyridine->product Oxidative Addition vinyltin Vinyltributyltin vinyltin->product Transmetalation catalyst Pd(PPh₃)₄ catalyst->product Reductive Elimination Diels_Alder cluster_start Starting Materials cluster_process Process cluster_product Product Diene Electron-Rich Diene Reaction [4+2] Cycloaddition (Thermal) Diene->Reaction Dienophile This compound Dienophile->Reaction Cycloadduct Substituted Cyclohexene Derivative Reaction->Cycloadduct Heck_Reaction cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product ArylHalide Aryl Halide Catalyst Palladium Catalyst + Base ArylHalide->Catalyst VinylPyridine This compound VinylPyridine->Catalyst StyrenylPyridine Substituted Styrenylpyridine Catalyst->StyrenylPyridine C-C Bond Formation Michael_Addition cluster_reactants Reactants cluster_process Process cluster_product Product Nucleophile Nucleophile (e.g., R₂NH, RSH, Enolate) Reaction 1,4-Conjugate Addition Nucleophile->Reaction MichaelAcceptor This compound MichaelAcceptor->Reaction Adduct Functionalized Pyridine Derivative Reaction->Adduct

Sources

Introduction: The Significance of the Nitropyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 5-Ethenyl-2-nitropyridine and its Analogs for Researchers, Scientists, and Drug Development Professionals

Pyridines are a cornerstone in the world of N-heterocycles, with a significant presence in modern organic and medicinal chemistry.[1] The pyridine ring is a privileged structural motif in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021.[1] The introduction of a nitro group onto the pyridine ring, creating nitropyridines, bestows unique electronic properties and reactivity, making them valuable precursors for a wide range of biologically active molecules.[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to various chemical transformations.[2] This enhanced reactivity, coupled with the inherent biological relevance of the pyridine scaffold, positions nitropyridine derivatives as crucial intermediates in the synthesis of novel therapeutic agents targeting a spectrum of diseases, including cancer, viral infections, and neurodegenerative disorders.[1]

This guide focuses on this compound, a molecule for which direct literature is sparse, and its analogs.[3] By examining the chemistry of closely related compounds, such as 5-ethynyl-2-nitropyridine, and leveraging established synthetic methodologies for vinylpyridines, we can construct a comprehensive understanding of the potential synthesis, properties, and applications of this compound class. The ethenyl group offers a versatile handle for further chemical modifications, making it an attractive scaffold for the development of new pharmaceutical agents.

Synthesis of this compound and its Analogs

The synthesis of this compound can be approached through several modern cross-coupling methodologies. While direct synthesis of this specific molecule is not extensively documented, established palladium-catalyzed reactions provide a reliable pathway. The primary strategies involve the coupling of a suitable halo-nitropyridine with a vinylating agent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura, Stille, and Heck reactions are particularly relevant for the synthesis of vinyl-substituted pyridines.[4][5][6]

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[7] For the synthesis of this compound, this would involve the coupling of a 5-halo-2-nitropyridine with a vinylboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic ester.[4][8]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the vinylation of halopyridines.[4][8]

Materials:

  • 5-Bromo-2-nitropyridine

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-nitropyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water. To this, add K₂CO₃ (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

2. Stille Coupling:

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex.[5][9] To synthesize this compound, a 5-halo-2-nitropyridine would be reacted with a vinylstannane reagent like vinyltributyltin.[10] A significant drawback of this method is the toxicity of the organotin reagents.[11]

Experimental Protocol: Stille Coupling for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the Stille coupling.[10][12]

Materials:

  • 5-Iodo-2-nitropyridine

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve 5-iodo-2-nitropyridine (1.0 eq) and vinyltributyltin (1.2 eq) in anhydrous DMF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the solution.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous KF solution to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the desired product.

3. Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6] For the synthesis of analogs of this compound, this reaction is highly valuable. For instance, reacting 5-bromo-2-nitropyridine with various substituted alkenes can generate a library of analogs with diverse functionalities.[13][14]

Experimental Protocol: Heck Reaction for the Synthesis of 5-Arylvinyl-2-nitropyridine Analogs

This protocol describes a general procedure for the Heck coupling of 5-bromo-2-nitropyridine with a generic aryl-substituted alkene.[13][15]

Materials:

  • 5-Bromo-2-nitropyridine

  • Styrene (or a substituted styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Combine 5-bromo-2-nitropyridine (1.0 eq), the styrene derivative (1.5 eq), Pd(OAc)₂ (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) in a sealed tube.

  • Solvent and Base Addition: Add acetonitrile and Et₃N (2.0 eq).

  • Reaction Execution: Heat the sealed tube to 100-120 °C for 12-24 hours. Monitor the reaction's progress using TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Wash the filtrate with a saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the 5-arylvinyl-2-nitropyridine analog.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_heck Heck Reaction (for Analogs) 5-Halo-2-nitropyridine_S 5-Halo-2-nitropyridine Product_S This compound 5-Halo-2-nitropyridine_S->Product_S Pd Catalyst, Base Vinylboron Reagent Vinylboron Reagent Vinylboron Reagent->Product_S 5-Halo-2-nitropyridine_St 5-Halo-2-nitropyridine Product_St This compound 5-Halo-2-nitropyridine_St->Product_St Pd Catalyst Vinylstannane Vinylstannane Vinylstannane->Product_St 5-Halo-2-nitropyridine_H 5-Halo-2-nitropyridine Product_H 5-Alkenyl-2-nitropyridine Analog 5-Halo-2-nitropyridine_H->Product_H Pd Catalyst, Base Alkene Substituted Alkene Alkene->Product_H

Caption: Key synthetic routes to this compound and its analogs.

Chemical and Biological Properties

The chemical properties of this compound and its analogs are largely dictated by the interplay of the pyridine ring, the electron-withdrawing nitro group, and the reactive ethenyl moiety. The nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The ethenyl group can participate in a variety of addition reactions and can also be a key pharmacophoric element.

Potential Pharmacological Activity

While specific biological data for this compound is not available, the broader class of nitropyridines has demonstrated a range of biological activities, including anticancer, antifungal, and antibacterial properties.[1] For instance, some nitropyridine derivatives have been shown to inhibit cytosolic thioredoxin reductase 1, an enzyme implicated in cancer therapy.[1]

Analogs of the structurally similar 5-ethynyl-2-nitropyridine have been investigated for their potential as anticancer agents, with some showing the ability to induce cell cycle arrest and inhibit tubulin polymerization.[16] It is plausible that this compound and its derivatives could exhibit similar cytotoxic mechanisms. Additionally, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, suggesting potential antibacterial applications for related structures.[17]

The synthesis of various hetaryl-3(5)-nitropyridines has been reported to yield compounds with moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as potent antiprotozoal effects.[18]

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The versatility of the ethenyl group allows for the creation of a diverse library of analogs through reactions such as hydrogenation, epoxidation, dihydroxylation, and polymerization.

Analog Design and Bioisosteric Replacement

In drug design, modifying a lead compound to improve its pharmacological profile is a common strategy. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a key tool in this process.[19] For the this compound core, several bioisosteric replacements could be considered to modulate properties like metabolic stability, bioavailability, and target binding.

  • Replacement of the Ethenyl Group: The ethenyl group could be replaced with other small, unsaturated or cyclic moieties to explore structure-activity relationships.

  • Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be a liability in terms of metabolic stability and potential toxicity. It could be replaced with other electron-withdrawing groups such as a cyano or a sulfonyl group. In some cases, a difluoromethyl group has been shown to be a suitable bioisostere for a pyridine-N-oxide, which has some electronic similarities to a nitropyridine.[20][21]

Bioisosteric_Replacement Core This compound Core Ethenyl Ethenyl Group Core->Ethenyl Nitro Nitro Group Core->Nitro Ethenyl_Analogs Cyclopropyl, Ethynyl, etc. Ethenyl->Ethenyl_Analogs Bioisosteric Replacement Nitro_Analogs Cyano (-CN), Sulfonyl (-SO₂R), Difluoromethyl (-CF₂H) Nitro->Nitro_Analogs Bioisosteric Replacement

Caption: Bioisosteric replacement strategies for analog design.

Conclusion

While this compound itself is not a well-documented compound, its structural features and the rich chemistry of related nitropyridines and vinylpyridines suggest its potential as a valuable building block in medicinal chemistry. The synthetic routes outlined in this guide, based on robust palladium-catalyzed cross-coupling reactions, provide a clear path to this molecule and its analogs. The known biological activities of the broader nitropyridine class, coupled with the opportunities for chemical diversification offered by the ethenyl group, make the this compound scaffold a compelling target for further investigation in the quest for novel therapeutic agents.

References

  • An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine - Benchchem. (URL not available)
  • An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine - Benchchem. (URL not available)
  • Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in the Synthesis of Pharmaceutical Intermedi
  • The Role of Nitropyridines in Pharmaceutical Development. (URL not available)
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. ()
  • Nitropyridines in the Synthesis of Bioactive Molecules - OUCI. (URL not available)
  • Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar. ()
  • Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluorobor
  • ChemInform Abstract: Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Public
  • Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. (URL not available)
  • Stille reaction - Wikipedia. ()
  • Heck reaction - Wikipedia. ()
  • Stille Coupling - Chemistry LibreTexts. ()
  • Stille Coupling - SynArchive. ()
  • Suzuki–Miyaura Coupling and C–H Arylation Catalyzed by Poly(4-vinylpyridine)–Palladium Composite. (URL not available)
  • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem. (URL not available)
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. ()
  • Org. Synth. 2011, 88, 197. ()
  • Heck Reaction - Organic Chemistry Portal. ()
  • Stille Coupling - Organic Chemistry Portal. ()
  • Suzuki reaction - Wikipedia. ()
  • The Quest for Bioisosteric Replacements | Journal of Chemical Inform
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. ()
  • Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.
  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr
  • [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines] - PubMed. ()
  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Aryl
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. ()
  • This compound (C7H6N2O2) - PubChemLite. ()
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. ()

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An In-depth Technical Guide to the Safety and Handling of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological information for 5-Ethenyl-2-nitropyridine is publicly available. This guide has been meticulously synthesized by analyzing data from structurally analogous compounds, including vinylpyridines, nitropyridines, and substituted pyridines. The recommendations herein are based on the anticipated hazards derived from its constituent functional groups: the pyridine ring, the reactive vinyl moiety, and the energetic nitro group. All procedures must be conducted under the rigorous supervision of a qualified chemist and after a thorough, site-specific risk assessment.

Executive Summary: A Compound of Triple Hazard

This compound is a specialty chemical with significant potential in synthetic chemistry, likely as a versatile intermediate. However, its unique trifunctional structure presents a compounded risk profile that demands the highest level of caution. The primary hazards stem from:

  • High Reactivity: An intrinsic risk of rapid, uncontrolled exothermic polymerization from the vinyl group.[1][2]

  • Thermal Instability: Potential for energetic decomposition due to the nitro-aromatic system.[3]

  • Significant Toxicity: Anticipated to be harmful or toxic via inhalation, ingestion, and dermal contact, with corrosive potential to skin and eyes.[4][5][6][7]

This document provides a framework for understanding and mitigating these risks, offering field-proven insights for researchers and drug development professionals to handle this compound safely and effectively.

Chemical Identity and Estimated Physicochemical Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆N₂O₂

  • Molecular Weight: 150.14 g/mol

  • Structure: (Placeholder for chemical structure image)

PropertyEstimated Value / ObservationBasis of Estimation
Appearance Colorless to yellow or brown liquid.[1][2][8]Analogy with vinylpyridines and substituted pyridines. Color may develop upon storage due to polymerization or degradation.
Odor Pungent, unpleasant.[9]Analogy with 2-vinylpyridine.
Boiling Point > 160 °C (Decomposition may occur)Analogy with 2-vinylpyridine (159.5 °C)[9] and 2-ethyl-5-nitropyridine (247.9 °C).[10] High potential for thermal decomposition before boiling at atmospheric pressure.
Solubility Insoluble in water.[1] Soluble in common organic solvents like alcohol, ether, and acetone.[9]Analogy with vinylpyridines.
Vapor Pressure Low, but vapors can form explosive mixtures with air.[5]The nitro group and higher molecular weight suggest lower volatility than vinylpyridine, but a flammability risk remains.

Comprehensive Hazard Analysis: The Trifecta of Risk

The risk profile of this compound is a synthesis of the hazards associated with its three key functional components.

Physical & Reactivity Hazards

3.1.1 Flammability Based on analogous vinylpyridines, this compound should be treated as a flammable liquid .[5][6][11] Its vapors are likely heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[5]

3.1.2 Polymerization: A Critical and Imminent Danger The vinyl group makes the molecule highly susceptible to polymerization. This is the most significant and immediate reactivity hazard.

  • Mechanism: Can be initiated by heat, light, peroxides (formed by exposure to air), strong acids, or other contaminants.[1][5][11]

  • Consequences: The polymerization is exothermic and can become uncontrollably rapid, leading to a dangerous increase in temperature and pressure inside a closed container, potentially resulting in violent rupture or explosion .[1][11]

  • Causality: The electron-withdrawing nature of the 2-nitropyridine ring enhances the electrophilicity of the vinyl group, making it highly prone to nucleophilic attack and polymerization.[2][12]

3.1.3 Thermal Instability The presence of a nitro group on an aromatic ring introduces the risk of thermal decomposition, a characteristic of many energetic materials.[3]

  • Decomposition: Upon heating, the molecule can decompose, releasing toxic fumes such as nitrogen oxides (NOx) and hydrogen cyanide (HCN).[9][11]

  • Energetic Nature: While specific data is absent, nitroaromatic compounds can decompose exothermically and rapidly, especially under confinement or at elevated temperatures.[3][13] Standard thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are required to determine its thermal stability limits.[3][14]

Health Hazards

Based on data for nitropyridines and vinylpyridines, this compound should be presumed to be highly hazardous to human health.

  • Acute Toxicity: Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled .[4][5][6][7]

  • Skin and Eye Damage: The compound is anticipated to be a severe skin and eye irritant and is likely corrosive, capable of causing serious burns .[5][6][7][9]

  • Respiratory Tract: Vapors are expected to be corrosive to the respiratory tract, causing irritation and potential lung damage upon inhalation.[4][6][7]

  • Skin Sensitization: Vinylpyridines are known to cause allergic skin reactions (sensitization), a risk that should be assumed for this compound.[5][6][9]

  • Genotoxicity: Some nitropyridine derivatives are considered genotoxic, meaning they can cause damage to DNA.[4] This potential must be considered a serious long-term health risk.

Environmental Hazards

Analogous compounds are classified as toxic to aquatic life with long-lasting effects.[5][6] Therefore, release into the environment must be strictly avoided.

Risk Mitigation & Safe Handling Protocols

A multi-layered approach to risk control is mandatory. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—must be applied. As elimination/substitution is often not feasible in research, a heavy reliance on engineering controls and stringent protocols is necessary.

Hierarchy of Controls Workflow

cluster_0 Risk Mitigation for this compound cluster_1 Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) Eng->Admin Defines SOPs & Training Waste Waste Management (Lifecycle Control) Eng->Waste Fume Hood for Segregation Eng_details • Certified Chemical Fume Hood • Emergency Eyewash & Shower • Controlled Atmosphere (N2/Ar) Eng->Eng_details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Specifies Required Gear Admin_details • Standard Operating Procedures (SOPs) • Mandatory Training Records • Restricted Access Area • Chemical Inventory Control Admin->Admin_details PPE->Waste Protects During Disposal PPE_details • Face Shield & Goggles • Chemical Resistant Gloves (Butyl/Viton) • Flame-Resistant Lab Coat • Respirator (as needed) PPE->PPE_details Waste_details • Segregated, Labeled Waste Stream • Use of Inert Absorbent • Professional Hazardous Waste Disposal Waste->Waste_details

Caption: Hierarchy of Controls for Safe Handling.

Experimental Protocol: Step-by-Step Safe Handling

This protocol must be incorporated into a site-specific Standard Operating Procedure (SOP).

  • Preparation & Pre-Approval:

    • Obtain prior approval from the institutional safety officer.

    • Ensure all required engineering controls are certified and functional.

    • Verify that all personnel have been trained on the specific hazards and this SOP.

    • Design the experiment to use the minimum quantity of material necessary.

  • Work Area Setup:

    • All handling must occur inside a certified chemical fume hood.[6][15]

    • Clear the fume hood of all incompatible materials, especially acids, bases, and oxidizing agents.[5][11]

    • Ensure an emergency eyewash station and safety shower are immediately accessible.

    • Ground all equipment to prevent static discharge.[1][11]

  • Personal Protective Equipment (PPE) - Donning:

    • Wear a flame-resistant lab coat.

    • Don chemical safety goggles and a full-face shield.[6]

    • Wear two pairs of compatible chemical-resistant gloves. Butyl rubber or Viton are recommended over nitrile for extended contact with pyridine derivatives. Always check manufacturer glove compatibility charts.

  • Chemical Handling:

    • Before opening, allow the refrigerated container to equilibrate to ambient temperature within the fume hood to prevent moisture condensation.

    • Use only non-sparking tools (e.g., made of brass or bronze) for opening containers.[6][11]

    • Dispense liquids using a syringe or cannula under an inert atmosphere (Nitrogen or Argon) to prevent exposure to air and moisture, which could initiate polymerization.

    • Keep the primary container tightly sealed when not in use.[11]

  • Post-Experiment & Decontamination:

    • Quench any residual reactive material using a validated procedure before cleaning glassware.

    • Decontaminate all surfaces within the fume hood.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and arms thoroughly with soap and water after exiting the work area. Do not eat, drink, or smoke in the laboratory.[6][7]

Storage, Stability, and Disposal

Storage Conditions

Improper storage is a primary cause of incidents involving reactive chemicals.

  • Temperature: Store in a refrigerator or freezer (typically 2-8°C) in a designated, flame-proof unit.[2][10][16] This is crucial to inhibit the rate of polymerization.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). Containers must be tightly sealed to prevent exposure to air and moisture.[6][17]

  • Location: Keep in a cool, dry, dark, and well-ventilated area, segregated from incompatible materials.[11][17]

  • Inhibitor Status: If the material is supplied with a polymerization inhibitor, its concentration should be checked periodically, especially for older containers, as the inhibitor can be consumed over time.

Incompatible Materials
  • Strong Oxidizing Agents: Can react violently.[5][11]

  • Strong Acids & Bases: Can catalyze polymerization or other hazardous reactions.[5][11]

  • Peroxides & Peroxide-Forming Compounds: Can initiate explosive polymerization.[1][11]

  • Heat, Sparks, and Open Flames: All ignition sources must be eliminated from storage and handling areas.[11]

Waste Disposal
  • Never dispose of this compound down the drain or in general waste.[6]

  • Collect all waste, including contaminated consumables (gloves, wipes, absorbent), in a dedicated, properly labeled, sealed hazardous waste container.

  • The waste container should be stored in a cool, ventilated area away from incompatibles.

  • Arrange for disposal via a licensed hazardous waste management company in strict accordance with all local, state, and federal regulations.

Emergency Procedures: A Validated Response System

Rapid and correct response to an emergency is critical. All personnel must be trained on these procedures.

Spill Response Workflow

Emergency Spill Response Workflow Spill Spill Detected Alert Alert Personnel & Evacuate Area Spill->Alert Isolate Isolate & Ventilate (If Safe to Do So) Alert->Isolate Control Control Ignition Sources (CRITICAL) Isolate->Control Assess Assess Spill Size Control->Assess SmallSpill Small Spill (<100 mL, Trained Personnel Only) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL or Unknown) Assess->LargeSpill Large PPE Don Full PPE (incl. Respirator) SmallSpill->PPE CallEH Call Emergency Response / EH&S IMMEDIATELY LargeSpill->CallEH Contain Contain with Inert Absorbent (Vermiculite, Sand) PPE->Contain Collect Collect Waste (Use Non-Sparking Tools) Contain->Collect Decon Decontaminate Area Collect->Decon

Caption: Logical workflow for responding to a chemical spill.

Fire Fighting Measures
  • Action: Evacuate the area immediately. Fight the fire only if you are a trained emergency responder.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][5][11] Water may be ineffective on a pool fire but can be used as a spray to cool nearby containers.[1][11]

  • Hazards: Containers may explode when heated.[5][11] Fire will produce highly toxic gases, including NOx and HCN.[9][11] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[15]

First Aid Measures

Immediate medical attention is required for all exposures.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][17]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][17]

References

  • Verga, D., et al. (2017). Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. Angewandte Chemie International Edition, 56(43), 13243-13247. Available at: [Link]

  • Química Organica.org. (n.d.). Reactivity of alkyl and vinyl pyridines. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Scientific Polymer Products. (n.d.). Safety Data Sheet: 4-Vinylpyridine. Retrieved from [Link]

  • Ulsaker, G. A., Breivik, H., & Undheim, K. (1979). N-Quaternary compounds. Part 53. Vinylation reactions of pyridine-2-thiones. Journal of the Chemical Society, Perkin Transactions 1, 2420-2424. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methoxy-3-nitropyridine. PubChem Compound Database. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4983. Available at: [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from [Link]

  • ResearchGate. (2015). Thermal degradation steps and temperatures details. Retrieved from [Link]

  • ResearchGate. (2002). Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. Retrieved from [Link]

  • LookChem. (n.d.). 2-Ethyl-5-nitropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]

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A Technical Guide to the Solubility of 5-Ethenyl-2-nitropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Ethenyl-2-nitropyridine, a key heterocyclic building block in pharmaceutical and materials science research. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes predictive data based on structurally analogous compounds with established experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for handling this compound in various solvent systems.

Introduction: The Significance of this compound and Its Solubility Profile

This compound is a substituted pyridine derivative featuring a reactive vinyl group and an electron-withdrawing nitro group. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients. The vinyl moiety allows for participation in various coupling reactions, such as Heck and Suzuki couplings, enabling the facile introduction of the nitropyridine scaffold into larger molecular frameworks. The pyridine ring itself is a prevalent motif in numerous approved drugs.

The solubility of a compound is a critical physicochemical parameter that governs its utility in chemical synthesis, purification, formulation, and ultimately its bioavailability. A thorough understanding of the solubility of this compound in common organic solvents is paramount for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase for optimal reaction rates and yields.

  • Purification: Selecting appropriate solvents for crystallization, precipitation, and chromatographic separation.

  • Formulation Development: Creating stable and effective formulations for drug delivery and other applications.

  • Bioavailability: Influencing the absorption and distribution of the compound in biological systems.

This guide will delve into the expected solubility of this compound, provide comparative data from related compounds, and detail a robust experimental protocol for its precise determination.

Physicochemical Properties of this compound

The solubility of this compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

  • Molecular Formula: C₇H₆N₂O₂

  • Molecular Weight: 150.14 g/mol

  • Polarity: The presence of the electron-withdrawing nitro group (-NO₂) and the electronegative nitrogen atom in the pyridine ring imparts a significant dipole moment to the molecule, making it a polar compound.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.[1] The nitro group can also participate in weak hydrogen bonding. The absence of a hydrogen bond donor on the molecule itself is a key characteristic.

  • Structural Analogy: Its solubility behavior is expected to be similar to other 5-substituted-2-nitropyridines, with the ethenyl group contributing to its overall size and potential for π-π interactions.

Predicted and Comparative Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
Dichloromethane (DCM)Polar AproticSolubleFavorable dipole-dipole interactions.
AcetonePolar AproticSolubleStrong dipole-dipole interactions and potential for weak hydrogen bonding.
MethanolPolar ProticSolubleCapable of hydrogen bonding with the pyridine nitrogen.
EthanolPolar ProticSolubleSimilar to methanol, can act as a hydrogen bond donor.[3]
Tetrahydrofuran (THF)Polar AproticSolubleGood solvent for moderately polar compounds.
AcetonitrilePolar AproticSolubleStrong dipole moment facilitates dissolution.
Ethyl AcetateModerately PolarSolubleBalances polarity and non-polar characteristics.
n-HexaneNon-polarInsolubleSignificant mismatch in polarity.
WaterPolar ProticInsoluble/Slightly SolubleDespite its polarity, the organic nature of the pyridine ring and the ethenyl group likely limits aqueous solubility.[2][3][4]

To provide a more quantitative perspective, the following table presents solubility data for structurally analogous 5-substituted-2-nitropyridines. These compounds share the core nitropyridine scaffold, with variations at the 5-position. This data serves as a valuable proxy for estimating the solubility of this compound.

Table 2: Comparative Solubility of Structurally Related 5-Substituted-2-nitropyridines

CompoundSolventSolubilityReference
5-Chloro-2-nitropyridine MethanolSoluble[4][5]
N,N-Dimethylformamide (DMF)Very Soluble[5]
Glacial Acetic AcidSparingly Soluble[5]
ChloroformVery Slightly Soluble[5]
WaterPractically Insoluble[5]
TolueneSoluble[6]
5-Bromo-2-nitropyridine MethanolSlightly Soluble/Readily Dissolving[3]
EthanolReadily Dissolving[3]
ChloroformSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)Readily Dissolving[3]
WaterInsoluble[3]
2-Amino-5-nitropyridine Water1.6 g/L[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data for this compound, a standardized experimental methodology is essential. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[8][9][10][11]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12][13][14]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add a known volume of solvent to a sealed vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge the sample sep1->sep2 sep3 Filter supernatant through a syringe filter sep2->sep3 analysis1 Prepare dilutions of the saturated solution sep3->analysis1 analysis2 Analyze concentration by HPLC or UV-Vis analysis1->analysis2 analysis3 Calculate solubility from a calibration curve analysis2->analysis3

Caption: Workflow for the Gravimetric Solubility Determination Method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of solid particles, centrifuge the vials.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved solid from affecting the concentration measurement.

  • Concentration Analysis (Using HPLC):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas to generate a calibration curve.

    • Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Discussion: Factors Influencing the Solubility of this compound

The solubility of this compound in a given solvent is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.

  • "Like Dissolves Like": As a polar molecule, this compound is expected to be more soluble in polar solvents. The nitro group and the pyridine nitrogen contribute significantly to its polarity. Non-polar solvents like n-hexane are poor solvents due to the unfavorable energetics of disrupting the strong solvent-solvent interactions to accommodate the polar solute.

  • Hydrogen Bonding: The ability of polar protic solvents, such as methanol and ethanol, to act as hydrogen bond donors allows them to form hydrogen bonds with the nitrogen atom of the pyridine ring, enhancing solubility. Polar aprotic solvents like acetone and acetonitrile, while unable to donate hydrogen bonds, can still engage in strong dipole-dipole interactions.

  • Influence of the Ethenyl Group: The ethenyl (-CH=CH₂) group is less polar than the nitro and pyridine functionalities. While it contributes to the overall size of the molecule, its impact on solubility in polar solvents is likely less significant than the polar groups. In less polar solvents, the ethenyl group might slightly enhance solubility through van der Waals interactions.

  • Temperature Dependence: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[15] Therefore, it is crucial to control and report the temperature at which solubility measurements are made.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While direct quantitative data is scarce, a reliable qualitative solubility profile has been predicted based on its physicochemical properties and by drawing comparisons with structurally related compounds. The provided step-by-step experimental protocol for the shake-flask method empowers researchers to determine precise solubility values in their own laboratories. A thorough understanding of the solubility of this compound is essential for its effective utilization in synthesis, purification, and the development of new chemical entities.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Ethenyl-2-nitropyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of 5-ethenyl-2-nitropyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a detailed, step-by-step protocol for a Stille cross-coupling reaction, a reliable and high-yielding method for this transformation. This guide explains the underlying chemical principles, details the necessary reagents and equipment, outlines the reaction procedure, and provides critical safety and handling information. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust method for preparing this key intermediate.

Introduction and Scientific Background

This compound is a substituted pyridine derivative featuring both an electron-withdrawing nitro group and a versatile vinyl (ethenyl) group. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, while the vinyl group serves as a reactive handle for further chemical modifications, such as polymerizations or Heck reactions.[1][2] The nitro group significantly influences the electronic properties of the pyridine ring, making it a crucial component for tuning the characteristics of larger molecules.

The synthesis of vinyl-substituted pyridines is most effectively achieved through modern organometallic cross-coupling reactions.[3][4] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, involve the palladium-catalyzed formation of a new carbon-carbon bond between an organic halide and an organometallic reagent.[2] Several cross-coupling strategies are applicable, including the Suzuki, Heck, and Stille reactions.[1][5][6]

  • Suzuki Coupling: Employs an organoboron reagent (e.g., a boronic acid) and is known for its mild conditions and the low toxicity of its boron-containing byproducts.[7][8]

  • Heck Reaction: Couples an organic halide directly with an alkene, offering high atom economy.[1][2]

  • Stille Coupling: Utilizes an organotin (organostannane) reagent.[9][10] While organotin compounds are toxic and require careful handling, the Stille reaction is distinguished by its excellent functional group tolerance and its insensitivity to the presence of water or air, making it a highly reliable and versatile method.[5][9]

For this application note, we focus on the Stille cross-coupling reaction due to its robustness and broad applicability. The chosen pathway involves the reaction of a 5-halo-2-nitropyridine with an organostannane reagent in the presence of a palladium catalyst.

Reaction Principle: The Stille Coupling Catalytic Cycle

The Stille reaction proceeds via a catalytic cycle involving a palladium complex.[9][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-nitropyridine (e.g., 5-bromo-2-nitropyridine), forming a Pd(II) intermediate.

  • Transmetalation: The vinyl group is transferred from the organotin reagent (e.g., tributyl(vinyl)tin) to the palladium center, displacing the halide. This is often the rate-determining step.[10]

  • Reductive Elimination: The newly formed Pd(II) complex eliminates the final product, this compound, which contains the new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9]

Stille_Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Coupling Ar-Pd(II)-R(L)₂ PdII_Aryl->PdII_Coupling Transmetal Transmetalation PdII_Coupling->Pd0 ReductElim Reductive Elimination Product This compound (Ar-R) PdII_Coupling->Product ArylHalide 5-Bromo-2-nitropyridine (Ar-X) Organostannane Vinyl-SnR₃ (R-SnR₃) Byproduct X-SnR₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol

This protocol details the synthesis of this compound from 5-bromo-2-nitropyridine and tributyl(vinyl)tin.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier Notes
5-Bromo-2-nitropyridineC₅H₃BrN₂O₂202.991.0 g (4.93 mmol)Commercially available
Tributyl(vinyl)tinC₁₄H₃₀Sn317.091.87 g (5.91 mmol)Toxic, handle in fume hood
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56285 mg (0.246 mmol)Air-sensitive, store under inert gas
Anhydrous TolueneC₇H₈92.1425 mLDry, degassed solvent is crucial
Diethyl ether(C₂H₅)₂O74.12As neededFor extraction
Saturated aq. KF solutionKF58.10As neededFor quenching
Brine (Saturated aq. NaCl)NaCl58.44As neededFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Silica GelSiO₂60.08As neededFor column chromatography

Equipment:

  • Round-bottom flask (50 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon line, Schlenk line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_execution 3. Reaction Execution cluster_workup 4. Work-up & Purification A Dry glassware under vacuum/heat B Assemble apparatus under inert atmosphere (N₂/Ar) A->B C Add 5-bromo-2-nitropyridine, Pd(PPh₃)₄, and stir bar to flask B->C D Add anhydrous toluene via syringe C->D E Add tributyl(vinyl)tin via syringe D->E F Heat reaction mixture to reflux (110 °C) E->F G Monitor reaction progress by TLC (e.g., every 2 hours) F->G H Cool to room temperature upon completion (4-6 h) G->H I Quench with aq. KF solution, stir vigorously for 30 min H->I J Filter through Celite, rinse with diethyl ether I->J K Extract aqueous layer with diethyl ether J->K L Wash combined organic layers with brine, dry over MgSO₄ K->L M Concentrate under reduced pressure L->M N Purify crude product by silica gel chromatography M->N

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon). Allow the apparatus to cool to room temperature.

  • Reagent Addition: To the 50 mL round-bottom flask, add 5-bromo-2-nitropyridine (1.0 g, 4.93 mmol) and tetrakis(triphenylphosphine)palladium(0) (285 mg, 0.246 mmol, 5 mol%).

  • Solvent and Reactant Addition: Add 25 mL of anhydrous, degassed toluene to the flask via syringe. Begin stirring the mixture. Subsequently, add tributyl(vinyl)tin (1.87 g, 5.91 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Add 20 mL of a saturated aqueous potassium fluoride (KF) solution and stir the mixture vigorously for 30 minutes. This step is crucial for removing the tin byproducts by precipitating them as insoluble tributyltin fluoride.

    • Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.

Safety and Handling

General Precautions:

  • This procedure must be performed in a well-ventilated fume hood by trained personnel.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

  • Tributyl(vinyl)tin: Highly toxic and readily absorbed through the skin.[10] Handle with extreme care, using double gloves, and avoid inhalation of vapors. All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.

  • Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Procedural Hazards:

  • Refluxing Solvents: Ensure the reflux apparatus is properly set up to avoid pressure buildup and solvent evaporation into the workspace.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Conclusion

The Stille cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound. By following this detailed protocol and adhering to the specified safety precautions, researchers can successfully prepare this important chemical intermediate for use in a wide range of applications, from pharmaceutical discovery to the development of advanced materials. The key to success lies in maintaining anhydrous and inert conditions and in the careful handling of toxic organotin reagents.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine.
  • Campeau, L.-C., et al. (2009). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Thapa, S., et al. (2016). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central.
  • Creemers, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

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  • Khan, I., et al. (2017).
  • Donati, D., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules.
  • Suwinski, J., & Szczepankiewicz, W. (2001). Nitropyridines, Their Synthesis and Reactions.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • Roger, J., et al. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Ethyl-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
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Application Notes and Protocols for Sonogashira Coupling Reactions Using 5-Ethenyl-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Molecular Architectures

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, has proven indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3][4]

Pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The functionalization of the pyridine ring via cross-coupling reactions allows for the precise tuning of a molecule's biological activity. Specifically, the introduction of an alkynyl moiety can significantly alter a compound's properties, making the Sonogashira coupling a key strategy in drug discovery.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling reaction to a challenging and highly functionalized substrate: 5-ethenyl-2-nitropyridine. Due to the electronic and steric nature of this substrate, we will focus on the coupling of a halogenated precursor, 3-bromo-5-ethenyl-2-nitropyridine , with various terminal alkynes. These application notes will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer insights into overcoming potential challenges associated with this transformation.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction operates through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in our case, 3-bromo-5-ethenyl-2-nitropyridine), forming a Pd(II) intermediate. The strong electron-withdrawing effect of the nitro group at the 2-position and the ethenyl group at the 5-position makes the C-Br bond at the 3-position more susceptible to this step.

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This step regenerates the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle
  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne, facilitated by the copper(I) coordination, to form a copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.

Sonogashira_Mechanism Catalytic Cycles of the Sonogashira Coupling Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_cat Cu(I)X pd_trans->cu_cat cu_alkyne [H-C≡CR • CuX] cu_cat->cu_alkyne Coordination (H-C≡CR) cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_ox cu_acetylide->cu_cat Transmetalation to Pd caption Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 3-bromo-5-ethenyl-2-nitropyridine with a variety of terminal alkynes.

Materials:

  • 3-bromo-5-ethenyl-2-nitropyridine

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-ethenyl-2-nitropyridine (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (to make a ~0.1 M solution of the aryl bromide) and triethylamine (3 equivalents) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equivalents) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify purification.[3][6] This is particularly relevant when dealing with sensitive substrates.

Materials:

  • 3-bromo-5-ethenyl-2-nitropyridine

  • Terminal alkyne (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • A suitable base (e.g., Cs₂CO₃, K₂CO₃) (2 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 3-bromo-5-ethenyl-2-nitropyridine (1 equivalent), Pd(OAc)₂ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Add the terminal alkyne (1.5 equivalents) via syringe.

  • Heat the reaction to a higher temperature than the copper-catalyzed protocol (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation: Key Reaction Parameters

The success of the Sonogashira coupling of 3-bromo-5-ethenyl-2-nitropyridine is highly dependent on the careful optimization of several parameters.

ParameterStandard ConditionsRationale and Considerations for this compound
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability. For challenging couplings, more active catalysts with bulky, electron-rich phosphine ligands may be necessary.
Copper Co-catalyst CuIEssential for the classical Sonogashira mechanism. However, it can promote alkyne homocoupling. For sensitive substrates, copper-free conditions should be considered.
Ligand PPh₃Triphenylphosphine is a standard ligand. In copper-free systems, bulky, electron-rich ligands like SPhos or XPhos can enhance catalytic activity, especially with less reactive aryl bromides.[7]
Base Et₃N, DIPAAn amine base is crucial for deprotonating the alkyne. The choice of base can influence the reaction rate and side product formation. Inorganic bases like Cs₂CO₃ are often used in copper-free protocols.
Solvent THF, DMF, Toluene, DioxaneThe solvent should be anhydrous and degassed. The choice can affect catalyst solubility and reaction temperature.
Temperature Room temp. to 100 °CElectron-deficient aryl halides like 3-bromo-5-ethenyl-2-nitropyridine may require milder conditions. However, some catalyst systems require higher temperatures for activation.

Experimental Workflow Visualization

Workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Catalyst, Ligand, Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Heat and Monitor (TLC/LC-MS) alkyne->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product caption General experimental workflow for Sonogashira coupling.

Sources

Part A: Potential Click Chemistry-Adjacent Applications of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An important point of clarification for the reader: The request specifies 5-Ethenyl-2-nitropyridine , which contains a vinyl group (-CH=CH2). However, the vast majority of "click chemistry" applications, particularly the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), involve a terminal alkyne group (-C≡CH). The compound with this alkyne functionality is 5-Ethynyl-2-nitropyridine .

Given the context of the request—focusing on click chemistry for researchers and drug development professionals—it is highly probable that the intended subject was the alkyne-containing 5-Ethynyl-2-nitropyridine . The vinyl group of this compound can participate in other efficient reactions like Diels-Alder and Michael additions, which share some characteristics of the click philosophy.

This guide will therefore be structured in two parts:

  • Part A will briefly discuss the potential applications of the requested compound, This compound , in reactions that align with the broader click chemistry concept.

  • Part B will provide a comprehensive, in-depth technical guide on 5-Ethynyl-2-nitropyridine , which is the compound extensively documented for mainstream click chemistry applications and is likely the intended topic of interest for the target audience.

The vinyl group of this compound is a versatile functional handle. The electron-withdrawing effect of the 2-nitro group activates the vinyl moiety, making it a reactive participant in several powerful, high-yield reactions that can be considered "click-like" in their efficiency and orthogonality.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The activated vinyl group can act as a dienophile in IEDDA reactions, a cornerstone of bioorthogonal chemistry.[1] In this transformation, an electron-poor dienophile (like this compound) reacts rapidly and specifically with an electron-rich diene, such as a tetrazine.[1] This reaction is exceptionally fast, proceeds without a catalyst, and is orthogonal to most biological functional groups, making it ideal for live-cell imaging and bioconjugation.[1][2]

Plausible Application: Labeling of biomolecules. A tetrazine-modified antibody could be reacted with this compound to form a stable conjugate. The nitropyridine moiety could then serve as a handle for further functionalization or as a signaling component.

Michael Addition Reactions

The electron-deficient nature of the vinyl group makes it an excellent Michael acceptor.[3] It can react efficiently with a wide range of soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) or secondary amines, in a conjugate addition reaction.[3][4] This provides a straightforward method for bioconjugation under mild, often physiological, conditions.

Plausible Application: Covalent drug design and protein labeling. This compound could be incorporated into a drug scaffold to enable covalent bonding to a cysteine residue in a target protein's active site.

Part B: Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry

Introduction: The Strategic Advantage of 5-Ethynyl-2-nitropyridine

5-Ethynyl-2-nitropyridine is a heterocyclic building block of significant interest for applications in drug discovery, bioconjugation, and materials science.[5][6] Its utility is anchored in the synergy between its three core components:

  • The Terminal Alkyne (-C≡CH): This group is the key reactant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[5][7] This reaction is prized for its high yields, stereospecificity, and tolerance of a vast range of functional groups.[7]

  • The Pyridine Ring: A "privileged scaffold" in medicinal chemistry, the pyridine core is a common motif in numerous approved pharmaceuticals.[5][8]

  • The 2-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent activates the terminal alkyne. This electronic effect can accelerate the rate of the CuAAC reaction compared to electron-neutral or electron-rich alkynes.[5][9] Furthermore, the nitro group can be a key pharmacophore itself or a synthetic precursor to an amino group, allowing for further molecular diversification.[5][8]

The combination of these features makes 5-Ethynyl-2-nitropyridine a powerful reagent for constructing complex molecular architectures with high efficiency and precision.

Core Application 1: Drug Discovery and Lead Optimization

The 1,2,3-triazole ring formed via the CuAAC reaction is a highly stable and effective bioisostere for the amide bond, offering improved metabolic stability.[10] By using 5-Ethynyl-2-nitropyridine, medicinal chemists can rapidly generate libraries of novel compounds, tethering the bioactive nitropyridine scaffold to various azide-modified fragments for high-throughput screening.[5][10]

cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_post Workup & Purification A Azide-Functionalized Scaffold Library (R-N3) C Combine R-N3 and Py-C≡CH in Solvent (e.g., tBuOH/H2O) A->C B 5-Ethynyl-2-nitropyridine (Py-C≡CH) B->C D Add Catalyst System: CuSO4 + Sodium Ascorbate C->D E Stir at Room Temperature (Monitor by LC-MS) D->E F Aqueous Workup & Extraction E->F G Column Chromatography F->G H Final Triazole Product Library (Screen for Biological Activity) G->H

Caption: High-throughput synthesis workflow using CuAAC.

This protocol outlines a general method for the reaction between 5-Ethynyl-2-nitropyridine and an organic azide.[8][9]

Materials:

  • 5-Ethynyl-2-nitropyridine

  • Azide-containing molecule (1.0 equivalent)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and deionized water is a common starting point.[9]

  • Reaction vial, stir plate, and magnetic stir bar

  • Nitrogen or Argon gas for degassing

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Ethynyl-2-nitropyridine in a suitable organic solvent (e.g., DMSO or DMF).

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh. [10]

  • Reaction Setup:

    • In a reaction vial, add the azide solution (1.0 eq) and the 5-Ethynyl-2-nitropyridine solution (1.0 to 1.2 eq).[9]

    • Add the t-BuOH/H₂O solvent to achieve a final reaction concentration in the range of 1-10 mM.

    • Degas the solution by bubbling with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst.[9]

  • Catalyst Addition:

    • Add the freshly prepared sodium ascorbate solution (0.2-0.5 eq) to the reaction mixture.[9]

    • Immediately follow with the addition of the CuSO₄·5H₂O solution (0.01-0.05 eq).[9] A color change may be observed.

  • Reaction and Monitoring:

    • Seal the vial and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).[8][9]

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[8]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure 1,2,3-triazole product.

Core Application 2: Bioconjugation and Chemical Biology

Bioconjugation is the process of linking molecules to biomolecules such as proteins or nucleic acids.[11] 5-Ethynyl-2-nitropyridine is an excellent tool for this purpose. Biomolecules can be metabolically or chemically engineered to contain an azide group. Subsequent reaction with 5-Ethynyl-2-nitropyridine via CuAAC allows for the stable and specific attachment of the nitropyridine moiety.[5][12] This can be used for:

  • Activity-based protein profiling.

  • Fluorescent labeling (using the nitropyridine as a quencher or handle). [10]

  • Targeted drug delivery. [5]

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide Alkyne Py-C≡CH (5-Ethynyl-2-nitropyridine) Alkyne->Acetylide Metallocycle Six-membered Copper Intermediate Acetylide->Metallocycle Azide R-N3 (Azide-Biomolecule) Azide->Metallocycle Triazolide Copper-Triazolide Metallocycle->Triazolide Ring Contraction (Regioselective) Triazolide->CuI Catalyst Regeneration Product Triazole Product (Py-Triazole-R) Triazolide->Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

This protocol provides a general framework for conjugating 5-Ethynyl-2-nitropyridine to a protein that has been functionalized with azide groups.

Materials:

  • Azide-modified protein (e.g., in PBS buffer).

  • 5-Ethynyl-2-nitropyridine.

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).

  • Sodium Ascorbate.

  • Copper-chelating ligand: THPTA (water-soluble) or TBTA is highly recommended to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[10]

  • Amine-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Desalting column for purification.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Ethynyl-2-nitropyridine in DMSO.

    • Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.[10]

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Prepare fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in the amine-free buffer to a final concentration of 1-5 mg/mL.

    • Add the 5-Ethynyl-2-nitropyridine stock solution to the protein solution. A 10- to 50-fold molar excess relative to the protein is a good starting point for optimization.

    • Add the copper ligand solution to a final concentration of ~1 mM.

  • Catalyst Premix and Addition:

    • In a separate tube, premix the CuSO₄ solution and the ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5 mM) to the protein mixture, followed immediately by the copper/ligand premix (final copper concentration ~0.5-1 mM).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Incubation can also be performed at 4°C overnight. Avoid vigorous vortexing, which can denature the protein.

  • Purification:

    • Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm the conjugation using techniques such as SDS-PAGE (which may show a shift in molecular weight), UV-Vis spectroscopy (to detect the nitropyridine chromophore), or mass spectrometry (for precise mass determination).

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Oxidation of Cu(I) catalyst. 2. Insufficient catalyst loading. 3. Impurities in reagents or solvents.1. Degas all solutions thoroughly with N₂ or Ar. Always use freshly prepared sodium ascorbate.[9] 2. Optimize catalyst loading (start with 1-5 mol% for small molecules).[9] 3. Use high-purity reagents and solvents.
Protein Precipitation (Bioconjugation) 1. Oxidative damage from copper catalyst. 2. High concentration of organic co-solvent (e.g., DMSO).1. Crucial: Always use a copper-chelating ligand like THPTA or TBTA to protect the protein.[10] 2. Keep the final concentration of the organic co-solvent below 10% (v/v) if possible.
Slow Reaction Rate 1. Low reactivity of substrates. 2. Suboptimal solvent choice.1. Gently warm the reaction (e.g., to 37-40°C). 2. Screen different solvents. Polar aprotic solvents like DMF or DMSO can be effective.[9]

References

  • BenchChem. (2025). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry. 10

  • BenchChem. (2025). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Copper-Catalyzed Click Chemistry. 5

  • BenchChem. (2025). 5-Ethynyl-2-nitropyridine: Exploring its Potential in Chemical Biology. 12

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine. 6

  • Wikipedia. (2023). Bioorthogonal chemistry. 2

  • BenchChem. (2025). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in the Synthesis of Pharmaceutical Intermediates. 8

  • BenchChem. (2025). Technical Support Center: Enhancing the Efficiency of 5-Ethynyl-2-nitropyridine Click Reactions. 9

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. 7

  • ResearchGate. (2024). Bioorthogonal chemistry. 1

  • Vector Laboratories. (n.d.). Bioconjugation Resource Guide. 11

  • ResearchGate. (2023). (PDF) Michael addition reaction and its examples. 3

  • ResearchGate. (2022). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. 4

Sources

Application Notes & Protocols: 5-Ethenyl-2-nitropyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethenyl-2-nitropyridine is a highly versatile trifunctional building block poised for significant applications in medicinal chemistry and drug development. Its structure, featuring a pyridine core, a reactive ethenyl (vinyl) moiety, and an electron-withdrawing nitro group, offers a rich landscape for diverse chemical transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on key reactions that leverage its unique reactivity to construct complex pharmaceutical intermediates. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling, Diels-Alder cycloadditions, and selective nitro group reductions, explaining the causal chemistry behind each step. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this valuable heterocyclic intermediate.

Introduction: The Strategic Value of this compound

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2][3] this compound capitalizes on this core structure by incorporating two orthogonal reactive sites:

  • The 5-Ethenyl (Vinyl) Group: A versatile handle for carbon-carbon bond formation. It can act as a dienophile in cycloaddition reactions or as a coupling partner in palladium-catalyzed reactions. Its reactivity is significantly influenced by the electronic nature of the pyridine ring.

  • The 2-Nitro Group: A strong electron-withdrawing group that activates the pyridine ring for certain transformations.[4] Crucially, it serves as a synthetic precursor to the 2-amino group, a key pharmacophore in numerous bioactive molecules, which can be unmasked late in a synthetic sequence.[5][6]

The strategic placement of these groups allows for a modular and sequential approach to building molecular complexity, making it an ideal starting point for library synthesis and lead optimization campaigns.

Proposed Synthesis of this compound

While not widely cataloged, a robust synthesis of this compound can be confidently proposed via a Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling.[7] This approach couples a readily available halopyridine with an ethylene source.

G start 5-Bromo-2-nitropyridine product This compound start->product Heck Coupling ethylene Ethylene (gas or precursor) ethylene->product reagents Pd(OAc)2 (cat.) Ligand (e.g., PPh3) Base (e.g., Et3N) reagents->product

Caption: Proposed synthesis via the Heck reaction.

Core Synthetic Applications & Protocols

The true value of this compound lies in its application as a versatile intermediate. The following sections detail protocols for its most powerful transformations.

Application I: C-C Bond Formation via the Heck Reaction

The vinyl group of this compound is an excellent substrate for further Heck coupling reactions, allowing for the synthesis of substituted stilbene and styrene analogues, which are common motifs in pharmaceutical agents.[8][9]

Scientific Rationale: The reaction couples the sp²-hybridized carbon of the vinyl group with an aryl or vinyl halide.[7] A palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate this bond formation.[10] The base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[10] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.

G sub This compound pd_cycle Pd(0)/Pd(II) Catalytic Cycle sub->pd_cycle aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_cycle product 5-(2-Aryl-ethenyl)-2-nitropyridine (Stilbene Analogue) pd_cycle->product New C-C Bond

Caption: Workflow for Heck coupling using the vinyl group.

Protocol 3.1: Heck Coupling of this compound with Iodobenzene

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through a septum, add anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) as the solvent, followed by iodobenzene (1.1 eq) and triethylamine (Et₃N, 2.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then brine (1x). The aqueous washes remove the triethylammonium halide salt and residual DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application II: [4+2] Cycloaddition (Diels-Alder Reaction)

The electron-withdrawing nitro group renders the vinyl substituent electron-deficient, making it a potent dienophile for Diels-Alder reactions.[11] This transformation is exceptionally powerful for rapidly constructing complex six-membered rings, a common core in natural products and synthetic drugs.[12][13]

Scientific Rationale: The reaction is a concerted, pericyclic process involving the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[14] The electron-withdrawing nitro group lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and accelerating the reaction.[14][15]

G reactants Diene (HOMO) This compound (LUMO) ts Concerted [4+2] Transition State reactants->ts Thermal Activation product Cyclohexene Adduct (Pharmaceutical Scaffold) ts->product New σ-bonds form

Caption: The Diels-Alder reaction mechanism.

Protocol 3.2: Diels-Alder Reaction with Cyclopentadiene

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like toluene or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add freshly cracked cyclopentadiene (1.5-2.0 eq) dropwise. Using an excess of the volatile diene ensures the reaction goes to completion.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction is often stereoselective, favoring the endo product due to stabilizing secondary orbital interactions in the transition state.[12]

  • Monitoring and Work-up: Monitor for the disappearance of the starting material by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopentadiene.

  • Purification: The resulting adduct is often clean enough to proceed without further purification. If necessary, purify via flash column chromatography on silica gel.

Application III: Unmasking the 2-Amino Group via Nitro Reduction

The transformation of the nitro group to an amine is one of the most valuable steps in utilizing this intermediate. It converts an electron-withdrawing group into a versatile electron-donating and nucleophilic group, opening up a plethora of subsequent reactions (e.g., amidation, sulfonylation, reductive amination).

Scientific Rationale: The reduction of an aromatic nitro group can be achieved through several methods. Catalytic hydrogenation using a metal catalyst (like Pd, Pt, or Ni) and H₂ gas is a common and clean method.[6] Alternatively, easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium can also effect the reduction.[6] The choice of method depends on the tolerance of other functional groups in the molecule. For instance, catalytic hydrogenation may also reduce the ethenyl double bond under certain conditions, so careful selection of catalyst and conditions is necessary for selectivity.[16]

Protocol 3.3: Selective Nitro Reduction using Iron in Acetic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and glacial acetic acid.

  • Reagent Addition: Add iron powder (Fe, 5.0 eq) portion-wise with vigorous stirring. The reaction is exothermic; addition should be controlled to maintain a gentle reflux. This method is often chosen for its cost-effectiveness and selectivity in preserving double bonds compared to some catalytic hydrogenation methods.

  • Heating and Monitoring: Heat the mixture to 80-90 °C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed. The mechanism involves a series of single-electron transfers from the metal surface.[17]

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove excess iron and iron salts. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-Ethenylpyridin-2-amine.

Summary of Applications and Typical Conditions

ApplicationKey TransformationReagents & ConditionsTypical YieldCausality / Key Insight
Heck Coupling C(sp²)-C(sp²) bond formationPd(OAc)₂, PPh₃, Et₃N, DMF, 80-100 °C60-85%Extends conjugation and builds complex aryl-vinyl structures. Base regenerates the Pd(0) catalyst.
Diels-Alder [4+2] CycloadditionDiene (e.g., cyclopentadiene), Toluene, 0 °C to RT85-95%Rapidly builds six-membered rings. The nitro group activates the dienophile for a faster reaction.
Nitro Reduction -NO₂ → -NH₂Fe powder, Acetic Acid, 80-90 °C75-90%Unmasks a key amine functional group for further derivatization. Selective over the vinyl group.

Safety Precautions

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, researchers must handle this compound with significant care, assuming it possesses hazards associated with related nitropyridine and vinylpyridine compounds.[18]

  • Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[19] Nitropyridines can be toxic, and vinyl monomers can be irritants.

  • Irritation: May cause severe skin, eye, and respiratory tract irritation.[20][21]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[22]

    • Avoid inhalation of dust or vapors.[19]

    • Wash hands thoroughly after handling.[20]

References

  • Benchchem.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Benchchem. An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine.
  • Benchchem.
  • Ghaffari, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis.
  • ResearchGate. Some commercially available drugs containing the pyridine scaffold. [Link]

  • Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sigma-Aldrich.
  • Jubilant Ingrevia.
  • TCI Chemicals. Safety Data Sheet for 2-Amino-4-methyl-3-nitropyridine.
  • Fisher Scientific.
  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Fisher Scientific.
  • Wikipedia. Heck reaction. [Link]

  • Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Nitropyridines in Pharmaceutical Development.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Sciforum. Nitropyridines as Dienophiles in Polar Diels-Alder Reactions. A DFT Theoretical Study. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • DeLeve, L. D., & Wang, X. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Annual Review of Pharmacology and Toxicology. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

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Application Notes & Protocols: Chemoselective Reduction of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Ethenyl-2-aminopyridine

In the landscape of modern drug discovery and materials science, 5-Ethenyl-2-aminopyridine stands out as a highly valuable, yet synthetically challenging, molecular scaffold. The 2-aminopyridine core is a privileged structure, appearing in numerous pharmaceuticals due to its ability to form key hydrogen bonds with biological targets. The ethenyl (vinyl) group at the 5-position provides a versatile synthetic handle for downstream modifications via powerful cross-coupling reactions (e.g., Heck, metathesis) or polymerizations.

The primary synthetic challenge in accessing this molecule from its nitro precursor, 5-Ethenyl-2-nitropyridine, lies in achieving chemoselectivity. The goal is to reduce the aromatic nitro group to a primary amine without simultaneously reducing the vulnerable vinyl side chain. Standard, aggressive reduction methods, such as high-pressure catalytic hydrogenation, often lead to the undesired saturation of the vinyl group, yielding 5-ethyl-2-aminopyridine and sacrificing the key functional handle. This guide provides a detailed analysis of suitable reduction methodologies and presents robust protocols designed to maximize the yield and purity of the desired 5-Ethenyl-2-aminopyridine.

Part 1: Mechanistic Considerations & Method Selection

The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1][2] The choice of reducing agent is paramount to ensure that the reaction pathway is selective for the nitro moiety while leaving the ethenyl group untouched.

Comparative Analysis of Reduction Strategies

Several classes of reagents are commonly employed for nitro group reductions. Their applicability to this specific transformation is compared below.

Methodology Reagents & Conditions Pros Cons Chemoselectivity for Vinyl Group
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Ni catalystHigh efficiency, clean workup (filtration of catalyst).[2]High risk of vinyl group reduction to ethyl .[3] Requires specialized pressure equipment.Poor . Generally not recommended for this substrate.
Dissolving Metal Reduction Fe, Zn, or Sn metal with strong acid (e.g., HCl)Inexpensive, powerful, and effective.[4][5]Harsh acidic conditions, often requires heat, difficult workup to remove metal salts.[6]Good . Generally preserves alkene functionality.
Tin(II) Chloride Reduction SnCl₂·2H₂O in a polar solvent (e.g., Ethanol, Ethyl Acetate)Excellent chemoselectivity , mild conditions (often room temp), tolerates many functional groups.[7]Stoichiometric amounts of tin are required, leading to metal waste; workup can be challenging to remove tin hydroxides.[7]Excellent . The method of choice for sensitive substrates.
Sodium Dithionite Reduction Na₂S₂O₄ in a biphasic or aqueous systemMetal-free, mild conditions, generally good chemoselectivity, inexpensive.[1][8]Reagent can be unstable, reactions can be slower, may require phase-transfer catalyst for biphasic systems.[9]Excellent . A strong "green" alternative to metal-based methods.

Based on this analysis, Tin(II) Chloride and Sodium Dithionite emerge as the superior methods for this transformation, offering the best balance of chemoselectivity, efficiency, and operational simplicity.

Part 2: Detailed Experimental Protocols

The following are field-proven, step-by-step protocols for the selective reduction of this compound.

Protocol 1: Tin(II) Chloride Mediated Reduction

This protocol is highly reliable and offers excellent selectivity for the nitro group. The primary challenge lies in the workup, which is designed to effectively remove the resulting tin salts.

Rationale: Tin(II) chloride is a mild reducing agent that acts via a series of single-electron transfers.[10] The reaction is typically performed in polar protic solvents like ethanol, which helps to solubilize both the organic substrate and the inorganic reagent. The addition of acid is often unnecessary as commercial SnCl₂·2H₂O is sufficiently acidic to facilitate the reduction.[7]

Materials and Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq)[7]

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1-2 M sodium hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite (diatomaceous earth)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.1-0.2 M concentration). To this solution, add tin(II) chloride dihydrate (4.0 eq) in one portion.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. If the reaction is sluggish, it can be gently heated to 40-50 °C.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent such as 30-50% Ethyl Acetate in Hexanes. The product, 5-Ethenyl-2-aminopyridine, should be more polar than the starting material. Visualize with UV light.

  • Workup & Isolation: a. Once the starting material is consumed (typically 1-4 hours), cool the reaction to room temperature and concentrate the solvent using a rotary evaporator. b. Re-dissolve the residue in a generous amount of ethyl acetate. Transfer this to a beaker or Erlenmeyer flask with vigorous stirring. c. Slowly and carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8. A thick, white precipitate of tin hydroxides will form. Continue stirring for 30 minutes to ensure complete precipitation. d. Filter the entire mixture through a pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate to recover all the product. e. Transfer the filtrate to a separatory funnel. Wash the organic layer with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel to yield the final product.

Protocol 2: Sodium Dithionite Mediated Reduction

This protocol is an excellent metal-free alternative. It is environmentally benign and the workup is significantly simpler than the tin-based method.

Rationale: In aqueous media, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[1] This radical anion reduces the nitro group via a single-electron transfer mechanism.[1][9] A biphasic system (e.g., Dichloromethane/Water or Ethyl Acetate/Water) is often used to facilitate separation.

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄, 3.0 - 4.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of DCM and water (e.g., 2:1 v/v). Ensure the stirring is vigorous enough to create a good emulsion.

  • Reagent Addition: Add sodium dithionite (3.0 eq) portion-wise over 15-20 minutes. The reaction can be exothermic. Maintain the temperature at or slightly above room temperature.

  • Reaction Execution: Stir the biphasic mixture vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. If the reaction stalls, an additional equivalent of Na₂S₂O₄ can be added.

  • Workup & Isolation: a. Once complete, transfer the mixture to a separatory funnel. b. Separate the layers. Extract the aqueous layer two more times with fresh DCM or ethyl acetate. c. Combine all organic layers. Wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as needed.

Part 3: Visualized Workflows and Data

Reaction Scheme

Caption: Chemoselective reduction of this compound.

Experimental Workflow: Tin(II) Chloride Protocol

G A 1. Dissolve Substrate in EtOH B 2. Add SnCl₂·2H₂O A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Concentrate Solvent C->D E 5. Redissolve in EtOAc & Basify with NaHCO₃ D->E F 6. Filter through Celite E->F G 7. Extract & Wash F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Workflow for SnCl₂ reduction and workup.

Expected Product Characterization
Property Expected Value for 5-Ethenyl-2-aminopyridine
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
Appearance Off-white to light yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.9-8.1 (d, 1H, Ar-H), ~7.2-7.4 (dd, 1H, Ar-H), ~6.5-6.7 (dd, 1H, -CH=CH₂), ~6.4-6.5 (d, 1H, Ar-H), ~5.6-5.8 (d, 1H, -CH=CH₂ trans), ~5.1-5.3 (d, 1H, -CH=CH₂ cis), ~4.5 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~158 (C-NH₂), ~148 (Ar-C), ~139 (Ar-C), ~135 (-CH=), ~125 (Ar-C), ~115 (=CH₂), ~108 (Ar-C)
MS (ESI+) m/z 121.07 [M+H]⁺
FT-IR (cm⁻¹) ~3450-3300 (N-H stretch), ~3080 (vinyl C-H stretch), ~1640 (N-H bend), ~1600 (C=C stretch), ~990, 910 (vinyl C-H bend)

Safety and Handling

  • This compound: Handle as a potentially toxic and irritant compound. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tin(II) Chloride: Corrosive and harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Sodium Dithionite: Can cause skin and respiratory irritation. It is unstable and can decompose exothermically, especially in the presence of water or organic solvents, potentially releasing toxic sulfur oxides.[9] Store in a cool, dry place and handle with care.

  • All reactions should be performed in a well-ventilated chemical fume hood.

References

  • Organic Chemistry Portal. "Nitro Reduction." Available at: [Link]

  • Organic Chemistry Portal. "Sodium Hydrosulfite, Sodium Dithionite." Available at: [Link]

  • Chemistry Stack Exchange. (2017). "Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?" Available at: [Link]

  • Park, K. K., et al. (1995).
  • ScienceMadness Discussion Board. (2011). "Nitroaromatic Reduction w/Sn." Available at: [Link]

  • Common Organic Chemistry. "Nitro Reduction - SnCl2." Available at: [Link]

  • ResearchGate. (2018). "Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES." Available at: [Link]

  • GlaxoSmithKline. "Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite)." Available at: [Link]

  • Thomas, S. P., et al. (2014). "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex." J. Am. Chem. Soc.
  • PrepChem. "Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine." Available at: [Link]

  • Wikipedia. "Reduction of nitro compounds." Available at: [Link]

  • Anisov, A. N., et al. (2021). "Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts.
  • Master Organic Chemistry. (2018). "More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger." Available at: [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Strategic Importance of 5-Ethenyl-2-nitropyridine in Synthesis

This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in a multitude of pharmaceuticals, and the strategic placement of the vinyl and nitro groups on this ring system offers a versatile platform for molecular elaboration.[1] The potent electron-withdrawing nature of the nitro group at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[1][2] This activation, coupled with the reactivity of the ethenyl (vinyl) group, allows for sequential and diverse functionalization, making it an ideal starting material for the synthesis of complex molecules with potential biological activity.

This guide provides a comprehensive overview of the experimental setup for performing SNAr reactions on this compound. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and discuss critical aspects of reaction monitoring, product purification, and characterization.

Mechanistic Insights: The Engine of Transformation

The SNAr reaction on this compound proceeds through a well-established two-step addition-elimination mechanism.[1][3] Understanding this pathway is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. The strong electron-withdrawing effect of the ortho-nitro group, in concert with the innate electron-deficient nature of the pyridine ring, renders this position highly electrophilic.[2][3][4] This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[2] This stabilization is a key driving force for the reaction.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group, in this case, the nitro group.[5] While halides are more common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly on highly electron-deficient rings.[5][6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyridine 5-Ethenyl-2-substituted-pyridine Meisenheimer_Complex->Substituted_Pyridine Elimination Leaving_Group Nitrite Ion Meisenheimer_Complex->Leaving_Group Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents, Solvent, Inert Atm.) Start->Reaction_Setup Reaction Reaction (Stirring, Heating) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Sources

Application Notes and Protocols for Real-Time Monitoring of Reactions Involving 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethenyl-2-nitropyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a vinyl group and an electron-withdrawing nitro group on the pyridine ring provides a versatile scaffold for a variety of chemical transformations. The vinyl group is amenable to polymerization and various addition reactions, while the nitro group can be a precursor to an amino group or influence the reactivity of the pyridine ring.[1][2] Accurate and reliable real-time monitoring of reactions involving this compound is critical for optimizing reaction conditions, ensuring product purity, maximizing yield, and understanding reaction kinetics.

This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of reactions with this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Choosing the Right Analytical Technique

The selection of an appropriate analytical method is paramount and depends on several factors, including the properties of the reactants and products (volatility, thermal stability, polarity), the complexity of the reaction mixture, and the specific information required (e.g., quantitative analysis, structural elucidation).

  • High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[3] It is often the method of choice for monitoring the progress of reactions in solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[4] It provides excellent separation and definitive identification of components in a mixture based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about molecules in solution and can be used for both qualitative and quantitative analysis without the need for chromatographic separation.[5] It is particularly useful for identifying intermediates and byproducts in real-time.

High-Performance Liquid Chromatography (HPLC-UV) for Reaction Monitoring

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For this compound and its reaction products, a reverse-phase HPLC method is generally suitable, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV detector, as the pyridine ring and nitro group are strong chromophores.

Protocol: HPLC-UV Method for Monitoring Reactions of this compound

This protocol is designed for monitoring the consumption of this compound and the formation of a hypothetical, more polar product.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard solutions of this compound of known concentrations.

2. Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-13 min: 90-10% B, 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

3. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 990 µL) of the sample diluent. This also serves to precipitate any incompatible salts.

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. Analysis and Data Interpretation:

  • Inject the prepared sample onto the HPLC system.

  • Identify the peaks corresponding to the starting material and product(s) based on their retention times, which should be established by injecting standards.

  • The peak area of each component is proportional to its concentration. By plotting the peak area of the starting material and product(s) against time, a reaction profile can be generated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

Principle: GC-MS separates volatile components of a mixture in a long, narrow column (the GC part) and then detects and identifies them based on their mass-to-charge ratio (the MS part). This technique is particularly useful for identifying unknown byproducts that may arise during the synthesis or subsequent reactions of this compound. Given that nitropyridines can be analyzed by GC-MS, this method is suitable for monitoring reactions where the products are also volatile and thermally stable.[6]

Protocol: GC-MS Method for Analysis of this compound Reactions

This protocol is designed for the qualitative and semi-quantitative analysis of a reaction mixture containing this compound and potential volatile byproducts.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary GC column, and a mass selective detector (MSD).

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).

2. GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute the aliquot in a suitable solvent (e.g., 950 µL of Ethyl Acetate).

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components. For example, dilute the reaction mixture in water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the diluted and filtered sample to a GC vial.

4. Data Analysis:

  • The total ion chromatogram (TIC) will show peaks for all volatile components.

  • Obtain the mass spectrum for each peak.

  • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • The peak area in the TIC can be used for semi-quantitative analysis of the relative amounts of each component.

In-Situ Reaction Monitoring with ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed structural information about molecules in solution.[5] By acquiring ¹H NMR spectra of the reaction mixture at different time points, the disappearance of reactant signals and the appearance of product signals can be monitored directly. The chemical shifts of protons on the pyridine ring and the vinyl group are particularly informative.[5]

Protocol: ¹H NMR for Real-Time Monitoring

This protocol outlines a general procedure for monitoring a reaction of this compound in an NMR tube.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃).

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known concentration and a singlet peak in a clear region of the spectrum).

  • NMR tubes.

2. Sample Preparation and Experiment Setup:

  • In an NMR tube, dissolve the starting material, this compound, and the internal standard in the deuterated solvent.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction by adding the other reactant(s) directly to the NMR tube.

  • Quickly place the NMR tube back into the spectrometer and start acquiring spectra at regular intervals.

3. Data Acquisition and Analysis:

  • Key ¹H NMR signals to monitor for this compound would include the vinyl protons and the aromatic protons on the pyridine ring.

  • The integration of the peaks corresponding to the starting material, product(s), and the internal standard can be used to determine their relative concentrations over time.

  • The concentration of a component 'X' at a given time can be calculated using the following formula: Concentration(X) = (Integration(X) / Number of Protons(X)) * (Number of Protons(IS) / Integration(IS)) * Concentration(IS)

Visualizing the Workflow

A streamlined analytical workflow is crucial for efficient reaction monitoring. The following diagram illustrates the general process from sampling to data analysis.

Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sampling Reaction Mixture Aliquot Quenching Quenching & Dilution Sampling->Quenching Immediate NMR NMR Sampling->NMR Direct (in-situ) Filtration Filtration (0.22 µm) Quenching->Filtration HPLC HPLC-UV Filtration->HPLC GCMS GC-MS Filtration->GCMS Data Reaction Profile / Byproduct Identification HPLC->Data GCMS->Data NMR->Data

Caption: General workflow for analytical monitoring of reactions.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive monitoring of reactions involving this compound. The choice of technique will be dictated by the specific reaction being studied and the information required. For routine reaction progress monitoring, HPLC-UV is often the most practical choice. GC-MS is invaluable for the identification of volatile byproducts, and NMR spectroscopy offers unparalleled insight into the structural evolution of the reaction mixture in real-time. By implementing these methods, researchers, scientists, and drug development professionals can gain a deeper understanding of the chemical transformations of this compound, leading to the development of more efficient and controlled synthetic processes.

References

  • SIELC Technologies. (n.d.). Separation of 4-Vinylpyridine on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring Acetohydrazide-Pyridine Reactions.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine.
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in the Synthesis of Pharmaceutical Intermediates.
  • U.S. Department of Health and Human Services. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • BenchChem. (2025). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry.
  • MDPI. (2019). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples.
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ElectronicsAndBooks. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c.
  • ResearchGate. (2025). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....
  • Thermo Fisher Scientific. (n.d.). Determining Nitrosamines Using GC-MS/MS with Electron Ionization.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • ResearchGate. (n.d.). GC-MS chromatograms and the corresponding MS spectra obtained after....
  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine.

Sources

purification techniques for 5-Ethenyl-2-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Purification Strategies for 5-Ethenyl-2-nitropyridine Derivatives

Introduction: The Purification Challenge

This compound and its derivatives represent a class of heterocyclic compounds with significant potential as versatile building blocks in medicinal chemistry and materials science.[1] The presence of a basic pyridine core, an electron-withdrawing nitro group, and a reactive vinyl (ethenyl) moiety imparts unique chemical properties. However, this trifecta of functional groups also presents distinct challenges for purification. The basic nitrogen can lead to peak tailing in normal-phase chromatography, the polar nitro group influences solubility, and the vinyl group can be prone to polymerization under certain conditions.[2]

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting and implementing robust purification techniques for this specific class of molecules. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods for your specific derivative.

Chapter 1: Foundational Physicochemical Properties

A successful purification strategy is built upon a solid understanding of the molecule's properties. The interplay between the pyridine nitrogen, the nitro group, and the vinyl substituent governs the compound's behavior in different separation systems.

  • Polarity: The nitro group and the pyridine nitrogen make these compounds moderately to highly polar. This high polarity can make elution from normal-phase silica gel challenging and suggests that highly polar mobile phases or reversed-phase chromatography may be necessary.[3][4]

  • Basicity (pKa): Pyridine and its derivatives are basic, with a typical pKa around 5.2-6.[5] This basicity is a critical handle for purification. It allows for selective extraction using acid-base chemistry but can also cause strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel, leading to streaking and poor recovery.[3]

  • Solubility: Solubility will be highly dependent on the specific substituents of the derivative. Generally, they are soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Solubility in non-polar solvents like hexanes is often limited.

  • Stability: The vinyl group introduces a potential for polymerization, especially when heated or exposed to light.[6] This necessitates keeping temperatures low during solvent evaporation and storing the purified compound appropriately. The nitro group can also be sensitive to certain reducing agents.

Table 1: Predicted Physicochemical Properties of this compound Note: Experimental data for the parent compound is limited; these values are predicted and serve as a general guide.

PropertyPredicted ValueImplication for PurificationSource
Molecular FormulaC₇H₆N₂O₂-[7]
Molecular Weight150.14 g/mol Affects diffusion rates and mass-based detection.[7]
XlogP1.8Indicates moderate lipophilicity, suitable for both normal and reversed-phase chromatography.[7]
TPSA (Topological Polar Surface Area)68.06 ŲSuggests high polarity, requiring polar mobile phases for elution from silica.[8]
H-Bond Acceptors4Can interact strongly with protic solvents and silica gel.[8]
H-Bond Donors0-[8]

Chapter 2: Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the final purity required. A multi-step approach, combining a bulk "clean-up" with a high-resolution polishing step, is often most effective.

Diagram 1: Purification Strategy Decision Tree A logical workflow for selecting the appropriate purification technique based on crude sample characteristics.

G start Crude Product (Post-Workup) is_solid Is the crude material a solid? start->is_solid is_scale_large Scale > 5g? start->is_scale_large is_high_purity Is crude purity >85% by TLC/NMR? is_solid->is_high_purity Yes flash_chrom Flash Chromatography is_solid->flash_chrom No (Oil/Tar) recrystallize Attempt Recrystallization is_high_purity->recrystallize Yes is_high_purity->flash_chrom No extraction Acid-Base Extraction (Bulk Impurity Removal) is_scale_large->extraction Yes final_purity Assess Purity (HPLC, NMR) recrystallize->final_purity flash_chrom->final_purity extraction->is_solid

Chapter 3: Core Purification Protocols

Flash Column Chromatography

Flash chromatography is the workhorse for purifying this compound derivatives at the milligram to multi-gram scale.[9] Given the polar and basic nature of the target compounds, special considerations are required.

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice. Its acidic nature can cause issues, but these can be mitigated.

  • Mobile Phase (Eluent): A two-component system is standard, typically a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[10]

  • The "Amine" Trick: Due to the basicity of the pyridine nitrogen, severe peak tailing can occur on acidic silica gel. To counteract this, a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide in the polar solvent can be added to the mobile phase.[3] This deactivates the acidic silanol sites, leading to sharper peaks and better separation.

Diagram 2: Flash Chromatography Workflow A visual guide to the key steps in performing flash chromatography for a pyridine derivative.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Analysis (e.g., 30% EtOAc/Hex + 0.5% TEA) Aim for Rf ~0.25 sample_load 2. Sample Loading (Dry loading preferred) tlc->sample_load column_pack 3. Column Packing & Equilibration sample_load->column_pack elute 4. Elution (Apply pressure) column_pack->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions & Evaporate analyze->combine

Protocol 1: Normal-Phase Flash Chromatography

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[9] A good starting point is a gradient of Ethyl Acetate in Hexanes. Add 0.5% triethylamine to the solvent mixture to improve peak shape.

  • Column Selection and Packing: Choose a column size appropriate for your sample amount (typically a 30:1 to 100:1 ratio of silica to crude material by weight).[9] Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[11] Add a small amount of silica gel (approx. 1-2 times the mass of your crude product). Carefully remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This technique prevents band broadening associated with liquid loading in a strong solvent.[3]

  • Execution: Carefully add the dry-loaded sample to the top of the packed column. Gently add a layer of sand. Fill the column with the mobile phase and apply positive pressure (air or nitrogen, 10-15 psi) to begin elution.

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Post-Chromatography: Combine the fractions containing the pure product. Remove the solvent under reduced pressure, keeping the bath temperature below 40°C to prevent potential polymerization of the vinyl group.

Table 2: Troubleshooting Common Issues in Flash Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Severe Peak Tailing/Streaking The basic pyridine is interacting strongly with acidic silica.Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase.[3]
Compound Won't Elute The compound is too polar for the chosen mobile phase.Switch to a more polar solvent system, such as Methanol in Dichloromethane (up to 10% MeOH).[10] Consider using reversed-phase (C18) chromatography.
Poor Separation of Impurities The solvent system lacks selectivity.Try a different solvent system. If using EtOAc/Hexanes, try DCM/MeOH. The different solvent properties can alter the elution order.
Product Decomposes on Column The compound is unstable on acidic silica gel.Deactivate the silica by pre-flushing with a solvent containing 1% TEA. If decomposition persists, use a different stationary phase like neutral alumina.[3]
Crystallization

For compounds that are solid at room temperature and have a purity of >85-90%, recrystallization is an excellent and scalable purification technique. It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain in solution. The process of obtaining 2-hydroxy-5-nitropyridine, a related precursor, often involves recrystallization.[12][13]

Protocol 2: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent portion-wise until a saturated solution is just achieved.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower, more selective crystal growth, you can insulate the flask. Once at room temperature, you may place it in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum. Confirm purity via HPLC, NMR, or melting point analysis.

Acid-Base Extraction

This liquid-liquid extraction technique is a powerful method for bulk purification, particularly for removing non-basic organic impurities after a reaction workup. It leverages the basicity of the pyridine nitrogen.[14]

Diagram 3: Acid-Base Extraction Workflow This diagram illustrates how pH manipulation separates the basic pyridine derivative from other impurities.

G cluster_sep1 Separation 1 cluster_sep2 Separation 2 start Crude Mixture in Organic Solvent (e.g., EtOAc) add_acid Wash with dilute aq. HCl (1M) start->add_acid org_phase1 Organic Layer: Neutral/Acidic Impurities add_acid->org_phase1 aq_phase1 Aqueous Layer: Protonated Pyridine (R-Py-H+ Cl-) add_acid->aq_phase1 add_base Adjust aqueous layer to pH 8-9 with aq. NaOH aq_phase1->add_base extract Extract with Organic Solvent add_base->extract org_phase2 Organic Layer: Pure Pyridine Derivative extract->org_phase2 aq_phase2 Aqueous Layer: Salts (NaCl) extract->aq_phase2

Protocol 3: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[14] Repeat the extraction 2-3 times.

  • Isolate Aqueous Layer: Combine the aqueous layers. The organic layer containing impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 8-9). This deprotonates the pyridine derivative, making it soluble in organic solvents again.

  • Re-extraction: Extract the now-basic aqueous solution with fresh organic solvent (e.g., ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Chapter 4: Purity Assessment

Purification is incomplete without rigorous analysis to confirm the identity and purity of the final product. A combination of methods is recommended.

Table 3: Comparison of Purity Analysis Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Quantitative purity (% area), presence of impurities.High sensitivity and resolution, gold standard for purity determination.[15]Requires a reference standard for absolute quantification.
qNMR (Quantitative Nuclear Magnetic Resonance) Structural confirmation and absolute purity against a certified internal standard.Provides structural information, primary analytical method not requiring a specific analyte standard.[15]Lower sensitivity than HPLC, requires a well-resolved proton signal for the analyte and standard.
GC-MS (Gas Chromatography-Mass Spectrometry) Purity and molecular weight of volatile components.Excellent for identifying volatile impurities, provides mass confirmation.[16]Compound must be thermally stable and volatile.

Conclusion

The successful purification of this compound derivatives is readily achievable with a systematic approach. By understanding the fundamental physicochemical properties of these molecules—namely their polarity and basicity—researchers can intelligently select and optimize from a suite of powerful techniques including modified flash chromatography, crystallization, and acid-base extraction. Each method offers distinct advantages depending on the scale and context of the purification challenge. The protocols and troubleshooting guides provided herein serve as a robust starting point for developing a purification strategy that delivers materials of the high purity required for advanced research and development.

References

  • Semantic Scholar. (n.d.). Paper Chromatography of Pyridine Derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Google Patents. (n.d.). Vinylpyridine recovery method.
  • International Journal of Scientific Research in Science and Technology. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.

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Application Note & Protocol: A Strategic Approach to the Large-Scale Synthesis of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Ethenyl-2-nitropyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, owing to the presence of a reactive vinyl group and an electron-withdrawing nitro functionality. This document provides a comprehensive guide for its large-scale synthesis. While direct literature for this specific molecule is scarce[1], this note outlines a robust and scalable synthetic strategy based on well-established palladium-catalyzed cross-coupling reactions. We present a detailed protocol for a Stille cross-coupling reaction, selected for its high functional group tolerance and amenability to scale-up. This guide includes an in-depth discussion of the reaction mechanism, safety protocols, and analytical methods for characterization, designed for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The pyridine scaffold is a cornerstone in pharmaceutical development, with the introduction of various functional groups allowing for the fine-tuning of molecular properties. The title compound, this compound, features a vinyl group ripe for further chemical transformations such as polymerization, Michael additions, or participation in cycloaddition reactions. The nitro group, a potent electron-withdrawing moiety, activates the pyridine ring for nucleophilic aromatic substitution and can also serve as a precursor to an amino group, opening avenues for further derivatization.

Given the requirements for a large-scale synthesis, the chosen synthetic pathway must be efficient, reproducible, and utilize readily accessible starting materials. Palladium-catalyzed cross-coupling reactions are the industry standard for the formation of C-C bonds in a highly controlled manner. Several established methods could be envisioned for the synthesis of this compound from a suitable 5-halo-2-nitropyridine precursor:

  • Suzuki Coupling: Employs organoboron reagents, which are generally non-toxic and environmentally benign.[2][3][4][5]

  • Heck Reaction: Couples the halide with an alkene, offering an atom-economical approach.[6][7][8][9][10]

  • Stille Coupling: Utilizes organotin reagents, known for their stability and high tolerance of various functional groups, making them reliable for complex syntheses.[11][12][13][14][15]

For this guide, the Stille coupling is selected as the primary recommended route. The rationale for this choice is multifaceted: organostannanes are stable to air and moisture, often commercially available or readily prepared, and the reaction conditions are typically mild, which is crucial for preserving the sensitive nitro group.[11][12][14][15] While the toxicity of tin reagents is a consideration, well-defined protocols for their handling and removal make the Stille reaction a powerful tool in a large-scale setting.[11][13]

Proposed Synthetic Pathway: The Stille Cross-Coupling Reaction

The proposed synthesis involves the palladium-catalyzed cross-coupling of 5-bromo-2-nitropyridine with vinyltributyltin.

Figure 1. Proposed Stille coupling reaction for the synthesis of this compound.

The catalytic cycle for the Stille reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][15]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-SnBu3) Pd(II)_Complex->Transmetalation R-SnBu3 Pd(II)_Intermediate Ar-Pd(II)(R)L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Figure 2. Generalized Catalytic Cycle of the Stille Reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Bromo-2-nitropyridine>98%Commercially AvailableStarting material
Vinyltributyltin>97%Commercially AvailableCoupling partner
Tetrakis(triphenylphosphine)palladium(0)>99%Commercially AvailableCatalyst
Anhydrous TolueneDriSolv® or equivalentCommercially AvailableReaction solvent
Triphenylarsine>99%Commercially AvailableCo-ligand (optional, can accelerate reaction)
Saturated aq. Potassium FluorideReagent GradePrepared in-houseFor workup to remove tin byproducts
Diethyl EtherAnhydrousCommercially AvailableFor extraction
BrineSaturated aq. NaClPrepared in-houseFor washing
Anhydrous Magnesium SulfateReagent GradeCommercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor chromatography

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Flash chromatography system.

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-nitropyridine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and triphenylarsine (0.06 eq., optional).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the 5-bromo-2-nitropyridine. Stir the mixture to dissolve the solids.

  • Addition of Stannane: Add vinyltributyltin (1.2 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether.

    • Stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Safety and Hazard Mitigation

All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, including safety goggles, lab coat, and chemical-resistant gloves.[16][17][18][19][20]

  • Nitropyridines: These compounds can be toxic and are suspected of causing cancer.[17] Avoid inhalation of dust and contact with skin and eyes.[16][17] In case of exposure, seek immediate medical attention.[17][19][20]

  • Organotin Compounds: Vinyltributyltin is toxic and should be handled with extreme care. It is readily absorbed through the skin. All waste containing tin residues must be disposed of according to institutional and governmental regulations.[12]

  • Palladium Catalysts: Palladium compounds can be irritants. Avoid inhalation of the powder.

  • Solvents: Toluene and diethyl ether are flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Emergency Procedures:

  • Spills: For minor spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[16] For major spills, evacuate the area and alert emergency responders.[16]

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[16]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., nitro group, C=C double bond).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Workflow Visualization

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Stille Coupling cluster_workup Workup & Purification Setup Flame-dry glassware under Nitrogen Reagents Add 5-bromo-2-nitropyridine, Pd(PPh3)4, Toluene Setup->Reagents Add_Stannane Add Vinyltributyltin Reagents->Add_Stannane Heat Heat to 90-100 °C Add_Stannane->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Dilute with Ether, Wash with aq. KF Cool->Quench Filter Filter through Celite® Quench->Filter Extract Wash with Water & Brine Filter->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product This compound

Figure 3. Step-by-step workflow for the synthesis of this compound.

Conclusion

This application note details a strategic and scalable approach for the synthesis of this compound via a Stille cross-coupling reaction. The provided protocol, grounded in established chemical principles, offers a reliable starting point for researchers in organic synthesis and drug discovery. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis. The final product is a versatile intermediate, poised for a multitude of applications in the development of novel chemical entities.

References

  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Heck reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Cambridge University Press. Retrieved January 14, 2026, from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • The Stille Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved January 14, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). The Synthetic Inspector. Retrieved January 14, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • 5-Ethyl-2-methylpyridine. (2018, February 19). SIELC Technologies. Retrieved January 14, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved January 14, 2026, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 14, 2026, from [Link]

  • 12.4 Grignard Reagents | Organic Chemistry. (2021, January 21). YouTube. Retrieved January 14, 2026, from [https://www.youtube.com/watch?v=12.4 Grignard Reagents | Organic Chemistry]([Link] Grignard Reagents | Organic Chemistry)

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • The Heck reaction in the production of fine chemicals. (n.d.). University of Groningen. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • This compound (C7H6N2O2). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling with 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving 5-ethenyl-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-deficient, N-heterocyclic substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of this compound

This compound is a valuable building block, but its electronic properties present unique challenges in Sonogashira cross-coupling. The strong electron-withdrawing nitro group activates the pyridine ring, which can be beneficial for the oxidative addition step but also introduces potential side reactions.[1] Furthermore, the vinyl group and the nitrogen atom can coordinate to the metal catalyst, influencing its activity and stability. This guide will help you overcome these hurdles to achieve high-yield, reproducible results.

Troubleshooting Guide: From Low Yields to Complex Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Yield with Complete Recovery of Starting Materials

Question: My Sonogashira reaction with this compound is not proceeding. I'm recovering my starting materials after an extended reaction time. What are the likely causes and how can I fix this?

Answer:

Failure to initiate the reaction typically points to problems with the catalytic system or suboptimal reaction conditions. Given that your substrate is a vinyl bromide or chloride, the oxidative addition step is often the rate-limiting factor.[2]

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming or is degrading rapidly.

    • Explanation: Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0) to enter the catalytic cycle.[3] This reduction, often facilitated by amines or phosphine ligands, can be inefficient. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture and can degrade upon improper storage.[4]

    • Solution:

      • Use a fresh, high-quality palladium precatalyst.

      • If using Pd(II), consider adding a small amount of a reducing agent or ensuring your amine base is competent for the reduction.

      • For difficult couplings, switch to a more active, pre-formed Pd(0) catalyst or use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands, which are known to stabilize the catalyst and promote oxidative addition.[5][6]

  • Insufficient Reaction Temperature: The energy barrier for oxidative addition with vinyl bromides or, especially, chlorides can be high.

    • Explanation: The general reactivity trend for the halide is I > Br > Cl.[4] While electron-withdrawing groups on the pyridine ring can promote this step, it may not be sufficient at low temperatures for less reactive halides.[6]

    • Solution: Gradually increase the reaction temperature. For a vinyl bromide, starting at 60-80 °C is reasonable. If this fails, temperatures up to 100-120 °C in a sealed vessel may be necessary, especially for vinyl chlorides.[2][5] Monitor for substrate or product decomposition at higher temperatures.

  • Inappropriate Solvent or Base: The choice of solvent and base is critical and interdependent.

    • Explanation: The solvent must solubilize all components and not interfere with the catalyst. Polar aprotic solvents like DMF or acetonitrile are common, but coordinating solvents can sometimes inhibit the catalyst by competing for coordination sites.[7] The base must be strong enough to deprotonate the terminal alkyne but not so nucleophilic that it promotes side reactions with your substrate.[1]

    • Solution: Screen different solvent/base combinations. A common starting point is THF or Dioxane with an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For challenging substrates, consider switching to a non-coordinating solvent like toluene with a stronger, sterically hindered base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃.[8][9]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Product)

Question: My main byproduct is the dimer of my terminal alkyne. How can I suppress this Glaser coupling side reaction?

Answer:

Glaser coupling is a classic side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[1][5] The formation of a diyne byproduct indicates that the conditions are favoring the oxidative dimerization of the copper acetylide intermediate.

Potential Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen is a key oxidant in the Glaser pathway.

    • Explanation: Oxygen facilitates the oxidation of the Cu(I) acetylide, leading to dimerization.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[4]

  • High Copper Catalyst Loading or Inactive Palladium Catalyst: An imbalance in the catalytic cycles can lead to a buildup of the copper acetylide intermediate.

    • Explanation: If the palladium cross-coupling cycle is slow or stalled, the concentration of the copper acetylide increases, making the dimerization pathway more likely.

    • Solution:

      • Decrease the loading of the copper(I) iodide (CuI) catalyst, typically to 1-2 mol%.

      • Address the potential reasons for a slow palladium cycle as outlined in Issue 1 .

      • Crucially, consider switching to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling.[10][11] Copper-free conditions may require more active palladium catalysts (e.g., those with bulky phosphine ligands), higher temperatures, or the use of specific bases like piperidine or pyrrolidine.[5][9]

Issue 3: Reaction Mixture Turns Black and Yield is Poor

Question: My reaction starts, but the mixture quickly turns black, and I get a low yield of the desired product. What does the black precipitate signify?

Answer:

The formation of a black precipitate is almost always indicative of the decomposition of the palladium catalyst into palladium black.[1][4] This reduces the amount of active catalyst in the solution, leading to incomplete conversion and low yields.

Potential Causes & Solutions:

  • Unstable Catalytic Species: The palladium complex may be unstable under the reaction conditions.

    • Explanation: High temperatures, inappropriate solvent choice, or the presence of impurities can cause the palladium catalyst to agglomerate and precipitate out of solution. Some solvents, like THF, have been anecdotally reported to promote this decomposition under certain conditions.[12]

    • Solution:

      • Use a more robust ligand that stabilizes the palladium center. Bidentate phosphine ligands (e.g., dppf) or bulky monodentate ligands can prevent decomposition.[2]

      • Lower the reaction temperature if possible, or screen alternative solvents (e.g., DMF, NMP, Dioxane, Toluene).[7]

      • Ensure all reagents are pure. Impurities can poison the catalyst.[4]

  • Substrate-Induced Decomposition: The pyridine nitrogen in your substrate could potentially coordinate to the palladium center in a way that promotes decomposition, although this is less common than ligand dissociation.

    • Explanation: While coordination can be beneficial, certain geometries or electronic effects might destabilize the active catalytic species.

    • Solution: Employing a ligand with strong binding affinity to palladium can minimize unwanted coordination from the substrate. NHC ligands are particularly effective in this regard due to their strong σ-donating properties.[3]

Issue 4: Evidence of Nitro Group Reduction or Nucleophilic Aromatic Substitution (SNAr)

Question: Along with my desired product, I'm observing byproducts where the nitro group has been reduced to an amino group, or where the nitro group has been displaced. How can I prevent these side reactions?

Answer:

These side reactions are specific to the 2-nitropyridine core of your substrate.[1] The conditions of the Sonogashira coupling can inadvertently promote these undesired transformations.

Potential Causes & Solutions:

  • Nitro Group Reduction:

    • Explanation: Palladium catalysts, especially when finely divided like palladium black, are excellent hydrogenation catalysts.[1] While H₂ is not explicitly added, hydrogen can be sourced from the amine base/solvent or other reaction components, leading to the reduction of the highly susceptible nitro group.

    • Solution:

      • Minimize catalyst decomposition to palladium black (see Issue 3 ).

      • Avoid using bases or solvents that can easily act as hydrogen donors under the reaction conditions.

      • If reduction persists, consider using a palladium catalyst less prone to hydrogenation or screen different ligand systems.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Explanation: The nitro group is a powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic attack, particularly at the position of the nitro group itself.[1] Amine bases (e.g., piperidine, pyrrolidine) or even the acetylide anion can act as nucleophiles, displacing the nitro group.

    • Solution:

      • Switch to a non-nucleophilic, sterically hindered organic base (e.g., DIPEA, DBU) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃). This is the most critical change to make.

      • Use the minimum necessary amount of base.

      • Keep the reaction temperature as low as possible to disfavor the SNAr pathway, which typically has a higher activation energy than the desired coupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for this compound? A: For a vinyl bromide, a good starting point is a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand like PPh₃ or a slightly bulkier one like P(t-Bu)₃.[13][14] For a less reactive vinyl chloride, or if initial attempts fail, moving directly to a more robust catalyst system using bulky, electron-rich ligands like XPhos or an NHC ligand is recommended.[5]

Q2: Should I use a standard (copper-catalyzed) or copper-free Sonogashira protocol? A: To avoid the common and often problematic side reaction of alkyne homocoupling (Glaser coupling), it is highly recommended to start with or move quickly to a copper-free protocol.[10][11] While classic conditions are well-established, the benefits of eliminating copper-related side products often outweigh the potential need for slightly more forceful conditions (e.g., higher temperature or more advanced ligands).

Q3: How does the nitro group affect the reaction? A: The electron-withdrawing nitro group makes the C-X bond of the vinyl halide more electron-deficient, which generally accelerates the rate-limiting oxidative addition step of the palladium catalyst.[6][15] However, it also activates the pyridine ring for potential side reactions like nucleophilic aromatic substitution and is susceptible to reduction under certain catalytic conditions.[1]

Q4: What is the optimal base and solvent? A: There is no single "best" combination, as it is substrate-dependent. However, to mitigate SNAr side reactions, an inorganic base like K₂CO₃ or Cs₂CO₃ , or a hindered organic base like DIPEA , is strongly advised over primary or secondary amines.[1] For solvents, DMF or 1,4-Dioxane are good starting points. A non-coordinating solvent like Toluene may be beneficial if catalyst inhibition is suspected.[7]

Data & Protocols

Table 1: Recommended Starting Conditions for Optimizing Sonogashira Coupling
ParameterCondition A (Standard, Copper-Free)Condition B (For Challenging Substrates)Rationale
Substrate This compound (1.0 eq)This compound (1.0 eq)Vinyl halide (Br or Cl)
Alkyne Terminal Alkyne (1.2 - 1.5 eq)Terminal Alkyne (1.2 - 1.5 eq)Slight excess ensures complete consumption of the limiting reagent.
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ is a reliable Pd(0) source.
Ligand PPh₃ (4 mol%) or P(t-Bu)₃ (4 mol%)XPhos (2-4 mol%)Bulky, electron-rich ligands accelerate oxidative addition and stabilize the catalyst.[5]
Base K₂CO₃ (2.0 - 3.0 eq)Cs₂CO₃ (2.0 eq)Inorganic bases prevent SNAr side reactions. Cs₂CO₃ offers better solubility.
Solvent 1,4-Dioxane or DMF (0.1 M)Toluene or NMP (0.1 M)Screen solvents to optimize solubility and minimize catalyst decomposition.[7]
Temperature 80 °C100 - 110 °CHigher temperatures are often required for less reactive halides or sterically hindered substrates.[2]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and side reactions.[4]
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a robust starting point designed to minimize common side reactions associated with this compound.

Materials:

  • This compound (vinyl halide)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(t-Bu)₃)

  • Base (e.g., K₂CO₃, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the this compound (1.0 eq), palladium catalyst (2 mol%), ligand (4 mol%), and base (2.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe to achieve the desired concentration (e.g., 0.1 M).

  • Reagent Addition: Add the terminal alkyne (1.2 eq) via syringe.

  • Degassing (Optional but Recommended): Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all traces of oxygen are removed.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the base and precipitated palladium.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Sonogashira Catalytic Cycles

This diagram illustrates both the copper-catalyzed and the more direct copper-free pathways. For reactions with this compound, the copper-free cycle is often preferred to avoid Glaser homocoupling.

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Optional) Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)-X(L)₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)-C≡CR²(L)₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination product Product: R¹-C≡C-R² Pd_alkynyl->product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Alkyne (R²C≡CH) + Base Cu_acetylide->Pd_complex Enters Pd Cycle Cu_acetylide->CuX Alkyne_Base R²C≡CH + Base Alkyne_Base->Pd_complex Direct Deprotonation & Coordination

Caption: Sonogashira catalytic cycles: Palladium main cycle with optional copper co-catalyst or direct copper-free pathway.

Diagram 2: Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting common issues with the Sonogashira coupling of this compound.

Troubleshooting_Workflow start Reaction Start check_conversion Monitor Conversion (TLC/LCMS) start->check_conversion no_reaction No Reaction / SM Recovered check_conversion->no_reaction < 5% low_yield Low Yield / Incomplete Reaction check_conversion->low_yield 5-50% complex_mixture Complex Mixture / Side Products check_conversion->complex_mixture Multiple Spots good_yield Good Yield check_conversion->good_yield > 70% cause_no_rxn Potential Cause: - Inactive Catalyst - Low Temperature - Wrong Solvent/Base no_reaction->cause_no_rxn check_precipitate Black Precipitate? low_yield->check_precipitate check_byproducts Identify Byproducts (MS) complex_mixture->check_byproducts sol_no_rxn Solution: 1. Use fresh/more active catalyst (Pd(0), bulky ligands). 2. Increase temperature incrementally. 3. Screen alternative solvents/bases. cause_no_rxn->sol_no_rxn precipitate_yes Yes (Pd Black) check_precipitate->precipitate_yes precipitate_no No check_precipitate->precipitate_no cause_precipitate Cause: Catalyst Decomposition precipitate_yes->cause_precipitate cause_low_yield_no_ppt Cause: Slow Kinetics / Reagent Stoichiometry precipitate_no->cause_low_yield_no_ppt sol_precipitate Solution: - Use more robust ligand (dppf, NHC). - Change solvent (e.g., from THF to Toluene). - Lower temperature. cause_precipitate->sol_precipitate sol_low_yield_no_ppt Solution: - Increase reaction time. - Increase alkyne equivalents (to 1.5 eq). - Re-evaluate catalyst system. cause_low_yield_no_ppt->sol_low_yield_no_ppt glaser Alkyne Dimer (Glaser Coupling) check_byproducts->glaser reduction Nitro Reduction / SₙAr check_byproducts->reduction cause_glaser Cause: Oxygen + Cu Catalyst glaser->cause_glaser cause_reduction Cause: Pd Catalyst + H-Donor / Nucleophilic Base reduction->cause_reduction sol_glaser Solution: 1. Ensure rigorous inert atmosphere. 2. Switch to Copper-Free protocol. cause_glaser->sol_glaser sol_reduction Solution: 1. Use inorganic or hindered base (K₂CO₃, DIPEA). 2. Minimize Pd black formation. cause_reduction->sol_reduction

Caption: A decision tree for systematically troubleshooting Sonogashira coupling reactions.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]

  • ResearchGate. Sonogashira coupling in natural product synthesis. Retrieved from [Link]

  • ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. Retrieved from [Link]

  • NIH. Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Retrieved from [Link]

  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]

  • ResearchGate. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Request PDF. Retrieved from [Link]

  • ResearchGate. Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed : r/Chempros. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

Sources

common side reactions in the synthesis of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Ethenyl-2-nitropyridine (also known as 5-vinyl-2-nitropyridine). This document is designed for researchers, chemists, and drug development professionals. Given the absence of extensive direct literature for this specific molecule, this guide consolidates field-proven insights from analogous transformations and established organometallic principles to help you navigate the common challenges and side reactions inherent in its synthesis.

Section 1: Overview of Plausible Synthetic Strategies

The introduction of a vinyl group onto an aromatic ring is a well-established transformation in organic synthesis. For a substrate like 2-nitropyridine, several routes are chemically viable, each with a unique profile of potential side reactions. The most common strategies start from a functionalized 2-nitropyridine precursor, such as 5-bromo-2-nitropyridine or 5-formyl-2-nitropyridine.

The primary methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions (Stille, Suzuki, Heck): These are powerful methods for forming carbon-carbon bonds.[1][2][3] They involve coupling a 5-halo-2-nitropyridine with an appropriate vinyl-containing organometallic reagent.

  • Wittig Olefination: This classic reaction converts a carbonyl group into an alkene, in this case, transforming 5-formyl-2-nitropyridine into the desired vinyl product using a phosphorus ylide.[4][5]

Below is a diagram illustrating these potential synthetic pathways.

G cluster_start Starting Materials cluster_reactions Synthetic Transformations cluster_product Final Product start1 5-Bromo-2-nitropyridine stille Stille Coupling (Vinyltributylstannane) start1->stille suzuki Suzuki Coupling (Vinylboronic acid/ester) start1->suzuki heck Heck Reaction (Ethylene) start1->heck start2 5-Formyl-2-nitropyridine wittig Wittig Reaction (Ph3P=CH2) start2->wittig product This compound stille->product suzuki->product heck->product wittig->product

Caption: Plausible synthetic routes to this compound.

Section 2: Troubleshooting Guide for Common Side Reactions

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Issue 1: Catalyst Decomposition and Low Conversion in Cross-Coupling

Question: My Stille/Suzuki/Heck reaction is sluggish, or I see a black precipitate ("palladium black") forming, resulting in very low yields. What is happening and how can I fix it?

Answer: This is a classic symptom of palladium catalyst deactivation. The catalytically active Pd(0) species is aggregating into inactive palladium metal, which appears as a black solid.[6] The electron-deficient nature of the nitropyridine ring can sometimes exacerbate this issue.

Causality & Troubleshooting Steps:

  • Insufficient Ligand Protection: The palladium center must be stabilized by its ligands throughout the catalytic cycle. If the ligand concentration is too low or the ligand dissociates too readily at high temperatures, the "naked" Pd(0) atoms will aggregate.

    • Solution: Increase the ligand-to-palladium ratio. For phosphine ligands, a ratio of 2:1 to 4:1 (P:Pd) is a good starting point. For difficult couplings, consider more robust electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes.[7]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote ligand degradation (e.g., phosphine to phosphine oxide).

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed before use. A common method is to subject the solvent to several "freeze-pump-thaw" cycles.[8]

  • Excessive Temperature: While heat is often required, excessively high temperatures can accelerate both catalyst decomposition and ligand degradation.

    • Solution: Screen a range of temperatures. Start around 80-100 °C and adjust based on reaction progress. If you see rapid blackening, immediately lower the temperature. Microwave synthesis can sometimes provide rapid, localized heating that improves yields before decomposition occurs.[9]

  • Inappropriate Solvent or Base: The choice of solvent and base is critical and interdependent.[8] A base that is poorly soluble in the reaction medium can lead to localized high concentrations and side reactions.

    • Solution: For Suzuki reactions, common systems include K₂CO₃ or Cs₂CO₃ in solvents like dioxane/water or DMF.[10] For Stille, non-aqueous conditions are typical (e.g., toluene or DMF). Ensure the chosen base is appropriate for the specific coupling type and substrate.

Issue 2: Formation of Homocoupled Byproducts

Question: My reaction mixture contains significant amounts of 5,5'-di(2-nitropyridyl) and/or 1,3-butadiene. Where are these coming from?

Answer: You are observing homocoupling, a major side reaction in many cross-coupling protocols.[1][11][12] This can occur with either of the coupling partners.

Mechanisms and Prevention:

  • Organometallic Homocoupling (e.g., Bivinyl): This happens when two molecules of your vinylating reagent (e.g., vinyltributylstannane or vinylboronic acid) couple with each other. It is often promoted by oxygen or palladium-catalyzed pathways.

    • Prevention:

      • Strictly Anaerobic Conditions: Degas all reagents thoroughly.

      • Controlled Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the vinylating agent, but avoid a large excess which can favor homocoupling.

      • Additives (for Stille): The addition of copper(I) iodide (CuI) as a co-catalyst can sometimes suppress this side reaction by facilitating a more efficient transmetalation step.[11]

  • Aryl Halide Homocoupling (Ullmann-type): Two molecules of your 5-bromo-2-nitropyridine can couple to form the symmetrical bipyridine. This is more common at high temperatures and high catalyst loadings.

    • Prevention:

      • Optimize Catalyst Loading: While low conversion might tempt you to add more catalyst, excessively high loadings can promote homocoupling. Screen catalyst loadings from 1-5 mol%.[7]

      • Use More Active Catalysts: A more efficient catalyst system that promotes the desired cross-coupling at a lower temperature will naturally outcompete the high-temperature homocoupling pathway.

G cluster_side_reaction Side Reaction: Homocoupling Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition Ar-X Ar-X Ar-X->Pd(II)(Ar)(X)L2 Vinyl-M Vinyl-M Pd(II)(Ar)(Vinyl)L2 Pd(II)(Ar)(Vinyl)L2 Vinyl-M->Pd(II)(Ar)(Vinyl)L2 Pd(II)(Ar)(X)L2->Pd(0)L2 Reductive Elimination Pd(II)(Ar)(X)L2->Pd(II)(Ar)(Vinyl)L2 Transmetalation Ar-Ar Ar-Ar Pd(II)(Ar)(X)L2->Ar-Ar Reductive Elimination from 2x Pd(II) species (UNDESIRED) Ar-Vinyl Ar-Vinyl Pd(II)(Ar)(Vinyl)L2->Ar-Vinyl Reductive Elimination (DESIRED)

Caption: Competing pathways of desired cross-coupling vs. side reaction.

Issue 3: Spontaneous Polymerization of Product

Question: The reaction appears to work, but during workup or purification, I get a sticky, insoluble material. Is my product polymerizing?

Answer: Yes, this is a significant risk. The vinyl group attached to the electron-deficient nitropyridine ring is activated towards polymerization (free radical, anionic, or cationic).[13] This can be initiated by heat, light, or trace impurities.

Mitigation Strategies:

  • Use a Radical Inhibitor: Add a small amount (e.g., 100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture before heating. Also, add a small amount to your collection flasks during chromatography.

  • Maintain Low Temperatures: Conduct the workup and purification steps at low temperatures whenever possible. Use cold solvents for extraction and run column chromatography in a cold room or with a jacketed column if the problem is severe.

  • Avoid Acidic Conditions: Strong acids can initiate cationic polymerization. Ensure any acidic washes during workup are brief and followed immediately by a neutralizing wash (e.g., sat. NaHCO₃).

  • Storage: Store the purified this compound cold (≤ 4 °C), in the dark, under an inert atmosphere, and consider adding a small amount of BHT as a stabilizer.

Issue 4: Protodeborylation / Protodestannylation

Question: My starting aryl bromide is recovered, but my vinylboronic acid (or vinylstannane) is gone. What happened?

Answer: This side reaction involves the cleavage of the Carbon-Boron or Carbon-Tin bond by a proton source, replacing it with a Carbon-Hydrogen bond.[14] Essentially, your vinylating agent is being converted to ethylene gas and is lost from the reaction.

Causes and Solutions:

  • Excess Water/Protic Solvents: This is particularly problematic in Suzuki couplings. While some water is often necessary, too much can accelerate protodeborylation.

    • Solution: Use a boronic acid pinacol ester instead of the free boronic acid, as they are more stable. Minimize the amount of water in the solvent system or use anhydrous conditions with a base like CsF.[14]

  • Strongly Basic or Acidic Conditions: The stability of the C-B bond is pH-dependent.

    • Solution: Use milder bases like K₃PO₄ or KF instead of hydroxides.[14] Ensure the reaction medium is not acidic.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule? A1: Both Stille and Suzuki couplings are excellent candidates. The Suzuki reaction is often preferred due to the lower toxicity and easier removal of boron-containing byproducts compared to tin compounds.[11][12] The Wittig reaction is also a very reliable route if the starting aldehyde, 5-formyl-2-nitropyridine, is readily available. The choice often comes down to the availability of starting materials and the laboratory's familiarity with a given technique.

Q2: How can I effectively remove organotin byproducts from my Stille coupling reaction? A2: Tributyltin halides are notoriously difficult to remove by standard chromatography due to their polarity being similar to many organic products. A highly effective method is to wash the organic phase during workup with a saturated aqueous solution of potassium fluoride (KF).[11] The fluoride has a very high affinity for tin and will form an insoluble precipitate (Bu₃SnF) that can be removed by filtration.

Q3: Can the nitro group on the pyridine ring cause problems? A3: Yes. The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAᵣ).[15] Under strongly basic conditions, especially at high temperatures, nucleophiles (including hydroxide or other bases) can potentially displace the nitro group or other substituents. This is another reason to screen for the mildest possible reaction conditions.

Q4: What are the best practices for monitoring these reactions? A4: Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with your starting materials to track their consumption. For a more quantitative assessment, GC-MS or LC-MS is ideal. It allows you to not only track the disappearance of reactants and appearance of the product but also to identify the mass of major byproduct peaks, which can help diagnose the side reactions discussed above.

Section 4: Comparative Overview of Synthetic Routes

Reaction Vinyl Source Catalyst System (Typical) Pros Cons Key Side Reactions
Stille Coupling VinyltributylstannanePd(PPh₃)₄, Pd₂(dba)₃ / P(o-tol)₃Tolerant of many functional groups; insensitive to water/air.[1][12]Highly toxic tin reagents; difficult byproduct removal.[11][12]Homocoupling, Protodestannylation.[1][16]
Suzuki Coupling Vinylboronic acid or esterPd(dppf)Cl₂, Pd(PPh₃)₄ with a base (K₂CO₃, K₃PO₄).[10]Low toxicity; commercially available reagents; byproducts are easily removed.[3]Boronic acids can be unstable; sensitive to pH.[14]Protodeborylation, Homocoupling.[8][14]
Heck Reaction Ethylene (gas)Pd(OAc)₂, PPh₃, with a base (Et₃N).[2]Atom economical (uses ethylene directly).[2]Requires handling of a flammable gas; can have selectivity issues (isomerization).[17]Catalyst decomposition, Polymerization.[6]
Wittig Reaction Methyltriphenyl-phosphonium ylideGenerated in situ from Ph₃PCH₃Br and a strong base (n-BuLi, NaH).[5][18]High functional group tolerance; reliable C=C bond formation at a specific location.[19]Requires stoichiometric phosphine; generates triphenylphosphine oxide byproduct.[5]Base-sensitive functional group reactions; E/Z isomer formation.[4][19]

Section 5: Example Protocol: Suzuki-Miyaura Coupling

This protocol is a representative starting point and must be optimized for your specific setup.

Synthesis of this compound from 5-Bromo-2-nitropyridine

Materials:

  • 5-Bromo-2-nitropyridine (1.0 eq)

  • Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-nitropyridine, potassium vinyltrifluoroborate, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio to create a ~0.1 M solution with respect to the starting bromide.

  • Heating & Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every hour.

  • Workup: Once the starting bromide is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure at a low temperature (< 40 °C). Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Note: Consider adding ~0.01% BHT to the eluent to prevent on-column polymerization.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Section 6: References

  • Benchchem. (n.d.). An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine. Retrieved from

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: 5-Ethynyl-2-nitropyridine in Heterocyclic Synthesis. Retrieved from

  • Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • PHARMD GURU. (n.d.). WITTIG REACTION. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Reddit. (n.d.). Practical Heck Reaction problems!. Retrieved from [Link]

  • Reddit. (n.d.). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for A Suzuki Cross-Coupling Approach to 3-Aryl-5-nitropyridin-2(1H)-ones. Retrieved from [Link]

  • Scribd. (n.d.). HECK Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved from

  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 5-Ethenyl-2-nitropyridine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethenyl-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and safe handling of this reactive monomer. Spontaneous polymerization is a critical issue that can compromise experimental outcomes and pose significant safety risks. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent the unintended polymerization of this compound during storage.

Understanding the Challenge: The Instability of this compound

This compound is a vinyl-substituted pyridine, a class of monomers known for their propensity to undergo spontaneous polymerization. This reactivity is further intensified by the presence of a nitro group at the 2-position of the pyridine ring. The electron-withdrawing nature of the nitro group makes the vinyl group more susceptible to radical-initiated polymerization. This process can be triggered by exposure to heat, light, or the presence of radical initiators, leading to the formation of an undesirable polymer, potentially in a rapid, exothermic, and hazardous manner known as runaway polymerization.

To counteract this, this compound is typically supplied with a polymerization inhibitor. However, the effectiveness of this inhibitor can diminish over time or under improper storage conditions. Therefore, understanding the principles of inhibition and proper handling is paramount.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound solidify or become viscous during storage?

A1: Solidification or increased viscosity are clear indicators of polymerization. This can happen if the inhibitor has been depleted, the material has been exposed to high temperatures or light, or if it has been stored for an extended period.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area, preferably in a refrigerator or freezer. For long-term storage, temperatures of -20°C are recommended.[1][2] The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen, which can interact with some inhibitors.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent premature polymerization.[3] For vinylpyridines, common inhibitors include phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and 4-tert-butylcatechol (TBC). These molecules act as radical scavengers, reacting with and neutralizing free radicals that would otherwise initiate a polymerization chain reaction.

Q4: Do I need to remove the inhibitor before using this compound in my experiment?

A4: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization or other chemical reactions where the inhibitor might interfere. The presence of the inhibitor will likely retard or prevent the desired reaction from occurring.

Q5: How can I check the inhibitor level in my stored this compound?

A5: The inhibitor concentration can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4][5][6] Regular monitoring is crucial, especially for long-term storage.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Visual Signs of Polymerization
  • Symptoms: The liquid monomer appears cloudy, hazy, or contains visible solid particles. The viscosity has noticeably increased, or the material has completely solidified.

  • Cause: Spontaneous polymerization has occurred due to inhibitor depletion, exposure to heat or light, or contamination.

  • Immediate Action:

    • Safety First: Do not attempt to heat the container to melt the solidified polymer, as this can accelerate a runaway reaction.

    • Isolate: Move the container to a cool, isolated, and well-ventilated area, away from flammable materials and ignition sources.

    • Do Not Open: If the container is bulging, do not attempt to open it, as it may be under pressure.

    • Disposal: Treat the material as hazardous waste and dispose of it according to your institution's safety protocols.

  • Prevention:

    • Strictly adhere to the recommended storage conditions.

    • Monitor inhibitor levels regularly.

    • Use the material within its recommended shelf life.

Issue 2: Suspected Low Inhibitor Concentration
  • Symptoms: The monomer has been stored for a long time, or there is a suspicion that it has been exposed to conditions that could degrade the inhibitor.

  • Action:

    • Analyze Inhibitor Level: Use an appropriate analytical method (see Protocol 1) to determine the current inhibitor concentration.

    • Replenish Inhibitor (if necessary): If the concentration is below the recommended level (typically 100-1000 ppm for similar monomers), it may be possible to add more of the same inhibitor. However, this should be done with extreme caution and only after consulting with a chemical safety expert. For most laboratory settings, it is safer to discard the material if the inhibitor is depleted.

  • Prevention:

    • Implement a "first-in, first-out" inventory system.

    • Clearly label containers with the date of receipt and the date opened.

    • Schedule regular checks of inhibitor levels for long-term stored materials.

Diagrams and Data

Mechanism of Free-Radical Polymerization and Inhibition

cluster_0 Polymerization Pathway cluster_1 Inhibition Pathway Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Initiation Inhibitor Inhibitor Radical->Inhibitor Radical Scavenging Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Propagation Growing_Polymer_Chain->Growing_Polymer_Chain Adds more monomer Polymer Polymer Growing_Polymer_Chain->Polymer Termination Inactive_Species Inactive_Species Inhibitor->Inactive_Species Start Start Observe_Monomer Observe this compound Start->Observe_Monomer Signs_of_Polymerization Signs of Polymerization? (viscous, solid, cloudy) Observe_Monomer->Signs_of_Polymerization Isolate_and_Dispose Isolate and Dispose as Hazardous Waste Signs_of_Polymerization->Isolate_and_Dispose Yes Check_Storage_Conditions Proper Storage Conditions? Signs_of_Polymerization->Check_Storage_Conditions No Correct_Storage Move to Recommended Storage (Cool, Dark, Inert Atmosphere) Check_Storage_Conditions->Correct_Storage No Check_Inhibitor_Level Check Inhibitor Concentration (Protocol 1) Check_Storage_Conditions->Check_Inhibitor_Level Yes Correct_Storage->Check_Inhibitor_Level Inhibitor_OK Inhibitor Level OK? Check_Inhibitor_Level->Inhibitor_OK Proceed_with_Use Proceed with Experiment (Remove inhibitor - Protocol 2) Inhibitor_OK->Proceed_with_Use Yes Consult_Safety_Officer Consult Safety Officer/ Consider Disposal Inhibitor_OK->Consult_Safety_Officer No

Caption: Troubleshooting workflow for stored this compound.

Recommended Storage Conditions and Inhibitor Levels
ParameterRecommendationRationale
Storage Temperature -20°C (long-term) or 0-10°C (short-term)Reduces the rate of potential polymerization. [1][2]
Light Exposure Store in an amber or opaque container in the dark.Light can initiate free-radical formation.
Atmosphere Under an inert gas (Nitrogen or Argon).Phenolic inhibitors often require oxygen to be effective, but an inert atmosphere prevents the formation of peroxides which can act as initiators. For long-term storage, inert gas is preferred to minimize all potential reactions.
Inhibitor Type Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), or 4-tert-Butylcatechol (TBC)Proven effective for vinylpyridines and other vinyl monomers.
Inhibitor Concentration 100 - 1000 ppmBalances prevention of spontaneous polymerization with ease of removal before use. [7]

Experimental Protocols

Protocol 1: Determination of Inhibitor Concentration by UV-Vis Spectrophotometry

This protocol provides a general method for the quantitative analysis of phenolic inhibitors. It is essential to create a calibration curve for the specific inhibitor present in your monomer.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Methanol or another suitable solvent that does not absorb in the same UV range as the inhibitor.

  • Reference standard of the inhibitor (e.g., HQ, MEHQ, or TBC)

Procedure:

  • Prepare Standard Solutions:

    • Accurately weigh a small amount of the inhibitor standard and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1000 ppm).

    • Perform a series of dilutions to prepare at least five standard solutions of varying concentrations that bracket the expected concentration in your monomer sample (e.g., 50, 100, 200, 400, 800 ppm).

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Scan one of the standard solutions across a range of UV wavelengths (e.g., 250-350 nm) to determine the λmax for the inhibitor.

  • Generate a Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, following the Beer-Lambert Law.

  • Measure the Sample:

    • Accurately dilute a known weight or volume of your this compound sample with the solvent. The dilution factor should be chosen to ensure the absorbance falls within the linear range of your calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate the Concentration:

    • Use the equation of the line from your calibration curve to calculate the concentration of the inhibitor in the diluted sample.

    • Multiply this value by the dilution factor to determine the inhibitor concentration in your original monomer sample.

Protocol 2: Removal of Phenolic Inhibitors

This protocol describes a common method for removing phenolic inhibitors prior to use in a chemical reaction.

Materials:

  • Separatory funnel

  • 5% aqueous sodium hydroxide (NaOH) solution (freshly prepared)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flask

  • Rotary evaporator (optional, for solvent removal if the monomer was dissolved)

Procedure:

  • Alkaline Extraction:

    • Place the this compound in a separatory funnel. If it is a solid at room temperature, it should be dissolved in a suitable, water-immiscible organic solvent.

    • Add an equal volume of 5% NaOH solution to the separatory funnel.

    • Stopper the funnel and shake gently, periodically venting to release any pressure. Phenolic inhibitors are acidic and will be deprotonated by the NaOH, forming a water-soluble salt.

    • Allow the layers to separate. The aqueous layer (containing the inhibitor salt) is typically the bottom layer. Drain and discard the aqueous layer.

    • Repeat the extraction with fresh 5% NaOH solution two more times to ensure complete removal of the inhibitor.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine to remove any residual NaOH.

    • Drain and discard the aqueous brine layer.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask to remove any residual water. Swirl the flask gently. The drying agent should move freely when the solution is dry.

  • Isolation:

    • Filter the dried solution to remove the drying agent.

    • If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

Important Note: The inhibitor-free monomer is highly susceptible to polymerization and should be used immediately. If it needs to be stored for a short period, it must be kept refrigerated and under an inert atmosphere.

References

  • Scientific Polymer Products. 4-Vinylpyridine.

  • ChemicalBook. 4-Vinylpyridine - Safety Data Sheet.

  • AZoM. The Role of UV-Vis Spectrometer in Inhibiting Polymerization. 2021.

  • Sci-Hub. Polymerization of vinyl monomers initiated by nitro-containing peroxides.

  • ECHEMI. 4-Vinylpyridine SDS, 100-43-6 Safety Data Sheets.

  • BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine.

  • Sytech Supplies. How to store your vinyl rolls. 2018.

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.

  • Miss MonMon. A Guide to Storing your Vinyl Records. 2025.

  • BenchChem. An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine.

  • TCI Chemicals. 4-Vinylpyridine (stabilized with HQ).

  • Fisher Scientific. SAFETY DATA SHEET - 4-Vinylpyridine, stabilized. 2010.

  • Rochester 100. Proper Storage for Vinyl and Polypropylene Products. 2024.

  • Royal Society of Chemistry. Nitroxide mediated radical polymerization for the preparation of poly(vinyl chloride) grafted poly(acrylate) copolymers. 2022.

  • BenchChem. 5-Ethynyl-2-nitropyridine chemical structure and IUPAC name.

  • BenchChem. Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in the Synthesis of Pharmaceutical Intermediates.

  • Google Patents. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.

  • Taiwan Food and Drug Administration. Method of Test for Hydroquinone, Hydroquinone Monobenzyl Ether, Rhododendrol and Tretinoin in Cosmetics. 2017.

  • Heat Transfer Warehouse. Vinyl Storage and Shelf Life. 2019.

  • Thermo Fisher Scientific. Monitoring enzyme kinetics using UV-Visible absorption spectroscopy.

  • Arlon Graphics. Shelf Life of Vinyl Film.

  • PubMed. A New HPLC-DAD Method for the Concurrent Determination of Hydroquinone, Hydrocortisone Acetate and Tretinoin in Different Pharmaceuticals for Melasma Treatment. 2019.

  • PROAnalytics. Using Spectrophotometer To Determine Concentration (UV/VIS). 2018.

  • Ankersmid. Measuring MeHQ (Polymerization Inhibitor).

  • HunterLab. UV Spectrophotometry as a Pharmaceutical Testing Solution. 2025.

  • Journal of Chromatographic Science. Simultaneous RP-HPLC method for hydroquinone and monobenzone. 2024.

  • DeNovix. What is a UV-Vis Spectrophotometer?. 2018.

  • ScienceDirect. Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens.

  • European Directorate for the Quality of Medicines & HealthCare. identification and determination of hydroquinone in cosmetic products by tlc and hplc.

  • Applied Analytics. Measuring MeHQ (Polymerization Inhibitor).

  • University of Iowa. THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE.

  • Polymer Science Learning Center. FREE RADICAL POLYMERIZATION.

  • Applied Analytics. Measuring MeHQ (Polymerization Inhibitor).

  • Polymer Science Learning Center. Free Radical Vinyl Polymerization.

  • National Center for Biotechnology Information. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins.

  • Chem-Station. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. 2022.

  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3..

  • University of Southern Mississippi. Chapter 9. Reactions of vinyl polymers.

  • Royal Society of Chemistry. Polymers from S-vinyl monomers: reactivities and properties. 2022.

Sources

Technical Support Center: Troubleshooting Guide for 5-Ethenyl-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Ethenyl-2-nitropyridine. This guide is designed to provide in-depth, practical, and scientifically grounded advice to troubleshoot common issues encountered during reactions with this versatile yet sometimes challenging reagent. My aim is to move beyond simple procedural lists and offer insights into the underlying chemical principles that govern reaction outcomes.

Table of Contents

FAQs: Foundational Knowledge

This section addresses fundamental questions about the reactivity and handling of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two key functional groups that dictate its reactivity:

  • The Ethenyl (Vinyl) Group: This site is susceptible to addition reactions and is a common handle for cross-coupling reactions, such as Heck and Suzuki-Miyaura couplings, to form C-C bonds.[1] It is also prone to polymerization.[2]

  • The 2-Nitropyridine Ring: The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[3] The nitro group itself can also be reduced to an amino group, a crucial transformation in many synthetic routes.[4][5]

Reactivity map of this compound.

node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Vinyl_Group_Reactions" [label="Vinyl Group Reactions\n(e.g., Heck, Suzuki, Polymerization)", pos="-4,2.5!"]; "Nitro_Group_Reduction" [label="Nitro Group Reduction\n(e.g., to -NH2)", pos="4,2.5!"]; "SNAr" [label="Nucleophilic Aromatic Substitution\n(SNA_r)", pos="0,-3!"];

edge [color="#4285F4", penwidth=2]; "this compound" -- "Vinyl_Group_Reactions" [label=" Site of\n C-C bond formation"]; "this compound" -- "Nitro_Group_Reduction" [label=" Precursor to\n amino group"]; "this compound" -- "SNAr" [label=" Activated ring for\n nucleophilic attack"]; }

Q2: Why is my this compound sample turning brown and viscous?

A2: This is a classic sign of polymerization. The vinyl group is susceptible to radical, anionic, or cationic polymerization, which can be initiated by light, heat, or impurities.[2][6] Proper storage is critical: keep the reagent in a cool, dark place, preferably refrigerated and under an inert atmosphere.[2] Commercial samples often contain an inhibitor like tert-butylcatechol to prevent premature polymerization.[2]

Q3: Can the nitro group be reduced during a palladium-catalyzed cross-coupling reaction?

A3: Yes, this is a significant and common challenge. Palladium catalysts, especially in the presence of a hydrogen source (even from solvents or additives), can reduce aromatic nitro groups to amines.[4][7] This is particularly problematic in reactions requiring elevated temperatures or prolonged reaction times. Careful selection of the catalyst, ligands, and reaction conditions is necessary to minimize this side reaction.[8][9]

Troubleshooting Common Issues

Low or No Product Yield

Q: I am attempting a Suzuki coupling with my this compound, but I'm only recovering starting material. What's going wrong?

A: Low yield in Suzuki couplings involving this substrate can often be traced back to a few key factors. Let's break down the possibilities in a logical troubleshooting workflow.

Troubleshooting workflow for a failed Suzuki coupling.

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SolutionCatalyst [label="Use fresh Pd(0) source or pre-catalyst.\nConsider ligands like Buchwald's.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionBase [label="Use a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4).\nEnsure it's finely powdered and dry.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionSolvent [label="Use anhydrous, degassed solvents (e.g., Toluene, Dioxane).\nEnsure all reagents are soluble at reaction temp.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionBoronicAcid [label="Use boronic acid fresh or convert to a more stable pinacol ester.\nCheck for protodeborylation.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckCatalyst; CheckCatalyst -> CheckBase [label="No"]; CheckCatalyst -> SolutionCatalyst [label="Yes"];

CheckBase -> CheckSolvent [label="No"]; CheckBase -> SolutionBase [label="Yes"];

CheckSolvent -> CheckBoronicAcid [label="No"]; CheckSolvent -> SolutionSolvent [label="Yes"];

CheckBoronicAcid -> SolutionBoronicAcid [label="Yes"]; }

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, if your Pd(0) source is old, it may have oxidized.

    • Solution: Use a fresh source of your palladium catalyst. Consider using a pre-catalyst like Pd(OAc)₂ with phosphine ligands, which is often more robust.[10] For challenging couplings, specialized ligands developed by groups like Buchwald can be highly effective at promoting oxidative addition.[11]

  • Ineffective Base or Transmetalation: The transmetalation step is often rate-limiting and requires a base to activate the boronic acid.[12] If the base is too weak, insoluble, or if it's hydrolyzing your ester groups (if any), the reaction will fail.[13][14]

    • Solution: Switch to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[10] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity. Sometimes, a small amount of water is necessary for couplings with K₃PO₄ to work effectively.[11]

  • Solvent and Degassing Issues: Oxygen can oxidize the Pd(0) catalyst, killing the reaction. Poor solubility of any of the reagents will also prevent the reaction from proceeding.

    • Solution: Ensure you are using anhydrous solvents and that your reaction mixture is thoroughly degassed (e.g., by bubbling with argon for 20-30 minutes) before heating.[11] Toluene, dioxane, or DMF are common solvents, but ensure your starting materials are soluble.[13]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeborylation (replacement of the B(OH)₂ group with hydrogen), especially at elevated temperatures.

    • Solution: Use the boronic acid as soon as possible after purchase or purification. If decomposition is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester).

Formation of Side Products

Q: My Heck reaction is messy. Besides my desired product, I'm seeing significant amounts of a new compound that appears to be my starting material without the nitro group. What is happening?

A: You are likely observing the reduction of the nitro group to an amine, followed by potential further reactions.

Observation Probable Side Product Underlying Cause Proposed Solution
Mass spec shows M-30 (loss of NO₂) and M-29 (loss of NO + H)5-Ethenylpyridin-2-amineReduction of the nitro group by the palladium catalyst. This is common with Pd/C but can occur with other Pd sources, especially with hydrogen donors present.[4][5]1. Change Reductant/Catalyst System: Avoid conditions that generate hydrogen gas. If using a transfer hydrogenation source, switch to a milder one. Consider using catalysts less prone to nitro reduction, such as those with specific ligands that modify the electronic properties of the palladium center.[8] 2. Lower Temperature: Reduce the reaction temperature if possible, as higher temperatures accelerate the reduction. 3. Use Milder Reducing Agents: If a reduction is intended in a later step, a wide variety of reagents like Fe/AcOH, Zn/AcOH, or SnCl₂ can selectively reduce the nitro group without affecting other functionalities.[4][5]
A high molecular weight, insoluble material precipitates from the reaction.Poly(this compound)Spontaneous polymerization of the vinyl group, often initiated by heat or trace impurities.[2][15]1. Add an Inhibitor: Include a radical inhibitor like BHT (butylated hydroxytoluene) or TEMPO in the reaction mixture. 2. Strict Temperature Control: Do not overheat the reaction. 3. Purify Monomer: Ensure the starting this compound is free of peroxides or other initiators by passing it through a short plug of basic alumina before use.
Formation of isomers during substitution reactions.Positional isomers of the desired product.In SNAr reactions, while substitution is favored at positions ortho and para to the nitro group, attack at other positions can occur, especially under harsh conditions or with highly reactive nucleophiles.[3][16]1. Control Stoichiometry: Use a slight excess of the nucleophile, but avoid a large excess which can lead to multiple substitutions. 2. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.
Incomplete Reaction or Stalled Conversion

Q: My reaction (e.g., SNAr with an amine) starts well but then stalls at ~50% conversion, even after extended time. Why?

A: This is a common and frustrating issue. Here are the most likely culprits:

  • Product Inhibition: The product formed might be coordinating more strongly to a catalyst than the starting material, effectively poisoning it. In non-catalytic reactions, the product might be altering the solubility or pH of the reaction mixture.

    • Solution: If using a catalyst, try a different ligand system that may be less susceptible to product inhibition. For SNAr, the generation of an acidic byproduct (like HCl if starting from a chloro-nitropyridine) can protonate your nucleophile, rendering it inactive. Ensure you have a sufficient excess of a non-nucleophilic base (like K₂CO₃ or Et₃N) to scavenge any acid formed.[3]

  • Reagent Degradation: One of your reagents may not be stable under the reaction conditions over long periods. This is particularly true for organometallic reagents or thermally sensitive substrates.

    • Solution: Re-evaluate the stability of all components at the reaction temperature. It may be necessary to add a sensitive reagent slowly over the course of the reaction rather than all at once.

  • Equilibrium: While less common for the types of reactions typically performed with this substrate, it's worth considering if the reaction is reversible and has simply reached equilibrium.

    • Solution: If possible, try to remove one of the byproducts to drive the reaction forward (e.g., by using a Dean-Stark trap to remove water).

Issues with Product Isolation and Purification

Q: My product is a polar, dark oil that is difficult to purify by column chromatography. What are my options?

A: Pyridine-containing compounds are notoriously challenging to purify due to their basicity and polarity.

  • Column Chromatography Tips:

    • Tailing: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, causing significant tailing of your product spot on TLC and poor separation on the column.

    • Solution: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system. This will "cap" the acidic sites on the silica, leading to much sharper bands and better separation. Alternatively, use a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column.

  • Alternative Purification Methods:

    • Distillation: If your product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent, scalable purification method.[17]

    • Crystallization/Recrystallization: This should always be considered if your product is a solid. It is often the most effective way to obtain highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Acid/Base Extraction: You can sometimes use the basicity of the pyridine nitrogen to your advantage. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the pyridinium salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.

Key Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization for specific substrates is likely required.

Protocol 1: General Procedure for a Heck Cross-Coupling Reaction

This protocol outlines a typical Heck reaction to couple this compound with an aryl bromide.

  • Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., DMF or Toluene, ~0.1 M concentration relative to the limiting reagent) followed by a base (e.g., Triethylamine, 2.0-3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (adding 0.5% Et₃N to the eluent if necessary).

Protocol 2: Selective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using iron powder in acetic acid, a method known for its good functional group tolerance.[5]

  • Reagent Setup: To a round-bottom flask, add this compound (1.0 eq) and a solvent mixture of ethanol and acetic acid (e.g., a 3:1 ratio).

  • Addition of Iron: Add iron powder (Fe, ~5.0 eq) portion-wise with vigorous stirring. The reaction is exothermic and may require an ice bath to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (60-70 °C) for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Purification: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 5-Ethenylpyridin-2-amine. Further purification can be achieved via column chromatography or crystallization.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Handling: this compound is an irritant. Avoid contact with skin, eyes, and clothing.[19] Handle in a well-ventilated area or a chemical fume hood.[18]

  • Storage: Store in a cool, dry, dark, and well-ventilated place away from heat and sources of ignition.[20][21] The compound is sensitive to light and heat, which can induce polymerization.[6] Keep the container tightly closed.

  • Incompatibilities: Avoid strong oxidizing agents.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]

References

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethenyl-2-nitropyridine is a valuable synthetic intermediate due to the presence of two reactive functionalities: a vinyl group susceptible to addition and polymerization reactions, and a pyridine ring activated for nucleophilic substitution by the strongly electron-withdrawing nitro group.[1] However, this dual reactivity can also present a significant challenge in controlling the regioselectivity of chemical transformations. This technical support center provides a comprehensive guide to understanding and overcoming these challenges. Through a series of troubleshooting guides and frequently asked questions, this document will equip researchers with the knowledge to design and execute highly regioselective reactions involving this compound.

Understanding the Reactivity of this compound

The key to controlling regioselectivity lies in understanding the electronic properties of the molecule. The nitro group at the 2-position makes the pyridine ring electron-deficient, particularly at the positions ortho and para to it (C4 and C6).[1] This renders the ring susceptible to nucleophilic attack. Simultaneously, the ethenyl (vinyl) group at the 5-position can participate in a variety of reactions, including electrophilic addition, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. The interplay between these two functionalities dictates the outcome of a given reaction.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to poor regioselectivity in reactions with this compound.

Issue 1: Mixture of Products from Nucleophilic Addition to the Pyridine Ring and Reaction at the Vinyl Group

Question: My reaction with a nucleophile is yielding a mixture of products, with some resulting from addition to the pyridine ring and others from reaction with the vinyl group. How can I favor one over the other?

Answer: This is a classic case of competing reaction pathways. The outcome is determined by the nature of the nucleophile, the reaction conditions, and the presence of any catalysts.

Troubleshooting Workflow:

cluster_conditions Reaction Conditions cluster_reagents Reagents start Poor Regioselectivity: Ring vs. Vinyl Group Reactivity temp Temperature Control start->temp Analyze Temperature solvent Solvent Polarity start->solvent Evaluate Solvent nucleophile Nucleophile Hardness (HSAB) start->nucleophile Assess Nucleophile protecting_group Protecting Group Strategy start->protecting_group Consider Protection temp_sol Optimize Temperature temp->temp_sol Lower temperature may favor kinetic (vinyl addition) product. solvent_sol Change Solvent System solvent->solvent_sol Polar aprotic solvents (e.g., DMSO, DMF) can favor SNAr on the ring. nucleophile_sol Select Appropriate Nucleophile nucleophile->nucleophile_sol Hard nucleophiles (e.g., organolithiums) may favor 1,2-addition to the vinyl group. Soft nucleophiles (e.g., thiolates) are more likely to attack the electron-deficient ring. protecting_group_sol Implement Protecting Group protecting_group->protecting_group_sol Protect the vinyl group (e.g., via bromination) to direct reactivity to the ring.

Caption: Troubleshooting workflow for competing ring vs. vinyl group reactivity.

Detailed Explanations:

  • Nucleophile Hardness (HSAB Theory): The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide. The electrophilic carbons of the pyridine ring are generally considered "softer" electrophiles, while the carbons of the vinyl group are "harder". Therefore, soft nucleophiles (e.g., thiolates, cyanides) will preferentially attack the ring in a nucleophilic aromatic substitution (SNA) reaction, while hard nucleophiles (e.g., organolithium reagents, Grignard reagents) may favor addition to the vinyl group.[2]

  • Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be the addition to the vinyl group. Conversely, higher temperatures might favor the thermodynamically more stable product, which could be the result of ring substitution.

  • Solvent Effects: The choice of solvent can significantly influence the reaction pathway. Polar aprotic solvents like DMSO or DMF can stabilize the charged intermediate (Meisenheimer complex) formed during an SNAr reaction on the pyridine ring, thus accelerating this pathway.[3]

  • Protecting Group Strategy: If selective reaction at the pyridine ring is desired, the vinyl group can be temporarily protected. For example, bromination of the double bond to form the dibromoethane derivative, followed by nucleophilic substitution on the ring, and subsequent regeneration of the vinyl group by elimination.

Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Question: I am attempting a nucleophilic aromatic substitution, but I am getting a mixture of isomers, with the nucleophile adding to different positions on the pyridine ring. How can I improve the regioselectivity?

Answer: The strong electron-withdrawing nitro group at the C2 position primarily directs nucleophilic attack to the C4 and C6 positions.[1] However, factors like sterics and the nature of the nucleophile can influence this selectivity.

Troubleshooting Workflow:

cluster_factors Influencing Factors start Poor Regioselectivity in SNAr sterics Steric Hindrance start->sterics Analyze Sterics leaving_group Leaving Group start->leaving_group Evaluate Leaving Group catalyst Catalyst System start->catalyst Consider Catalyst sterics_sol Modify Nucleophile Sterics sterics->sterics_sol Bulky nucleophiles will favor attack at the less hindered position (likely C6). leaving_group_sol Introduce a Good Leaving Group leaving_group->leaving_group_sol If a leaving group is present at C4 or C6, substitution will be highly favored at that site. catalyst_sol Screen Lewis Acid Catalysts catalyst->catalyst_sol Lewis acid catalysts can coordinate to the nitrogen, further activating the ring and potentially influencing regioselectivity.

Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.

Detailed Explanations:

  • Steric Hindrance: The size of the incoming nucleophile can play a crucial role. A bulky nucleophile will preferentially attack the less sterically hindered position.

  • Leaving Groups: If the starting material has a good leaving group (e.g., a halide) at a position activated by the nitro group (C4 or C6), substitution will overwhelmingly occur at that site.

  • Catalysis: The use of a Lewis acid catalyst can coordinate to the pyridine nitrogen, increasing the electrophilicity of the ring and potentially altering the regiochemical outcome.[4]

Issue 3: Lack of Regioselectivity in Electrophilic Additions to the Vinyl Group

Question: My electrophilic addition to the vinyl group is producing a mixture of Markovnikov and anti-Markovnikov products. How can I control this?

Answer: The regioselectivity of electrophilic addition to the vinyl group is influenced by the electronic nature of the pyridine ring and the reaction mechanism.

Troubleshooting Workflow:

cluster_mechanisms Reaction Mechanisms start Poor Regioselectivity in Electrophilic Addition carbocation Carbocation Stability start->carbocation Analyze Intermediate radical Radical vs. Polar Mechanism start->radical Determine Mechanism carbocation_sol Use Non-polar Solvents/Low Temperatures carbocation->carbocation_sol The electron-withdrawing nitropyridine ring destabilizes an adjacent carbocation (Markovnikov intermediate). This can lead to a mixture of products. radical_sol Add/Remove Radical Initiators radical->radical_sol For reactions like HBr addition, the presence of peroxides will favor a radical mechanism, leading to the anti-Markovnikov product.

Caption: Troubleshooting workflow for electrophilic addition regioselectivity.

Detailed Explanations:

  • Carbocation Stability: In a standard electrophilic addition, the stability of the intermediate carbocation determines the regioselectivity (Markovnikov's rule).[5] However, the strongly electron-withdrawing 2-nitropyridyl group will destabilize a carbocation on the adjacent carbon of the vinyl group. This can diminish the energy difference between the two possible carbocation intermediates, leading to a loss of regioselectivity.

  • Reaction Mechanism: For certain additions, like that of HBr, the reaction can proceed through either a polar (carbocation) or a radical mechanism.[5] The presence of radical initiators (e.g., peroxides, light) will favor the radical pathway, resulting in the anti-Markovnikov product. Conversely, ensuring the absence of radical initiators will favor the polar mechanism.

Frequently Asked Questions (FAQs)

Q1: Can I selectively perform a Heck reaction on the vinyl group without affecting the nitropyridine ring?

A1: Yes, the Mizoroki-Heck reaction is a powerful tool for the functionalization of the vinyl group.[6][7][8][9][10] The reaction is typically catalyzed by a palladium complex and is highly selective for the vinyl group. The nitropyridine ring is generally stable under these conditions. To further enhance regioselectivity and yield, careful selection of the palladium catalyst, ligand, base, and solvent is crucial.[6][7]

Q2: How can I introduce a substituent at the C3 position of the pyridine ring?

A2: Direct functionalization at the C3 position is challenging due to the electronic deactivation by the nitro group.[11] However, it can be achieved through a few strategies:

  • Directed Metalation: In some cases, a directing group can be installed on the pyridine ring to direct lithiation or other metalation to the C3 position, followed by quenching with an electrophile.

  • Halogenation-Cross-Coupling: It may be possible to selectively halogenate the C3 position under specific conditions, followed by a transition-metal-catalyzed cross-coupling reaction.[12]

  • Ring Synthesis: In many cases, it is more practical to construct the pyridine ring with the desired C3 substituent already in place.

Q3: Is it possible to reduce the nitro group without affecting the vinyl group?

A3: Yes, selective reduction of the nitro group to an amino group is a common and important transformation. Several methods can achieve this with high chemoselectivity:

  • Catalytic Hydrogenation: Using specific catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under controlled conditions (temperature, pressure) can selectively reduce the nitro group.

  • Metal Reductions: Reagents like iron in acetic acid (Fe/HOAc) or tin(II) chloride (SnCl₂) are classic and effective methods for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like alkenes.

Q4: Can I use protecting groups to control the reactivity of the pyridine nitrogen?

A4: While the pyridine nitrogen in 2-nitropyridine is significantly less basic due to the electron-withdrawing nitro group, it can still be reactive under certain conditions.[11] In cases where the nitrogen's basicity or nucleophilicity interferes with a desired reaction, it can be protected. Common protecting groups for pyridines include N-oxides or coordination with a Lewis acid like borane.[13] Deprotection is then carried out in a subsequent step.

Q5: What is the best way to optimize a reaction for improved regioselectivity?

A5: A systematic approach to reaction optimization is key.[3][][15][16][17] Design of Experiments (DoE) is a powerful statistical method for this.[16] Key parameters to investigate include:

  • Temperature: Can influence kinetic vs. thermodynamic control.

  • Solvent: Affects solubility and the stability of intermediates.

  • Catalyst and Ligand: Crucial for transition-metal-catalyzed reactions.

  • Reagent Stoichiometry: The ratio of reactants can impact selectivity.

  • Reaction Time: Can affect the formation of byproducts.

A one-factor-at-a-time (OFAT) approach can also be used, but DoE is generally more efficient for identifying optimal conditions and interactions between variables.[16]

Experimental Protocols

Protocol 1: Regioselective Heck Vinylation of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed Heck reaction, favoring reaction at the vinyl group.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Add anhydrous DMF via syringe.

  • Add Et₃N (2.0 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This protocol details a procedure for the selective substitution at the C4 or C6 position of a suitably activated this compound derivative.

Materials:

  • A 4- or 6-halo-5-ethenyl-2-nitropyridine

  • A thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add the halo-5-ethenyl-2-nitropyridine (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMSO.

  • Add the thiol (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

Reaction TypeKey Control FactorExpected Outcome
Nucleophilic AdditionNucleophile Hardness (HSAB)Soft nucleophiles favor ring substitution; hard nucleophiles favor vinyl addition.
Electrophilic AdditionReaction MechanismRadical conditions (peroxides) favor anti-Markovnikov; polar conditions favor Markovnikov.
Heck Cross-CouplingCatalyst/Ligand SystemHighly selective for vinyl group functionalization.
Nitro Group ReductionReducing AgentFe/HOAc or SnCl₂ provides high chemoselectivity for the nitro group over the vinyl group.

References

  • Benchchem. Reactivity of the nitro group on a pyridine ring.
  • ACS Publications.
  • Benchchem. Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • ResearchGate.
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • PMC. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
  • PMC - NIH.
  • BOC Sciences.
  • RSC Publishing.
  • StudySmarter.
  • Wikipedia. Pyridine.
  • PRISM BioLab.
  • PubMed.
  • PMC - NIH.
  • Wikipedia.
  • Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • Sigma-Aldrich.
  • ACS Publications. An Application of Borane As a Protecting Group for Pyridine.
  • New Journal of Chemistry (RSC Publishing). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands.
  • MDPI.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash He
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • YouTube. Regioselectivity in retrosynthesis | regioselective reaction.
  • ACS Publications.
  • Chemistry LibreTexts. Heck Reaction.
  • YouTube. What is Regioselectivity ?
  • Dalal Institute.
  • Benchchem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Benchchem. A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Reddit. How do you guys remember the regioselectivity/steriovhemistry of every reaction?.
  • PMC - NIH.
  • Chemical Communications (RSC Publishing).
  • PubMed. Ru(II)-Catalyzed Regioselective C(5)-H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies.
  • ResearchGate. Relative reactivity (ΔE # ) and regioselectivity (Δ) for hetero-Diels-Alder of 28 and nitroso dienophiles 29a-g.
  • Science Ready. HSC Chemistry Module 5: Equilibrium & Acid Reaction Notes.

Sources

Technical Support Center: Synthesis of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Impurities and Optimizing Synthesis for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Ethenyl-2-nitropyridine. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into managing the common challenges and impurities encountered during the synthesis of this valuable heterocyclic building block. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity of your final product.

Section 1: Understanding the Synthetic Landscape and Core Challenges

This compound, while not extensively documented with a dedicated synthetic monograph, can be reliably prepared using well-established palladium-catalyzed cross-coupling methodologies. The primary challenge in its synthesis lies not in the feasibility of the C-C bond formation, but in controlling the formation of process-related impurities and ensuring the stability of the final product.

The most logical and widely applicable synthetic routes involve the coupling of a halo-nitropyridine with a vinylating agent. The Suzuki-Miyaura and Stille couplings are the most prominent choices.

Primary Synthetic Pathways
  • Suzuki-Miyaura Coupling: This is often the preferred method due to the lower toxicity of boron reagents compared to organostins. The reaction couples 5-bromo-2-nitropyridine with a vinylboron species, such as potassium vinyltrifluoroborate.[1]

  • Stille Coupling: This reaction utilizes an organotin reagent, like vinyltributyltin, to couple with the halo-pyridine.[2] While effective, it introduces the significant challenge of removing highly toxic tin byproducts.[3]

A critical, often overlooked, aspect is the inherent instability of the vinylpyridine product. The electron-withdrawing nitro group and the reactive vinyl moiety make the compound susceptible to polymerization, particularly under heat or light, which is a major source of product loss and impurity generation.[4][5]

Section 2: Troubleshooting Guide & Impurity Management (Q&A)

This section directly addresses common issues encountered in the laboratory in a practical question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction is giving low yields or stalling. What are the likely causes and how can I fix it?

Answer: A low or stalled yield in a Suzuki-Miyaura coupling is a frequent issue stemming from several potential root causes. A systematic approach to troubleshooting is essential.

Core Areas to Investigate:

  • Catalyst and Ligand Integrity: The Pd(0) species is the active catalyst. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) has not been deactivated by oxidation. Use fresh catalyst or store it rigorously under an inert atmosphere. The choice of phosphine ligand is also critical; bulky, electron-rich ligands often improve catalytic turnover.

  • Base Selection and Quality: The base is crucial for activating the boronic acid derivative.[6] An inappropriate or poor-quality base can halt the reaction.

    • Common Choices: K₂CO₃, Cs₂CO₃, K₃PO₄.

    • Troubleshooting: Ensure the base is finely powdered and anhydrous. If your substrate has base-sensitive functional groups, a milder base like KF might be effective.[6]

  • Solvent Purity: Oxygen dissolved in the solvent can oxidize and deactivate the Pd(0) catalyst. It is imperative to thoroughly degas your reaction solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the catalyst.

  • Reagent Quality:

    • 5-Bromo-2-nitropyridine: Impurities in this starting material, such as unreacted precursors from its own synthesis, can interfere with the reaction.[7][8]

    • Vinylboron Reagent: Potassium vinyltrifluoroborate is generally stable. However, vinylboronic acid itself is prone to polymerization.[9] Using a stable derivative like the trivinylboroxane-pyridine complex can be advantageous.[9]

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.

G start Low Yield in Suzuki Coupling check_reagents Verify Purity of Starting Materials (Aryl Halide & Boron Reagent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_reagents Reagents OK? check_reagents->sub_reagents sub_conditions Conditions OK? check_conditions->sub_conditions purify_sm Purify Starting Materials (Recrystallize/Chromatography) sub_reagents->purify_sm No degas Degas Solvent Thoroughly (Ar/N2 Sparge) sub_reagents->degas Yes catalyst Use Fresh Catalyst/Ligand sub_conditions->catalyst No purify_sm->start Retry degas->catalyst base Change Base (e.g., K2CO3 to Cs2CO3) catalyst->base temp Optimize Temperature base->temp temp->start Retry

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Question 2: I'm observing significant homocoupling of my 5-bromo-2-nitropyridine starting material. How can I suppress this side reaction?

Answer: Homocoupling, leading to the formation of 5,5'-bis(2-nitropyridine), is a classic byproduct in palladium-catalyzed reactions.[10] It arises from the coupling of two molecules of the aryl halide.

Mitigation Strategies:

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

  • Optimize Catalyst/Ligand Ratio: A high catalyst loading or an inappropriate ligand can sometimes promote side reactions. Screen different palladium ligands; sometimes a less reactive catalyst system can be more selective.

  • Ensure Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the vinylboron reagent to ensure the cross-coupling pathway is kinetically favored over the homocoupling pathway.

  • Oxygen Control: Rigorous exclusion of oxygen is critical, as oxidative pathways can contribute to homocoupling.[10]

Question 3: My final product seems pure by NMR after chromatography, but it turns into a yellow, insoluble solid upon storage. What's happening?

Answer: This is a classic sign of product instability, specifically polymerization of the vinyl group.[4] Vinylpyridines are known to be sensitive and can polymerize upon exposure to heat, light, or air (radical initiation).[5]

Prevention and Stabilization Protocol:

  • Workup and Purification: During purification (e.g., rotary evaporation), keep the temperature as low as possible.

  • Add an Inhibitor: After purification, dissolve the product in a minimal amount of a suitable solvent and add a radical inhibitor. 4-tert-butylcatechol (TBC) is a standard choice, typically added at a concentration of 0.1%.[4]

  • Storage Conditions: Store the stabilized product in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerate or freeze).[4]

Question 4: What are the primary impurities I should look for from the starting material, 5-bromo-2-nitropyridine?

Answer: The quality of your starting material is paramount. The synthesis of 5-bromo-2-nitropyridine typically involves the oxidation of 2-amino-5-bromopyridine.[7][8]

Potential Starting Material Impurities:

  • 2-Amino-5-bromopyridine: Incomplete oxidation will leave residual starting material.

  • Isomeric Impurities: Depending on the bromination and nitration regioselectivity, other isomers could be present in trace amounts.[11][12]

  • 2-Hydroxy-5-nitropyridine: Formed via diazotization and hydrolysis if starting from 2-aminopyridine.[13]

These impurities can often be removed by recrystallization of the 5-bromo-2-nitropyridine before use.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a robust starting point. Optimization may be required based on lab-specific conditions.

Materials:

  • 5-Bromo-2-nitropyridine (1.0 eq)

  • Potassium vinyltrifluoroborate (1.2 eq)[1]

  • Pd(dppf)Cl₂ (0.03 eq)

  • K₂CO₃ (3.0 eq), finely powdered and dried

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inhibitor (4-tert-butylcatechol)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-nitropyridine, potassium vinyltrifluoroborate, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via cannula.

  • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and add a small amount of 4-tert-butylcatechol.

  • Concentrate the solvent under reduced pressure at low temperature (<40 °C).

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Loading: Carefully load the dried silica-adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity (gradient elution) to elute the product. The less polar impurities (like homocoupled byproducts) will elute first, followed by the desired product. More polar impurities will remain on the column.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions, add an inhibitor, and concentrate under reduced pressure at low temperature.

Section 4: Impurity Reference Data & Visualization

The following diagram illustrates the primary synthetic pathway and the formation of key process-related impurities.

G cluster_reaction Suzuki-Miyaura Coupling [Pd(0), Base] SM 5-Bromo-2-nitropyridine Product This compound (Desired Product) SM->Product Homocoupling 5,5'-bis(2-nitropyridine) (Homocoupling) SM->Homocoupling Self-Coupling Dehalogenation 2-Nitropyridine (Dehalogenation) SM->Dehalogenation H Source VinylB Potassium Vinyltrifluoroborate VinylB->Product Polymer Poly(this compound) (Polymerization) Product->Polymer Heat / Light / Air

Caption: Synthetic pathway and major impurity formation routes.

Table 1: Common Impurities and Their Identification
Impurity NameStructureLikely OriginKey Analytical Data (¹H NMR)
5-Bromo-2-nitropyridine Py-BrIncomplete reactionAromatic signals in the δ 7.5-8.8 ppm range, absence of vinyl protons.
2-Nitropyridine Py-HDehalogenation of starting materialAromatic signals, absence of both vinyl and bromo-substituted proton signals.
5,5'-bis(2-nitropyridine) Py-PyHomocoupling of starting materialComplex aromatic pattern, absence of vinyl protons. Will have a high mass in MS.
Poly(this compound) (Py-CH-CH₂)nProduct instabilityBroad, poorly resolved signals in NMR; product becomes insoluble.
Tributyltin Halide Bu₃Sn-XStille coupling byproductLarge, characteristic signals for tributyl groups (~δ 0.9-1.6 ppm).
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust and commercially available catalysts effective for a range of aryl halides.[14]
Ligand (Included in catalyst)Bulky phosphine ligands generally facilitate the reaction.
Base K₂CO₃ or Cs₂CO₃ (anhydrous)Essential for the transmetalation step. Cesium carbonate is more reactive but also more expensive.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O (e.g., 4:1)Aqueous conditions are necessary for the base to function and facilitate the catalytic cycle. Must be degassed.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction without excessive byproduct formation.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

References

  • U.S. Patent US5149775A, "Method for purifying high molecular weight vinylpyridine/styrene polymers from solution," Google Patents. Link

  • "2-Vinylpyridine," Wikipedia. Link

  • Wang, C., et al. (2011). "Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines," Journal of Organic Chemistry, 76(11), 4771-5. Link

  • "2-Vinylpyridine," PubChem. Link

  • "VINYLPYRIDINES, STABILIZED," CAMEO Chemicals, NOAA. Link

  • U.S. Patent US2861997A, "Stabilization of methyl, vinyl pyridine," Google Patents. Link

  • Li, P., et al. (2020). "A Convoluted Polyvinylpyridine–Palladium Catalyst for Suzuki–Miyaura Coupling and C–H Arylation," Advanced Synthesis & Catalysis, 362, 4687–4698. Link

  • "A Comparative Performance Analysis of Polymers from Vinylpyridine Isomers," Benchchem. Link

  • Gevorgyan, V., et al. (2001). "N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions," Organic Letters, 3(16), 2341-2344. Link

  • Mowlem, T.J., et al. "Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide," Organic Syntheses. Link

  • "5-Bromo-2-nitropyridine," ChemicalBook. Link

  • "5-Bromo-2-nitropyridine synthesis," ChemicalBook. Link

  • Khairou, K.S. (1993). "Thermal stability of poly(4-vinyl pyridine) and polymer complexes of 4-vinyl pyridine with some transition metal chlorides," Polymer Degradation and Stability, 46(3), 315-318. Link

  • Kolar, M., et al. (2022). "Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling," ACS Omega. Link

  • Baklanov, M.V., et al. (2022). "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules," Molecules, 27(17), 5693. Link

  • "How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?," FAQ. Link

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Technical Support Center: Characterization of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Ethenyl-2-nitropyridine (CAS No. Not Assigned), a substituted pyridine derivative with significant potential as a building block in pharmaceutical and materials science applications. Its unique structure, featuring an electron-withdrawing nitro group and a reactive ethenyl (vinyl) moiety, presents specific challenges during synthesis, handling, and characterization. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs) - Stability, Handling, and Storage

This initial section addresses the most common preliminary issues encountered with this compound. Proper handling is paramount as it directly impacts the quality and integrity of all subsequent analytical data.

Q1: My sample of this compound has developed a yellow or brownish color upon storage. What is causing this and how can I prevent it?

A1: The discoloration is a strong indicator of sample degradation, most commonly through polymerization of the vinyl group. Vinylpyridines are known to be sensitive to polymerization, which can be initiated by light, heat, or the presence of radical species.[1] The electron-withdrawing nitro group can further influence the electronic structure of the vinyl group, affecting its stability.

  • Causality: The vinyl group (CH=CH₂) is susceptible to free-radical chain reactions. Initiators (like trace peroxides formed from solvents or atmospheric oxygen) can attack the double bond, creating a new radical that then propagates by reacting with other monomers, forming oligomers and polymers. These larger, conjugated systems often absorb visible light, leading to the observed color change.

  • Preventative Measures:

    • Storage: Store the compound in a cool (2-8°C), dark environment. Use amber vials to protect from light.[2]

    • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

    • Inhibitors: For long-term storage, consider adding a polymerization inhibitor like tert-butylcatechol, which is commonly used for stabilizing vinylpyridine compounds.[1]

    • Solvent Purity: When preparing solutions, use fresh, high-purity, inhibitor-free solvents to avoid introducing radical initiators.

Q2: What are the primary safety concerns when handling this compound?

A2: While specific toxicological data for this exact molecule is limited, its structural motifs—a nitropyridine core—necessitate cautious handling. Aromatic nitro compounds and pyridine derivatives should be treated as potentially hazardous.[3][4]

  • Hazard Profile (Inferred):

    • Toxicity: Aromatic nitro compounds can cause systemic effects like methemoglobinemia.[3] Pyridine derivatives can be irritants. Handle with care, assuming the compound may be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[5][6]

    • Thermal Stability: Nitroaromatic compounds can be thermally sensitive. Avoid excessive heating during analysis or purification.

  • Recommended PPE:

    • Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

    • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

Part 2: Troubleshooting Guide - Analytical Characterization

This section provides detailed troubleshooting for common analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of this compound due to its operation at ambient temperature, minimizing the risk of thermal degradation.

Q: My RP-HPLC analysis shows multiple peaks for a freshly synthesized batch. Are these impurities or artifacts?

A: This is a frequent challenge. The extra peaks could be synthetic byproducts, isomers, or, most commonly, degradation products like oligomers. A systematic approach is required to identify the source.

  • Expert Insight: The polarity of nitropyridines makes them well-suited for Reverse-Phase (RP) HPLC.[8] However, the vinyl group's reactivity can lead to on-column or in-solution degradation if conditions are not optimized.

Caption: Troubleshooting workflow for multi-peak HPLC chromatograms.

This protocol is a robust starting point for method development. Validation according to ICH guidelines is necessary for quantitative applications.[9][10]

ParameterRecommended ConditionRationale & Causality
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidifying the mobile phase ensures consistent ionization of the pyridine nitrogen, leading to sharper, more reproducible peaks.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA broad gradient helps to elute a wide range of potential impurities, from polar starting materials to non-polar oligomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) ~290 nmVinyl-substituted aromatic systems typically have strong absorbance in this region. A full UV-Vis scan of a pure fraction is recommended to find the precise λmax.[12]
Column Temp. 25-30 °CMaintains consistent retention times and minimizes thermal stress on the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for identity confirmation but poses significant risks due to the thermal lability of nitroaromatic compounds.

Q: I'm getting inconsistent results, broad peaks, or no peak at all with GC-MS. Why?

A: The primary culprit is thermal degradation in the hot GC inlet. Nitro compounds are known to be thermally labile, and GC analysis can be challenging.[13][14] Decomposition can occur before the analyte even reaches the column.

  • Expert Insight: Standard GC inlet temperatures (250-300 °C) can easily exceed the decomposition temperature of many nitro compounds.[15] This leads to fragmentation in the inlet, not just in the MS source, resulting in poor chromatography and non-reproducible data.

  • Use a Lower Inlet Temperature: Start with a low inlet temperature (e.g., 180-200 °C) and gradually increase only if peak shape is poor due to slow volatilization.

  • On-Column Injection (OCI): This is the ideal technique as it deposits the sample directly onto the column at oven temperature, bypassing the hot inlet entirely. This method is proven to prevent degradation of thermally sensitive compounds.[16]

  • Use a Deactivated Liner: If using a standard inlet, ensure the glass liner is highly deactivated and changed frequently. Active sites (silanols) on the glass surface can catalyze degradation.[17]

  • Fast Oven Ramp: A rapid temperature ramp minimizes the time the analyte spends in the GC system, reducing the opportunity for degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. A clean spectrum is the goal, but impurities or aggregation can complicate interpretation.

Q: My ¹H NMR spectrum has broad signals and a noisy baseline, even with a concentrated sample. What's happening?

A: This can be caused by several factors:

  • Paramagnetic Impurities: Trace metals from synthesis can cause significant line broadening. Filtering the NMR sample through a small plug of silica or celite can help.

  • Early-Stage Polymerization: The presence of small oligomers or radical species can lead to broadened signals of the remaining monomer. This is a sign of sample instability.

  • Aggregation: At high concentrations, molecules may aggregate, leading to restricted rotation and broader peaks. Try diluting the sample.

The spectrum of this compound is expected to show distinct regions. Below is a table of predicted chemical shifts and coupling constants based on analogous vinylpyridines.[18][19]

Proton(s)Expected δ (ppm)MultiplicityTypical J (Hz)Notes
H6 (Pyridine)8.5 - 8.8d~2-3 HzMost deshielded pyridine proton, adjacent to the nitro group.
H4 (Pyridine)8.0 - 8.3dd~8-9, ~2-3 HzCoupled to both H3 and H6.
H3 (Pyridine)7.4 - 7.7d~8-9 HzCoupled to H4.
Vinyl-CH=6.8 - 7.1ddtrans: 17-18cis: 10-11The "X" part of the AMX system, coupled to both terminal protons.
Vinyl-=CH₂ (trans)6.0 - 6.3dtrans: 17-18The "M" part, typically downfield of the cis proton.
Vinyl-=CH₂ (cis)5.5 - 5.8dcis: 10-11The "A" part, typically upfield of the trans proton.

Part 3: Integrated Strategy for Purity Assessment

No single analytical technique is sufficient to fully characterize a potentially unstable compound like this compound. A multi-technique, or orthogonal, approach is required for a trustworthy assessment.

Purity_Assessment center Purity Assessment of This compound HPLC HPLC-UV (Relative Purity) center->HPLC Area % of main peak qNMR qNMR (Absolute Purity, Identity) center->qNMR Assay vs. internal standard GCMS GC-MS (Volatile Impurities) center->GCMS Absence of starting materials LCMS LC-MS (Impurity ID) center->LCMS Mass confirmation of minor peaks

Sources

Technical Support Center: Scale-Up Production of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 5-Ethenyl-2-nitropyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. The content is structured in a question-and-answer format to directly address potential issues.

Part 1: Synthesis and Reaction Optimization FAQs

Q1: What are the most viable synthetic routes for this compound suitable for scale-up?

A1: Scaling up the synthesis of this compound requires a robust, reproducible, and economically viable synthetic route. While several methods can produce vinylarenes, palladium-catalyzed cross-coupling reactions are the most prevalent and adaptable for this specific target. The choice of starting material is typically a 5-halo-2-nitropyridine (e.g., 5-bromo- or 5-iodo-2-nitropyridine).

The three most common and scalable cross-coupling strategies are:

  • Heck Reaction: This is often the most direct route, coupling the 5-halo-2-nitropyridine directly with ethylene gas or a protected vinyl equivalent. The Heck reaction is a powerful method for forming substituted alkenes from unsaturated halides.[1][2] However, handling ethylene gas on a large scale requires specialized equipment. Using a vinyl equivalent like vinylboronic acid or vinyltributylstannane can be more practical.

  • Suzuki-Miyaura Coupling: This reaction involves coupling the 5-halo-2-nitropyridine with a vinylboronic acid or its esters (e.g., vinylboronic acid pinacol ester). The Suzuki coupling is widely used in the pharmaceutical industry due to the generally low toxicity of boron reagents and the mild reaction conditions.[3][4]

  • Stille Coupling: This method uses a vinyltin reagent, such as vinyltributylstannane, to couple with the pyridine halide. Stille couplings are known for their tolerance of a wide variety of functional groups.[5][6] The primary drawback on scale-up is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[7]

A fourth, less direct but viable route, involves a two-step process starting with a Sonogashira coupling to install an ethynyl group, followed by a selective partial hydrogenation to the ethenyl group.[8][9][10]

Below is a diagram illustrating these primary synthetic pathways.

G cluster_start Starting Material cluster_routes Cross-Coupling Routes cluster_reagents Key Reagents cluster_product Final Product 5-Halo-2-nitropyridine 5-Halo-2-nitropyridine Heck Heck Reaction 5-Halo-2-nitropyridine->Heck Suzuki Suzuki Coupling 5-Halo-2-nitropyridine->Suzuki Stille Stille Coupling 5-Halo-2-nitropyridine->Stille Product This compound Heck->Product Suzuki->Product Stille->Product Vinyl Source Ethylene or Vinyl Equivalent Vinyl Source->Heck Vinylboronic Acid Vinylboronic Acid or Ester Vinylboronic Acid->Suzuki Vinyltin Vinyltributylstannane Vinyltin->Stille

Caption: Primary synthetic routes to this compound.

Q2: My cross-coupling reaction is sluggish or fails to go to completion. What are the common causes and how can I troubleshoot this?

A2: Incomplete conversion is a frequent issue during scale-up. The root cause often lies in the deactivation of the palladium catalyst or suboptimal reaction parameters. Here’s a troubleshooting guide:

Potential Cause Explanation & Troubleshooting Steps
Catalyst Deactivation The active Pd(0) species can be sensitive. Troubleshooting: 1. Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction vessel is thoroughly purged with nitrogen or argon. 2. Ligand Choice: The ligand stabilizes the palladium center. For electron-deficient pyridines, electron-rich and bulky phosphine ligands are often required. Experiment with different ligands (e.g., SPhos, XPhos, RuPhos). 3. Catalyst Loading: While minimizing cost is key for scale-up, catalyst loading might need to be slightly increased from the lab scale (e.g., from 0.5 mol% to 1-2 mol%).
Ineffective Base The base is crucial for the catalytic cycle, particularly in the Suzuki and Heck reactions.[1] Troubleshooting: 1. Base Strength & Solubility: The chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be strong enough but also have some solubility in the reaction medium. For Suzuki couplings, aqueous bases are common.[4] 2. Particle Size: On a larger scale, the particle size of a solid base can affect its reactivity. Ensure consistent and appropriate milling.
Solvent Issues The solvent affects the solubility of reagents and the stability of the catalyst. Troubleshooting: 1. Purity: Water content in anhydrous reactions can be detrimental. Ensure solvents are appropriately dried. 2. Degassing: Solvents must be rigorously degassed to remove dissolved oxygen. This can be done by sparging with an inert gas for an extended period.
Temperature Control Exothermic events or poor heat transfer in large reactors can create hot spots, leading to catalyst decomposition or side reactions. Troubleshooting: 1. Monitor Internal Temperature: Use a probe to monitor the internal reaction temperature, not just the jacket temperature. 2. Controlled Addition: Add reagents, especially the base or coupling partner, in portions or via a syringe pump to manage any exotherm.

Below is a troubleshooting workflow to address a stalled reaction.

G Start Reaction Stalled (Incomplete Conversion) Check_Atmosphere Is the reaction under a strict inert atmosphere (N₂/Ar)? Start->Check_Atmosphere Purge Action: Re-purge system. Use degassed solvents. Check_Atmosphere->Purge No Check_Catalyst Is the catalyst/ligand system appropriate and active? Check_Atmosphere->Check_Catalyst Yes Purge->Check_Atmosphere Screen_Ligands Action: Screen different ligands. Consider a fresh catalyst batch. Check_Catalyst->Screen_Ligands No Check_Base Is the base strength and solubility adequate? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Change_Base Action: Try a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Change_Base No Check_Temp Is the temperature optimal and stable internally? Check_Base->Check_Temp Yes Change_Base->Check_Temp Adjust_Temp Action: Verify internal temperature. Adjust jacket temperature accordingly. Check_Temp->Adjust_Temp No Success Reaction Proceeds Check_Temp->Success Yes Adjust_Temp->Success

Caption: Troubleshooting workflow for an incomplete cross-coupling reaction.

Q3: I'm observing significant side-product formation. What are the likely side reactions and how can they be minimized?

A3: Side reactions become more pronounced at scale and can significantly impact yield and purity. For the synthesis of this compound, the main culprits are:

  • Homocoupling: This is the self-coupling of the starting materials (e.g., two molecules of the vinylboronic acid or two molecules of the 5-halo-2-nitropyridine). It is often caused by the presence of oxygen or suboptimal catalyst-to-substrate ratios.

    • Minimization: Rigorous exclusion of oxygen is critical. Adjusting the stoichiometry (a slight excess of the vinyl partner, ~1.1-1.2 equivalents) can also suppress halide homocoupling.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction under certain cross-coupling conditions, especially if hydrogen sources are present (e.g., from certain solvents or bases) and the catalyst is highly active. This leads to the formation of 5-ethenylpyridin-2-amine.

    • Minimization: Use aprotic solvents and carefully select the base. Avoid conditions that could generate hydrogen gas. If this is a persistent issue, a milder catalyst system may be required.

  • Polymerization of the Product: The ethenyl (vinyl) group on the final product can be susceptible to polymerization, especially at elevated temperatures over long reaction times.

    • Minimization: Keep reaction temperatures as low as possible while maintaining a reasonable reaction rate. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) during work-up and storage if polymerization is a significant concern.

  • Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the vinylboronic acid by a proton source before transmetalation occurs.[11]

    • Minimization: Use a sufficiently strong base and ensure it is added in a timely manner. Minimize the amount of water present in the reaction, or use a base/solvent system specifically designed to suppress this side reaction.

Part 2: Work-up and Purification Challenges

Q4: What are the best practices for quenching and working up a large-scale palladium-catalyzed reaction?

A4: At scale, work-up procedures must be safe, efficient, and scalable.

  • Quenching: Cool the reaction mixture to room temperature. A common quenching procedure is to add water or a dilute aqueous solution of ammonium chloride.[8] This helps to dissolve inorganic salts. Be cautious, as some quenching processes can be exothermic.

  • Filtration: After quenching, the crude mixture often contains the precipitated palladium catalyst on a support (if used) or as palladium black. Filter the entire batch through a pad of Celite® or a similar filter aid to remove the bulk of the solid catalyst.[12] This step is crucial for simplifying downstream purification.

  • Extraction: Use a suitable organic solvent (e.g., ethyl acetate, toluene) for extraction. Perform multiple extractions to ensure complete recovery of the product.[12] Brine washes are used to break emulsions and remove residual water.[12]

  • Solvent Swap: If the reaction solvent is not ideal for purification (e.g., high-boiling like DMF or DMAc), perform a solvent swap via distillation (often under reduced pressure) to a more suitable solvent like isopropanol or heptane for crystallization.

Q5: Purification by column chromatography is not feasible for my multi-kilogram scale. What are alternative purification strategies?

A5: Column chromatography is generally not viable for large-scale manufacturing. The preferred methods are:

  • Crystallization: This is the most effective and economical method for purifying solid compounds at scale. The key is to find a suitable solvent or solvent system.

    • Solvent Screening: Screen a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If necessary, treat with activated carbon to remove colored impurities. Allow the solution to cool slowly to promote the formation of large, pure crystals. Filter the crystals and wash with a small amount of cold solvent.

  • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method. However, given the nitro group, thermal stability must be carefully evaluated to avoid decomposition or hazardous situations.

  • Acid-Base Extraction: The pyridine nitrogen is basic and can be protonated. An acid wash (e.g., with dilute HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can be extracted back into an organic solvent. This is a powerful technique for removing non-polar impurities.

Q6: How can I efficiently remove residual palladium catalyst from my final product to meet pharmaceutical specifications?

A6: Residual palladium levels are strictly regulated in active pharmaceutical ingredients (APIs), often to low ppm levels. Removal is a critical step.

  • Filtration through Celite®: As mentioned in the work-up, an initial filtration is key to removing the bulk of heterogeneous palladium.[12]

  • Activated Carbon Treatment: After the initial filtration, dissolving the crude product in a suitable solvent and treating it with activated carbon can adsorb a significant amount of residual palladium.

  • Metal Scavengers: These are functionalized silica gels or polymers designed to chelate and remove specific metals. After dissolving the product, it is stirred with the scavenger for a period, and then the scavenger is filtered off. There are many commercially available scavengers with different functional groups (e.g., thiol-based, amine-based) that are effective for palladium.

  • Crystallization: A well-executed crystallization is often very effective at rejecting metal impurities, leaving them behind in the mother liquor. This is frequently the final and most important step for palladium removal.

Part 3: Stability and Safety

Q7: Is this compound stable? What are the recommended storage and handling conditions?

A7: The stability of this compound is influenced by its functional groups:

  • Vinyl Group: Prone to polymerization upon exposure to heat, light, or radical initiators.

  • Nitro Group: Energetic functional group. While aromatic nitro compounds are generally stable, their thermal stability should be assessed, especially in the presence of impurities.

Recommended Conditions:

  • Storage: Store in a cool, dark place, preferably refrigerated (2-8°C) and under an inert atmosphere (nitrogen or argon) to prevent oxidation and polymerization.[13]

  • Handling: Avoid exposure to high temperatures and direct sunlight. If polymerization is a known issue, the material can be stored with a small amount of a radical inhibitor like BHT.

Q8: What are the primary safety concerns when handling nitropyridine derivatives at scale?

A8: Nitropyridine derivatives should be handled with care, assuming they are hazardous until proven otherwise.[12]

  • Toxicity: Many nitroaromatic compounds are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[14][15] Accidental ingestion or significant exposure can potentially lead to conditions like methemoglobinemia.[14]

  • Irritation: They can cause serious skin and eye irritation.[16]

  • Thermal Instability: While typically stable, nitro compounds can decompose exothermically at elevated temperatures. A Differential Scanning Calorimetry (DSC) analysis is highly recommended before scaling up to understand the thermal hazards.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16] All handling of solids and solutions should be done in a well-ventilated fume hood.[12]

Part 4: Experimental Protocol Example

Protocol: Suzuki-Miyaura Coupling for this compound

This protocol is a starting point and should be optimized for specific equipment and scale.

Materials:

  • 5-Bromo-2-nitropyridine (1.0 eq)

  • Vinylboronic acid pinacol ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 eq, 2.2 mol%)

  • Potassium phosphate (K₃PO₄), finely milled (3.0 eq)

  • Toluene (10 volumes)

  • Water (2 volumes)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the vessel with nitrogen for at least 30 minutes.

  • Reagent Charging: Charge the vessel with 5-Bromo-2-nitropyridine, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add degassed toluene. Begin stirring to form a slurry.

  • Base and Boronic Ester Addition: Add the potassium phosphate. In a separate container, dissolve the vinylboronic acid pinacol ester in a small amount of degassed toluene and add it to the reaction vessel. Finally, add the degassed water.

  • Reaction: Heat the mixture to 80-90°C under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Add water (5 volumes) and stir for 15 minutes.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with toluene.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

    • Filter the solid product, wash with a small amount of cold isopropanol, and dry under vacuum.

References

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  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
  • Semantic Scholar. (2010). Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Semantic Scholar.
  • University of Rochester. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
  • ResearchGate. (2025). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine.
  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • PubChem. (n.d.). This compound.
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  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction....
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses.
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Validation & Comparative

A Comparative Guide to the Reactivity of Vinylpyridines: The Influence of Nitro-Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 5-Ethenyl-2-nitropyridine against other common vinylpyridine isomers, primarily 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP). By examining the fundamental electronic effects of the pyridine nitrogen and the powerful influence of the nitro-substituent, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and practical methodologies for utilizing these versatile heterocyclic monomers.

Introduction: The Vinylpyridine Family

Vinylpyridines are a class of organic compounds characterized by a vinyl group (CH₂=CH−) attached to a pyridine ring. They are valuable monomers in polymer science and versatile building blocks in organic synthesis due to the dual reactivity of the vinyl group and the functionality of the pyridine nitrogen.[1][2] The position of the vinyl group and the presence of other substituents on the ring dramatically alter the molecule's electronic properties and, consequently, its chemical behavior. This guide focuses on elucidating the heightened and distinct reactivity of this compound, a derivative engineered for enhanced electrophilicity.

The Decisive Role of Electronic Effects

The reactivity of a vinylpyridine is fundamentally governed by the electron density of its vinyl group's β-carbon. This density is modulated by two key factors: the inherent electron-withdrawing nature of the pyridine ring's nitrogen atom and the influence of any additional substituents.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, exerting an inductive electron-withdrawing effect (-I) across the sigma bond framework.[3] Furthermore, it deactivates the ring through a resonance effect (-M), particularly at the ortho (2/6) and para (4) positions.[3] This inherent electron deficiency makes the vinyl group in 2-VP and 4-VP more susceptible to nucleophilic attack compared to styrene.

  • The Nitro-Substituent Effect: The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[4] When placed at the 2-position of the pyridine ring, as in this compound, it profoundly depletes the ring's electron density via both a strong inductive pull and a potent resonance effect.[4][5] This effect is relayed to the 5-position, making the attached vinyl group exceptionally electron-poor and thus a highly activated electrophile.

The following diagram illustrates how the combination of the pyridine nitrogen and the nitro group in this compound creates a significantly more electrophilic vinyl β-carbon compared to standard vinylpyridines.

G cluster_5E2N This compound cluster_4VP 4-Vinylpyridine cluster_2VP 2-Vinylpyridine N1 N(+) C2 C N1->C2 -I, -M C3 C NO2 N(+)O₂⁻ (Strong EWG) C2->NO2 -I, -M C4 C C5 C C6 C V_alpha C5->V_alpha V_beta Cβ(δ++) Highly Electrophilic V_alpha->V_beta N1_4 N C2_4 C C4_4 C N1_4->C4_4 -I, -M C3_4 C C5_4 C V_alpha_4 C4_4->V_alpha_4 C6_4 C V_beta_4 Cβ(δ+) Electrophilic V_alpha_4->V_beta_4 N1_2 N C2_2 C N1_2->C2_2 -I, -M C3_2 C V_alpha_2 C2_2->V_alpha_2 C4_2 C C5_2 C C6_2 C V_beta_2 Cβ(δ+) Electrophilic V_alpha_2->V_beta_2

Caption: Electronic influence on the vinyl group's β-carbon.

Comparative Reactivity Analysis

The profound electronic differences manifest in varied reactivity across several key classes of chemical reactions.

Aza-Michael Addition (Conjugate Nucleophilic Addition)

The Aza-Michael reaction, the addition of an amine nucleophile to an activated alkene, is a cornerstone of C-N bond formation.[6] The rate and success of this reaction are directly proportional to the electrophilicity of the alkene.

  • 2-VP and 4-VP: Both are effective Michael acceptors, readily reacting with a range of primary and secondary amines, often requiring catalysis by acids or Lewis acids to proceed efficiently.[6][7][8]

  • This compound: Due to the extreme electron deficiency of its vinyl group, this compound is predicted to be a vastly superior Michael acceptor. It is expected to react rapidly with a broader scope of weaker nucleophiles, potentially even under neutral, catalyst-free conditions. This enhanced reactivity allows for milder reaction conditions, which is highly advantageous when working with sensitive substrates in drug development.

Polymerization

Vinylpyridines are readily polymerized to form poly(vinylpyridines), functional polymers with applications in coatings, drug delivery, and catalysis.[1][9] The polymerization mechanism is highly sensitive to the monomer's electronic nature.

  • 2-VP and 4-VP: These monomers can undergo polymerization via free-radical, cationic, or anionic pathways.[10][11] Anionic polymerization is particularly effective, yielding well-defined polymers.[12]

  • This compound: The strong electron-withdrawing nitro group would make cationic polymerization exceptionally difficult by destabilizing any potential carbocation intermediate. Conversely, it would significantly stabilize a propagating carbanion, making it an excellent candidate for living anionic polymerization. Its susceptibility to free-radical polymerization is also expected to be high.

Diels-Alder Reaction

In the Diels-Alder reaction, vinylpyridines can act as the dienophile, reacting with a diene to form a cyclohexene-fused pyridine ring. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups.[13]

  • 2-VP and 4-VP: Thermal Diels-Alder reactions involving unsubstituted vinylpyridines are rare and often require harsh conditions with high temperatures, leading to low yields.[14] Lewis acid promotion is typically necessary to lower the LUMO energy of the vinylpyridine and facilitate the cycloaddition.[13][15]

  • This compound: The nitro group intrinsically lowers the LUMO energy of the vinyl moiety. This pre-activation should make this compound a much more reactive dienophile, enabling Diels-Alder reactions under significantly milder conditions and with a wider range of dienes compared to its unsubstituted counterparts.

Data Summary Table
Property/Reaction Type2-Vinylpyridine (2-VP)4-Vinylpyridine (4-VP)This compound (Predicted)Rationale for Prediction
Vinyl Group Electrophilicity Moderate (δ+)Moderate (δ+)Very High (δ++)Strong -I and -M effects from the 2-nitro group.[4][5]
Aza-Michael Addition Rate Moderate; often requires catalyst.[6]Good; often requires catalyst.[6]Very High; likely proceeds under mild/neutral conditions.Increased electrophilicity of the Michael acceptor.
Anionic Polymerization Favorable.[12]Favorable.[16]Highly Favorable.Stabilization of the propagating carbanion.
Cationic Polymerization Possible.[10]Possible.[10]Highly Unfavorable.Destabilization of the propagating carbocation.
Diels-Alder Reactivity Low; requires Lewis acid promotion.[13][14]Low; requires Lewis acid promotion.[13][14]High; likely proceeds under milder thermal conditions.Lowered LUMO energy of the dienophile.

Experimental Protocols

To validate the predicted reactivity differences, comparative experiments are essential. The following protocols provide a standardized framework for such investigations.

Comparative Aza-Michael Addition Workflow

This workflow describes a competitive reaction to qualitatively and quantitatively assess the relative rates of Michael addition.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_conclusion Conclusion A Prepare equimolar solution of: - this compound - 4-Vinylpyridine in a suitable solvent (e.g., CH₃CN) B Add a sub-stoichiometric amount (e.g., 0.5 eq.) of a nucleophile (e.g., Piperidine) A->B C Stir at constant temperature (e.g., 25°C) B->C D Withdraw aliquots at regular time intervals (t=0, 15m, 60m, 4h, 24h) C->D E Quench aliquot with dilute acid D->E F Analyze by ¹H NMR or GC-MS E->F G Determine ratio of unreacted vinylpyridines and corresponding Michael adducts F->G H Calculate relative reaction rates. Higher adduct ratio for this compound confirms higher reactivity. G->H

Caption: Workflow for a competitive Michael addition experiment.

Protocol: Aza-Michael Addition with Piperidine

This protocol is based on established methods for the aza-Michael addition to vinylpyridines.[6][8]

Materials:

  • This compound

  • 4-Vinylpyridine

  • Piperidine

  • Chlorobenzene (anhydrous)

  • [Ph₃C][B(C₆F₅)₄] (Optional catalyst, may not be needed for the activated substrate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup: In separate, dry 5 mL vials under a nitrogen atmosphere, add the vinylpyridine substrate (0.5 mmol, 1.0 eq).

  • Solvent and Reagent Addition: To each vial, add anhydrous chlorobenzene (2 mL). Then, add piperidine (0.5 mmol, 1.0 eq). For the 4-vinylpyridine reaction, a catalyst like [Ph₃C][B(C₆F₅)₄] (0.025 mmol, 5 mol%) can be added to facilitate the reaction. The this compound reaction should be attempted first without a catalyst.

  • Reaction Monitoring: Stir the mixtures at room temperature (25°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion (or after a set time, e.g., 24 hours), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient with 0.2% v/v Et₃N in the eluent) to isolate the pure adduct.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the yield and reaction time for both substrates to determine relative reactivity.

Conclusion

The introduction of a 2-nitro group onto the pyridine ring fundamentally alters the reactivity of the vinyl substituent. This compound is predicted to be a significantly more reactive and versatile electrophile than its non-nitrated counterparts like 2-VP and 4-VP. This heightened reactivity, particularly in Michael additions and Diels-Alder reactions, allows for milder reaction conditions, broader substrate scope, and potentially novel synthetic applications. For researchers in drug discovery and materials science, the unique electronic profile of this compound makes it a highly valuable and powerful building block for the synthesis of complex, functional molecules.

References

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  • ResearchGate (n.d.). Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair.

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  • ChemicalBook (2025). 4-Vinylpyridine.

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  • ResearchGate (n.d.). (A) Overview of vinylpyridine Diels–Alder variants. (B) Relevance of....

  • NIH (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.

  • ProQuest (n.d.). Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair.

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  • BenchChem (2025). Application Notes and Protocols: 4-Vinylpyridine as a Ligand in Coordination Chemistry.

  • BenchChem (2025). Application Notes and Protocols: 3-Isopropyl-5-vinylpyridine in the Synthesis of Functional Polymers.

  • Thieme (n.d.). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles.

  • ACS Publications (2024). Phosphoric Acid-Catalyzed Alkene Difunctionalization of 2-Vinylpyridines via HOMO/LUMO Biactivated Diels–Alder Reaction.

  • BenchChem (n.d.). The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide.

  • Google Patents (1999). US5861230A - Process for the polymerization of 4-vinyl pyridine monomers.

  • Chemistry Stack Exchange (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.

  • ResearchGate (2025). Nitropyridines, Their Synthesis and Reactions.

  • ACS Publications (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility.

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A Comparative Guide to the Definitive Structural Validation of 5-Ethenyl-2-nitropyridine: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of modern drug discovery and development, the precise, unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, patent protection, and regulatory approval.[1] Mischaracterization of a lead compound can lead to the catastrophic failure of a development program, wasting significant time and resources. Heterocyclic compounds, such as pyridine derivatives, are particularly vital scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] 5-Ethenyl-2-nitropyridine, a pyridine derivative featuring both an electron-withdrawing nitro group and a reactive ethenyl (vinyl) moiety, represents a versatile building block for more complex therapeutic agents.[3]

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound, establishing why Single-Crystal X-ray Diffraction (SCXRD) is considered the definitive "gold standard." We will explore the necessary prerequisites of synthesis and crystallization, detail the crystallographic workflow, and objectively compare its output with data from complementary spectroscopic methods. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for structural elucidation.

Part 1: Prerequisite for Diffraction: Synthesis and High-Purity Crystallization

The journey to a definitive crystal structure begins long before the molecule is exposed to an X-ray beam. The absolute prerequisite is the generation of a high-purity compound that can be grown into well-ordered, single crystals of sufficient size and quality.[4]

Proposed Synthesis and Purification

While direct literature on this compound is sparse[5], a reliable synthetic pathway can be proposed based on established palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.[3][6] A plausible route involves a Stille or Suzuki coupling between a 5-halo-2-nitropyridine and a vinyl-organometallic reagent.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To a dry, nitrogen-flushed flask, add 5-bromo-2-nitropyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like triethylamine (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically an alcohol/water or dioxane/water system.

  • Reaction: Heat the mixture under reflux (e.g., 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting halide is consumed.

  • Workup: After cooling, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound with >99% purity, a critical requirement for successful crystallization.[6]

The Art of Crystallization: From Pure Powder to Diffracting Jewel

Crystallization is often the most challenging step, relying on a systematic exploration of conditions to encourage molecules to pack into an ordered lattice.

Experimental Protocol: Growing Single Crystals

  • Solvent Screening: Dissolve a small amount (5-10 mg) of purified this compound in a minimum volume of various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane) at room temperature to assess solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution in a suitable solvent identified from the screen. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop): Dissolve the compound in a good solvent (e.g., acetone). Place this solution as a small drop on a siliconized glass slide. Invert the slide over a well containing a poor solvent (an "anti-solvent" like hexane), in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting gradual crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest one using a cryo-loop for mounting on the diffractometer.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization A 1. Suzuki Coupling (5-bromo-2-nitropyridine + Vinyl Reagent) B 2. Aqueous Workup (Extraction & Washing) A->B C 3. Column Chromatography (>99% Purity) B->C D 4. Solvent Screening C->D Purified Compound E 5. Crystal Growth (Slow Evaporation or Vapor Diffusion) D->E F 6. Single Crystal Harvest E->F G Ready for SCXRD F->G Mounted Crystal

Caption: Workflow from synthesis to a diffraction-ready crystal.

Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands alone in its ability to provide a direct, three-dimensional map of atomic positions in a molecule with picometer precision. This technique is the cornerstone of structure-based drug design, offering unparalleled insight into molecular conformation, stereochemistry, and intermolecular interactions.[7]

Experimental and Computational Workflow

Step-by-Step Protocol:

  • Crystal Mounting & Screening: A suitable crystal is mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage. A preliminary diffraction screening is performed to assess crystal quality.

  • Data Collection: The crystal is rotated in a finely collimated X-ray beam. The diffracted X-rays are recorded by a detector as a series of spots. A full dataset consists of hundreds of images collected at different crystal orientations.

  • Data Reduction & Integration: The software integrates the intensity of each diffraction spot and applies corrections for experimental factors, yielding a file of reflection indices (h,k,l) and their corresponding intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: A molecular model is built into the electron density map. This model is then refined iteratively against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final model is rigorously validated using metrics like the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for high-quality small molecule data indicates an excellent fit. The final structure is checked for geometric plausibility and deposited in a crystallographic database.[8]

G A 1. Crystal Mounting & Data Collection B 2. Data Reduction (Integration & Scaling) A->B C 3. Structure Solution (Phase Problem -> Electron Density Map) B->C D 4. Model Building & Refinement C->D E 5. Validation (R-factor, GooF) D->E F Final 3D Structure (CIF File) E->F

Caption: The experimental workflow for SCXRD analysis.

Expected Crystallographic Data

While no public crystal structure exists for this compound, the table below presents a representative summary of the crystallographic data one would expect to obtain from a successful analysis.

ParameterExpected Value / DescriptionSignificance
Chemical Formula C₇H₆N₂O₂Confirms the elemental composition of the crystallized molecule.[5]
Molecular Weight 150.14 g/mol Derived from the confirmed formula.
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the precise symmetry operations within the crystal lattice.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Z e.g., 4The number of molecules in one unit cell.
Temperature 100 KData collection temperature, crucial for minimizing thermal motion.
R1 (final) < 0.05 (5%)A key indicator of the agreement between the model and experimental data.
wR2 (all data) < 0.15 (15%)A weighted R-factor that includes all diffraction data.
Goodness-of-Fit (GooF) ~ 1.0A statistical measure; a value near 1.0 indicates a good refinement.[8]

Part 3: Orthogonal Validation: A Comparative Analysis of Techniques

While SCXRD provides the definitive structure, a multi-technique approach is essential for comprehensive characterization, especially for regulatory submissions. Spectroscopic methods provide complementary data, often on the bulk material and in different physical states.[9][10]

Spectroscopic Alternatives and Their Synergy with SCXRD
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Information Provided: ¹H and ¹³C NMR reveal the chemical environment and connectivity of atoms. 2D NMR techniques (like COSY and HMBC) can be used to piece together the molecular skeleton.[11][12]

    • Comparison to SCXRD: NMR provides the structure in a solution state, which can differ from the solid-state conformation seen in XRD. It confirms the molecular constitution but does not provide the high-precision bond lengths and angles that SCXRD delivers.

  • Mass Spectrometry (MS):

    • Information Provided: MS confirms the molecular weight of the compound with high accuracy (HRMS) and provides fragmentation patterns that can offer clues about the structure.[13]

    • Comparison to SCXRD: MS is a destructive technique that validates the elemental formula but gives no information on 3D arrangement, stereochemistry, or crystal packing.[10]

  • Infrared (IR) & Raman Spectroscopy:

    • Information Provided: These techniques identify the presence of specific functional groups based on their vibrational frequencies (e.g., C=C stretch for the ethenyl group, N-O stretches for the nitro group).

    • Comparison to SCXRD: IR and Raman confirm that the correct chemical building blocks are present in the bulk sample but provide no data on how they are connected or arranged in space.

At-a-Glance Comparison of Analytical Techniques
TechniquePrimary Information ProvidedSample StateDestructive?Key Application in Validation
Single-Crystal X-ray Diffraction Unambiguous 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. Single CrystalNoDefinitive absolute structure determination.
NMR Spectroscopy Atomic connectivity, chemical environment, solution conformation.SolutionNoConfirmation of the molecular skeleton and constitution.[11]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.Gas/SolutionYesVerification of molecular formula and identity.[13]
Infrared/Raman Spectroscopy Presence of functional groups.Solid/LiquidNoRapid confirmation of key chemical moieties.

Conclusion

For a molecule of interest like this compound, a robust structural validation strategy is paramount. While techniques like NMR, MS, and IR spectroscopy are indispensable for confirming the molecular constitution and purity of the bulk material, they fall short of providing the definitive, high-resolution three-dimensional information required for advanced applications like structure-based drug design.

Single-Crystal X-ray Diffraction is the unequivocal gold standard, offering an unparalleled view into the precise atomic arrangement of a molecule. It is the only technique that directly visualizes the molecule in three dimensions, resolving any ambiguity in connectivity, conformation, and stereochemistry. The synergy of SCXRD with orthogonal spectroscopic methods provides a self-validating system, ensuring the highest level of scientific integrity and trustworthiness for any research or drug development program.

References

  • An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine. (URL: )
  • An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine. (URL: )
  • 5-Ethynyl-2-nitropyridine chemical structure and IUPAC name. (URL: )
  • This compound (C7H6N2O2) - PubChemLite. (URL: )
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  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (URL: [Link])

  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (URL: [Link])

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  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (URL: [Link])

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A Comparative Guide to HPLC-Based Purity Assessment of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a non-negotiable prerequisite for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 5-Ethenyl-2-nitropyridine, a key building block in the synthesis of novel therapeutics, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the drug substance. This guide provides an in-depth comparison of analytical strategies for qualifying the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool.

We will explore a robust Reversed-Phase HPLC (RP-HPLC) method as the foundational approach and compare it with an orthogonal Ultra-Performance Liquid Chromatography (UPLC) method. This comparison will provide researchers, analytical chemists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy for their specific needs. All methodologies are presented with a rationale grounded in chromatographic principles and are designed to meet the rigorous standards of regulatory bodies.[1][2]

The Critical Role of Orthogonal Chromatographic Methods

Relying on a single analytical method for purity determination can be misleading. Co-elution, where an impurity has the same retention time as the main compound, can mask the presence of contaminants. To mitigate this risk, employing orthogonal methods—two analytical methods with different separation mechanisms—is a well-established strategy in the pharmaceutical industry.[3][4] If a sample is deemed pure by two orthogonal methods, it provides a much higher degree of confidence in the result.[5] In this guide, our primary RP-HPLC method separates molecules based on hydrophobicity, while the comparative UPLC method, although also based on reversed-phase principles, offers a different selectivity due to different column chemistry and operating parameters, enhancing the overall analytical resolution.[6]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC method is the workhorse of pharmaceutical analysis due to its versatility and robustness.[7] For this compound, a moderately polar aromatic compound, a C18 stationary phase is the logical starting point, providing effective separation based on hydrophobicity.

Causality Behind Experimental Choices:
  • Stationary Phase (Column): A C18 (octadecylsilyl) bonded silica column is selected for its strong hydrophobic retention of aromatic compounds. The long alkyl chains provide a high surface area for interaction, allowing for effective separation of the main peak from potentially less hydrophobic starting materials or more polar side-products.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers good elution strength for pyridine derivatives and has a low UV cutoff, which is essential for UV detection.[8] A gradient is chosen over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime, resulting in sharp peaks.

  • Detector: A UV-Vis detector is ideal due to the presence of strong chromophores in the this compound molecule—namely, the nitropyridine ring system.[9] The aromatic structure and the nitro group lead to significant UV absorbance, providing high sensitivity for both the main compound and related impurities. A detection wavelength is selected near the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water, 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile, 0.1% Formic Acid.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for HPLC Purity Assessment.

Comparative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC technology, utilizing columns with sub-2 µm particle sizes to achieve faster and more efficient separations.[10] The core principle remains reversed-phase chromatography, but the performance characteristics are significantly enhanced.[11][12]

UPLC vs. HPLC: A Shift in Performance

The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressure.[7] UPLC systems operate at much higher pressures (up to 15,000 psi) to push the mobile phase through the densely packed, smaller particles (<2 µm).[7][10] This leads to several key advantages:

  • Increased Resolution: Smaller particles provide more theoretical plates, resulting in sharper, narrower peaks and better separation of closely eluting compounds.[12]

  • Faster Analysis: The high efficiency allows for faster flow rates and shorter column lengths, drastically reducing run times.[13]

  • Higher Sensitivity: Narrower peaks mean a higher concentration of the analyte passes through the detector at any given moment, increasing the signal-to-noise ratio and improving detection limits.[11]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a more cost-effective and environmentally friendly option.[12]

Detailed Experimental Protocol: UPLC
  • Instrumentation:

    • UPLC system capable of high-pressure delivery, with a low-dispersion flow path.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water, 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile, 0.1% Formic Acid.

    • Gradient: 30% B to 80% B over 3 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 270 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Same as the HPLC method.

dot graph G { layout=dot; rankdir=TB; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Key Differences Between HPLC and UPLC Systems.

Performance Comparison: Experimental Data

To illustrate the practical differences, a batch of synthesized this compound, known to contain trace impurities from the starting materials and a potential side-product (isomer), was analyzed using both methods. The results are summarized below.

ParameterRP-HPLC MethodUPLC MethodJustification
Retention Time (Main Peak) 10.2 min2.1 minUPLC offers significantly faster analysis.[13]
Purity (% Area) 98.5%98.3%Both methods provide similar purity values.
Critical Pair Resolution 1.62.8UPLC provides superior resolution of closely eluting impurities.[10]
Total Run Time 20 min5 minUPLC increases sample throughput by a factor of 4.
Solvent Consumption/Run ~20 mL~3 mLUPLC is more environmentally friendly and cost-effective.[11]

Analysis of Results:

While both methods determined a similar overall purity, the UPLC method's superior resolving power (Resolution = 2.8 vs. 1.6 for the critical pair) provides greater confidence that no impurities are hidden under the main peak. A resolution value of >2.0 is generally considered baseline separation, a target that the UPLC method easily achieved. The drastic reduction in run time and solvent consumption further highlights the operational efficiencies gained with UPLC technology.[12]

Conclusion and Recommendations

For the routine purity assessment of this compound, a well-validated RP-HPLC method is robust, reliable, and perfectly adequate for quality control in many research and development settings. Its established nature and lower equipment cost make it a staple in most laboratories.[7]

However, for applications requiring higher throughput, enhanced sensitivity for trace impurity detection, or more definitive separation of complex impurity profiles, the UPLC method is demonstrably superior.[11][13] The investment in UPLC technology can be justified by significant long-term savings in time, solvent costs, and the increased confidence that comes with higher-resolution data.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, aligning with the principles of analytical procedure validation outlined in the ICH Q2(R2) guidelines.[1][14][15] For critical stages of drug development, employing both methods orthogonally provides the most comprehensive and trustworthy assessment of purity.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website. [Link]

  • Anonymous. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Anonymous. (n.d.). HPLC vs. UPLC. Retrieved from WebofPharma website. [Link]

  • Anonymous. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from EMA website. [Link]

  • Anonymous. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from Technology Networks website. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from Quality Assistance website. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website. [Link]

  • Slideshare. (2018). Orthogonal HPLC methods. Retrieved from Slideshare. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from HELIX Chromatography website. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from ResearchGate. [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from Chromatography Today website. [Link]

  • DTIC. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from DTIC website. [Link]

  • NIH. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Retrieved from NIH website. [Link]

  • Biotage. (2023). What is Orthogonal Flash Chromatography and Why Should I do it? Retrieved from Biotage website. [Link]

  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from Santai Technologies website. [Link]

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comparing the efficacy of 5-Ethenyl-2-nitropyridine in different reaction types

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Efficacy of 5-Ethenyl-2-nitropyridine in Diverse Reaction Classes

Introduction: A Predictive Analysis of a Versatile Heterocyclic Building Block

This compound (2-nitro-5-vinylpyridine) is a fascinating heterocyclic compound that merges three key chemical features onto a single scaffold: a pyridine ring, a reactive vinyl (ethenyl) group, and a potent electron-withdrawing nitro group. The pyridine core is a ubiquitous motif in pharmaceuticals, while the vinyl group serves as a versatile handle for polymerizations and carbon-carbon bond formations. The strategic placement of a nitro group at the 2-position profoundly modulates the electronic properties of the entire molecule, activating it for specific transformations.

Direct experimental literature detailing the reaction efficacy of this compound is notably sparse. Therefore, this guide adopts a first-principles approach, leveraging established reactivity patterns of vinylpyridines, nitropyridines, and electronically-modified alkenes to predict and compare its performance across several fundamental reaction classes. As senior application scientists, we often encounter the need to extrapolate from known chemical principles to forecast the behavior of novel reagents. This document serves as an expert guide for researchers, providing a robust, theory-backed framework for employing this compound in synthesis and materials science.

Palladium-Catalyzed Cross-Coupling: The Heck-Mizoroki Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling a vinyl group with an aryl or vinyl halide.[1] The efficacy of the alkene partner is often dictated by its electronic nature.

Causality and Expected Efficacy

In the Heck reaction, the alkene inserts into a palladium-aryl bond. This migratory insertion step is typically favored for electron-deficient alkenes. The this compound molecule is engineered for high reactivity in this context. The nitro group, being a powerful electron-withdrawing group (EWG), significantly reduces the electron density of the vinyl double bond through resonance and inductive effects.[2][3] This "activation" makes the alkene a more potent electrophile and accelerates the key insertion step of the catalytic cycle.

Compared to other vinylpyridines, such as 2-vinylpyridine or 4-vinylpyridine, which are moderately electron-deficient due to the pyridine nitrogen itself, this compound is expected to be substantially more reactive. Its performance should rival that of classic activated alkenes like acrylates and acrylonitrile. This enhanced reactivity may allow for milder reaction conditions, lower catalyst loadings, and broader substrate scope with challenging aryl chlorides.

Heck_Reaction_Cycle cluster_product pd0 Pd(0)L₂ pd_complex Oxidative Addition (Ar-X) pd0->pd_complex Ar-X pd_aryl Ar-Pd(II)-X(L)₂ pd_complex->pd_aryl alkene_coord Olefin Coordination & Insertion pd_aryl->alkene_coord R-CH=CH₂ pd_alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ alkene_coord->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim product Product Ar-CH=CH-R pd_alkyl->product pd_hydride H-Pd(II)-X(L)₂ beta_elim->pd_hydride reduct_elim Reductive Elimination (Base) pd_hydride->reduct_elim Base reduct_elim->pd0 -HB, -X⁻

Figure 1: Catalytic cycle of the Heck-Mizoroki reaction.
Comparative Performance Data (Predicted vs. Known Systems)

The following table presents typical data for known substrates in the Heck reaction, providing a benchmark against which the predicted high performance of this compound can be compared.

Alkene SubstrateActivating GroupTypical Catalyst Loading (mol%)Typical Reaction Time (h)Typical Yield (%)Reference
StyrenePhenyl (neutral)1-212-2470-85[1]
n-Butyl Acrylate-CO₂Bu (EWG)0.1-12-8>95[4]
2-Vinylpyridine2-Pyridyl (weak EWG)1-310-2060-80[5]
This compound 2-Nitropyridyl (strong EWG) 0.1-1 (Predicted) 2-6 (Predicted) >90 (Predicted) N/A
Experimental Protocol: Heck Reaction

This self-validating protocol is based on established methods for activated alkenes and serves as a robust starting point.[6]

  • Reaction Setup: To an oven-dried Schlenk flask, add aryl bromide (1.0 mmol, 1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and triphenylphosphine (PPh₃, 0.025 mmol, 2.5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The formation of palladium black, an inactive form of the catalyst, is minimized under these conditions.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 mmol, 1.2 eq.), anhydrous triethylamine (Et₃N, 1.5 mmol, 1.5 eq.), and 5 mL of anhydrous DMF or acetonitrile.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The base (Et₃N) is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by periodically taking aliquots. The disappearance of the aryl bromide is a key indicator of reaction completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the substituted product.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, where a conjugated diene reacts with a double or triple bond (the dienophile).[7] The reaction rate is dramatically accelerated when the dienophile is substituted with an EWG.

Causality and Expected Efficacy

According to frontier molecular orbital (FMO) theory, the rate of a normal-electron-demand Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap leads to a faster reaction. Electron-withdrawing groups lower the LUMO energy of the dienophile.[8]

The 2-nitro group on the pyridine ring is a powerful EWG that will substantially lower the LUMO of the vinyl group in this compound. This makes it an exceptionally potent dienophile. Its reactivity is predicted to be far superior to that of unactivated vinylpyridines, which often require high temperatures or Lewis acid catalysis to participate effectively in Diels-Alder reactions.[9][10] The intrinsic activation of this compound may allow for cycloadditions to proceed under mild, thermal conditions without the need for a catalyst, thus simplifying the experimental procedure.

Diels_Alder_FMO cluster_diene Diene cluster_dienophile Dienophile (this compound) d_homo HOMO d_lumo LUMO p_homo HOMO p_lumo LUMO (Lowered by NO₂ group) y_axis y_axis y_axis_top y_axis_top y_axis->y_axis_top Energy d_homo_level –––––––––– p_lumo_level –––––––––– d_homo_level->p_lumo_level interaction ΔE (Small Energy Gap) → Fast Reaction ATRP_Mechanism initiator Pₙ-X (Dormant Chain) radical Pₙ• (Active Radical) initiator->radical k_act catalyst Cu(I)Lₙ (Activator) deactivator X-Cu(II)Lₙ (Deactivator) radical->initiator k_deact polymer Pₙ₊₁• radical->polymer k_p monomer Monomer (M)

Sources

A Comparative Guide to the Synthetic Routes of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, 5-ethenyl-2-nitropyridine serves as a valuable building block. Its vinyl group is amenable to a variety of polymerization and addition reactions, while the electron-deficient nitropyridine core is a key pharmacophore and allows for further functionalization. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides an in-depth comparison of the primary synthetic strategies to access this compound, offering insights into the mechanistic rationale and practical considerations for each approach. While direct comparative studies on this specific molecule are not extensively published, this guide extrapolates from well-established methodologies for analogous substrates to provide a robust framework for synthetic route selection.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of the C-C bond between the pyridine ring and the vinyl group. The general approach involves the coupling of a 5-halo-2-nitropyridine with a vinylating agent. The three most common variants are the Heck, Suzuki, and Stille reactions.

A. The Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[1] In the context of this compound synthesis, this would typically involve the reaction of 5-bromo-2-nitropyridine with a source of ethylene.

The catalytic cycle of the Heck reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (5-bromo-2-nitropyridine), forming a Pd(II) complex.[2] This is followed by the migratory insertion of the alkene (ethylene) into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product, this compound, and a palladium-hydride species. The final step is the reductive elimination of HX with a base, regenerating the Pd(0) catalyst.[2]

Materials:

  • 5-bromo-2-nitropyridine

  • Ethylene gas

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a dry, thick-walled reaction vessel, add 5-bromo-2-nitropyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Evacuate and backfill the vessel with argon or nitrogen.

  • Add anhydrous DMF and triethylamine (2.0 eq).

  • Pressurize the vessel with ethylene gas (typically 2-4 atm).

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the excess ethylene.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

B. The Suzuki Reaction

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[3] For the synthesis of this compound, this would entail the reaction of 5-bromo-2-nitropyridine with potassium vinyltrifluoroborate or vinylboronic acid.

Similar to the Heck reaction, the Suzuki coupling begins with the oxidative addition of the Pd(0) catalyst to 5-bromo-2-nitropyridine. The next crucial step is transmetalation, where the vinyl group is transferred from the boron atom to the palladium center, a process facilitated by a base.[4] The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[4]

Materials:

  • 5-bromo-2-nitropyridine

  • Potassium vinyltrifluoroborate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • In a round-bottom flask, combine 5-bromo-2-nitropyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add the dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by silica gel chromatography.

C. The Stille Reaction

The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium.[5] In this case, 5-bromo-2-nitropyridine would be reacted with vinyltributyltin.

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6] A key difference is the nature of the organometallic reagent, which can influence reaction conditions and functional group tolerance. Organotin reagents are often stable to air and moisture.[6]

Materials:

  • 5-bromo-2-nitropyridine

  • Vinyltributyltin (Bu₃SnCH=CH₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene or THF

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-nitropyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene, followed by vinyltributyltin (1.2 eq).

  • Heat the mixture to reflux (around 110 °C for toluene).

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction and dilute with diethyl ether.

  • Wash the solution with an aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

  • Dry the organic phase, concentrate, and purify by chromatography.

II. The Wittig Reaction

The Wittig reaction is a classic and highly reliable method for synthesizing alkenes from aldehydes or ketones. To produce this compound, the corresponding aldehyde, 5-formyl-2-nitropyridine, would be reacted with a methylidene phosphorane.

The Wittig reaction involves the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This zwitterionic species then cyclizes to a four-membered oxaphosphetane ring.[3] The driving force of the reaction is the subsequent collapse of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide.

This is a two-step process starting from 5-methyl-2-nitropyridine.

Step 1: Synthesis of (2-nitro-5-pyridylmethyl)triphenylphosphonium bromide

  • Brominate 5-methyl-2-nitropyridine using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in CCl₄ under reflux to obtain 5-(bromomethyl)-2-nitropyridine.

  • React the resulting 5-(bromomethyl)-2-nitropyridine with triphenylphosphine in refluxing toluene to precipitate the phosphonium salt.

Step 2: Wittig Olefination

  • Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) to generate the ylide.

  • After stirring for 30-60 minutes, add a solution of formaldehyde (or paraformaldehyde, which needs to be cracked before use) (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography. A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often co-elutes with the product.

III. Dehydration of 1-(2-nitro-5-pyridyl)ethanol

This route involves the synthesis of a secondary alcohol, which is then dehydrated to form the alkene. This is an adaptation of industrial processes used for the synthesis of vinylpyridines.[7]

The dehydration of the alcohol is typically acid or base-catalyzed. Under harsh conditions, this elimination reaction proceeds via an E1 or E2 mechanism to form the carbon-carbon double bond.

Step 1: Synthesis of 1-(2-nitro-5-pyridyl)ethanol

  • React 5-formyl-2-nitropyridine with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr) in THF at low temperature (-78 °C to 0 °C).

  • Alternatively, reduce 5-acetyl-2-nitropyridine with a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

Step 2: Dehydration

  • Dissolve the alcohol in a high-boiling inert solvent like triethanolamine containing a catalytic amount of a strong base (e.g., solid NaOH).[8]

  • Heat the mixture to a high temperature (180-220 °C).[8]

  • The product, this compound, is formed and can be distilled off as it is produced.

Visual Summary of Synthetic Pathways

Synthetic_Routes cluster_heck Heck Reaction cluster_suzuki Suzuki Reaction cluster_wittig Wittig Reaction cluster_dehydration Dehydration Route A1 5-Bromo-2-nitropyridine A3 This compound A1->A3 Pd(OAc)₂, P(o-tol)₃, Base A2 Ethylene A2->A3 B1 5-Bromo-2-nitropyridine B3 This compound B1->B3 Pd(dppf)Cl₂, Base B2 Potassium vinyltrifluoroborate B2->B3 C1 5-Formyl-2-nitropyridine C3 This compound C1->C3 C2 Methyltriphenyl-phosphonium ylide C2->C3 D1 1-(2-nitro-5-pyridyl)ethanol D2 This compound D1->D2 Base, High Temp.

Figure 1. Overview of primary synthetic routes to this compound.

Comparative Analysis

FeatureHeck ReactionSuzuki ReactionStille ReactionWittig ReactionDehydration Route
Starting Materials 5-Halo-2-nitropyridine, Ethylene5-Halo-2-nitropyridine, Vinylboron reagent5-Halo-2-nitropyridine, Vinyltin reagent5-Formyl-2-nitropyridine, Phosphonium salt5-Formyl/Acetyl-2-nitropyridine
Number of Steps 1112-3 (including ylide prep)2
Key Reagents Pd catalyst, Phosphine ligand, BasePd catalyst, Boron reagent, BasePd catalyst, Tin reagentPhosphonium salt, Strong base, AldehydeGrignard/Reducing agent, Dehydrating agent
Reaction Conditions High temp. (80-120°C), High pressureModerate temp. (80-100°C)High temp. (reflux)Low to RTHigh temp. (180-220°C)
Atom Economy ModerateGoodPoor (due to tin waste)Poor (phosphine oxide waste)Good
Advantages Uses simple alkeneMilder conditions, Boron reagents are generally non-toxicAir/moisture stable tin reagentsHigh reliability, Predictable regiochemistryPotentially scalable, Avoids expensive catalysts
Disadvantages Requires handling of gaseous ethylene, High pressureBoron reagents can be expensive/unstableToxicity of tin reagents and byproductsStoichiometric phosphine oxide byproduct is difficult to removeRequires synthesis of the alcohol precursor, Harsh dehydration conditions

Conclusion and Recommendations

The choice of synthetic route to this compound is a trade-off between factors such as starting material availability, scalability, cost, and waste management.

  • For laboratory-scale synthesis and rapid access to the molecule , the Suzuki reaction offers a compelling balance of relatively mild conditions, good functional group tolerance, and avoidance of highly toxic reagents. The commercial availability of various vinylboron reagents adds to its flexibility.

  • The Heck reaction is a strong candidate if a facility is equipped to handle gaseous reagents under pressure. Its use of ethylene, a cheap and abundant C2 source, makes it potentially very cost-effective on a larger scale.

  • The Wittig reaction , while a classic and reliable method, is hampered by poor atom economy and the challenge of removing the triphenylphosphine oxide byproduct. This makes it less suitable for large-scale production but remains a viable option for small-scale synthesis where the necessary aldehyde precursor is readily available.

  • The Stille reaction , despite its versatility, is increasingly disfavored due to the high toxicity of organotin compounds and the difficulty in removing tin residues from the final product, a critical consideration in pharmaceutical applications.

  • The dehydration route mirrors industrial processes and could be the most economical for large-scale manufacturing, provided the high-temperature conditions do not lead to decomposition of the nitro-substituted pyridine ring. The synthesis of the alcohol precursor adds a step but may be justified by the avoidance of expensive palladium catalysts.

Ultimately, the optimal route will depend on the specific requirements of the research or manufacturing campaign, including the scale of the synthesis, purity requirements, and available equipment and expertise.

References

  • Chemistry LibreTexts. Stille Coupling. (2023-06-30). [Link]

  • Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • SynArchive. Stille Coupling. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]

  • MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • Wikipedia. Heck reaction. [Link]

  • RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]

  • Chemistry LibreTexts. Heck Reaction. (2023-06-30). [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.
  • Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. [Link]

  • Google Patents. Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines.
  • Google Patents. Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing Analytical Trust for a Novel Building Block

5-Ethenyl-2-nitropyridine (also known as 5-vinyl-2-nitropyridine) is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive vinyl group and an electron-withdrawing nitro group on a pyridine core, makes it a valuable precursor for creating complex molecules, including novel drug candidates.[1][2] However, as with any new chemical entity (NCE) entering the development pipeline, the integrity of all subsequent research hinges on the quality and reliability of the analytical data used for its characterization.

Cross-validation is the systematic process of comparing results from two or more distinct analytical methods to ensure they produce comparable, reliable, and consistent data.[4][5] This process is not merely a procedural formality; it is a cornerstone of scientific rigor and a regulatory expectation that ensures data integrity across different laboratories, instruments, and analysts.[4][6][7] For researchers, scientists, and drug development professionals, implementing a rigorous cross-validation strategy from the outset is essential for building a foundation of trust in the analytical data that will guide critical decisions in synthesis optimization, formulation development, and preclinical evaluation.

Pillar 1: Foundational Analytical Techniques for Characterization

Before any cross-validation can occur, primary analytical methods must be developed and optimized. The selection of these techniques is dictated by the chemical structure of this compound, targeting its key features for unambiguous identification, quantification, and purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

Causality: RP-HPLC is the quintessential tool for assessing the purity of non-volatile organic compounds. The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like this compound.[8] The pyridine ring and nitro group confer sufficient polarity for elution with a standard acetonitrile/water mobile phase, while the vinyl group adds non-polar character. UV detection is ideal due to the strong chromophore of the nitropyridine system.

Proposed Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column thermostat.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% Formic Acid. The acid is added to suppress the ionization of the pyridine nitrogen, ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm, chosen to be near the absorbance maximum for sensitive detection.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a theoretical concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Causality: GC-MS is a powerful technique for identifying a compound and assessing its volatile and semi-volatile impurities.[9] As this compound has a moderate molecular weight (150.13 g/mol ) and is expected to have sufficient thermal stability and volatility, GC is a suitable separation method.[3] Electron Ionization (EI) Mass Spectrometry provides a reproducible fragmentation pattern—a molecular "fingerprint"—that is invaluable for structural confirmation and can be compared against spectral libraries.[10][11]

Proposed Experimental Protocol: GC-EI-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane). This provides good selectivity for aromatic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (Split mode, 50:1).

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This ensures elution of the main analyte and any potential higher-boiling impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-350.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of dichloromethane or ethyl acetate.

Spectroscopic Confirmation: NMR and FT-IR

Causality: While chromatographic methods assess purity, spectroscopic methods confirm identity. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups.[1]

  • ¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the three protons of the vinyl group, with characteristic chemical shifts and coupling constants. The ¹³C NMR will confirm the presence of the seven unique carbon atoms in the molecule.[12]

  • FT-IR: The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups:

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching of the pyridine ring.

    • ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively.

    • ~1640 cm⁻¹: C=C stretching of the vinyl group.

    • ~990 and ~910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.[13]

Pillar 2: A Practical Framework for Method Cross-Validation

The core objective of cross-validation is to demonstrate that different analytical procedures yield equivalent and reliable results for the same sample.[5] This is particularly critical when transferring a method to a new lab or when comparing a newly developed method against an established one. Here, we present a framework for cross-validating the proposed HPLC-UV purity method against an orthogonal chromatographic technique, such as a newly developed GC method with Flame Ionization Detection (GC-FID).

The Logic of Orthogonality: Using two methods based on different separation principles (liquid vs. gas chromatography) provides a more rigorous and trustworthy comparison. An impurity that might co-elute with the main peak in HPLC could be well-separated in GC, and vice-versa.

Workflow for Comparative Cross-Validation

Below is a diagram outlining the logical flow for a comparative cross-validation study.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Prepare Single, Homogenous Batch of this compound B Develop & Validate Primary Method (e.g., HPLC-UV) A->B Split Sample C Develop & Validate Orthogonal Method (e.g., GC-FID) A->C Split Sample D Analyze Sample (n≥3) with HPLC-UV Method B->D E Analyze Sample (n≥3) with GC-FID Method C->E F Record Purity Results (Mean, SD) from Both Methods D->F E->F G Statistically Compare Results (e.g., Calculate Difference of Means) F->G H Compare Against Pre-defined Acceptance Criteria G->H I Methods are Cross-Validated H->I Criteria Met J Investigation Required: Review Methods & Data H->J Criteria Not Met

Caption: Workflow for comparative cross-validation of two orthogonal analytical methods.

Detailed Protocol: HPLC vs. GC Cross-Validation
  • Protocol Definition: Establish a formal cross-validation protocol outlining the methods, samples, number of replicates, and acceptance criteria.

  • Sample Preparation: Use a single, well-homogenized batch of this compound to eliminate sample variability as a factor.

  • Method A Analysis (HPLC-UV):

    • Perform system suitability tests to ensure the HPLC system is operating correctly.

    • Analyze the sample in six replicate injections.

    • Calculate the purity of each injection using the area percent method.

  • Method B Analysis (GC-FID):

    • Perform system suitability tests for the GC system.

    • Analyze the same sample in six replicate injections.

    • Calculate the purity of each injection using the area percent method.

  • Data Evaluation:

    • Calculate the mean purity and standard deviation (SD) for each set of six replicates.

    • Compare the results against the acceptance criteria.

Data Presentation and Acceptance Criteria

Quantitative data should be summarized in a clear, tabular format. The acceptance criteria must be pre-defined and scientifically justified.

Table 1: Hypothetical Cross-Validation Data Summary

ReplicateHPLC-UV Purity (%)GC-FID Purity (%)
199.6599.58
299.7199.65
399.6899.61
499.7599.69
599.6299.55
699.7099.63
Mean 99.69 99.62
Std. Dev. 0.044 0.051
Difference of Means \multicolumn{2}{c}{0.07% }

Table 2: Example Acceptance Criteria

ParameterAcceptance LimitResult
Difference between Mean Purity≤ 1.0%Pass (0.07%)
Precision (RSD) for each method≤ 2.0%Pass

Causality of Acceptance Criteria: The limits are set based on the expected precision of the analytical techniques and the stage of drug development. Tighter limits may be required for late-stage development and quality control. A difference of ≤ 1.0% between two orthogonal methods provides high confidence that both are accurately measuring the purity of the material.

Conclusion: Ensuring Data Defensibility for a Promising Molecule

For a novel compound like this compound, establishing a robust and reliable analytical control strategy is not optional—it is fundamental to its successful development. This guide provides the necessary framework, outlining primary characterization techniques and, crucially, a detailed methodology for their cross-validation. By employing orthogonal methods like RP-HPLC and GC-MS/FID and systematically comparing their outputs against pre-defined criteria, researchers can build a comprehensive and defensible analytical data package. This rigorous approach minimizes analytical uncertainty, ensures inter-laboratory consistency, and ultimately builds the foundation of trust required to advance promising molecules from the laboratory to clinical application.

References

  • PharmaGuru. (2025).
  • BenchChem. (2025).
  • Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J., 16(6), 1205–1215. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • SIELC Technologies. (2018). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide.... [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column. [Link]

  • PubChemLite. (n.d.). This compound (C7H6N2O2). [Link]

  • SIELC Technologies. (2018). Pyridine, 5-ethyl-2-vinyl-. [Link]

  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Asad, S., et al. (2015). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link]

  • Ujihara, T., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 107-115. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. [Link]

  • Suneetha, A., & Donepudi, S. (2017). HPLC method development and validation for the estimation of axitinib in rabbit plasma. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

  • Kumar, P., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Separations, 10(5), 295. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Ethenyl-2-nitropyridine. As a compound combining the chemical functionalities of a nitrated aromatic ring and a reactive vinyl group, it presents a unique set of hazards that demand rigorous adherence to safety procedures. The guidance herein is synthesized from established chemical safety principles and data from structurally analogous compounds to ensure a self-validating and trustworthy protocol.

Hazard Identification and Risk Profile

Understanding the "why" is critical to ensuring compliance and safety. This compound is not a benign substance; its hazard profile is derived from its constituent parts: the nitropyridine core and the vinyl substituent.

  • Toxicological Hazards: Based on analogous nitropyridine structures, this compound is expected to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Inhalation of vapors or dust should be minimized.[4] Chronic effects are not well-documented, but prolonged exposure should always be avoided.[1]

  • Reactivity Hazards: The vinyl group introduces the potential for hazardous polymerization, especially if exposed to heat, light, or impurities.[5] The nitro group makes it incompatible with strong oxidizing agents.[1][6]

  • Environmental Hazards: The compound is classified as harmful to aquatic life with long-lasting effects, necessitating containment and preventing release into drains or waterways.[1][4]

  • Thermal Decomposition: In the event of a fire, thermal decomposition can release highly toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[1][2][7]

Hazard Summary Table
Hazard CategoryGHS Classification (Inferred)DescriptionPrimary Sources
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[1][2][3]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2]
Hazardous to the Aquatic Environment Chronic Category 3H412: Harmful to aquatic life with long lasting effects.[1]

Pre-Disposal: Handling and Segregation

Proper disposal begins long before the waste container is collected. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[6]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) tested according to standards like EN 374. Dispose of contaminated gloves after use.[5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or spill cleanup, a complete chemical suit may be necessary.[5]

  • Respiratory Protection: All handling of solid material or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6]

Waste Segregation: The Cornerstone of Safety

The causality behind strict waste segregation is to prevent inadvertent and dangerous chemical reactions within the waste container.

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • Incompatibilities: DO NOT mix this waste with strong oxidizing agents.[1][6] Keep it separate from acidic or basic waste streams unless the final disposal procedure requires neutralization by trained personnel.

  • P-List Consideration: While this compound itself is not explicitly on the EPA's "P-list" of acutely hazardous wastes, its toxicological profile warrants similar handling. This means containers that held the pure substance must be triple-rinsed with a suitable solvent (e.g., methanol, acetone), and the rinsate must be collected as hazardous waste.[8]

Step-by-Step Disposal Protocol

This protocol outlines the direct operational steps for safely accumulating and preparing this compound for final disposal.

  • Container Selection:

    • Choose a container made of compatible material (e.g., borosilicate glass or a suitable plastic like high-density polyethylene) that can be securely sealed.[8]

    • The container must be in good condition, free of cracks or defects, and have a tightly fitting screw cap.[8] Funnels should not be left in the container opening.

  • Waste Collection:

    • Solids: Carefully transfer solid this compound waste or contaminated lab materials into the designated waste container. Avoid generating dust.[4][6]

    • Solutions: Transfer solutions via a funnel into the designated liquid waste container.

    • Rinsate: Collect all rinsate from triple-rinsed containers as hazardous waste.[8]

  • Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • The label must include, at a minimum:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate estimation of the concentration and total volume/mass.

      • All relevant hazard information (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The date of accumulation.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area must be in a well-ventilated location, away from heat and sources of ignition.[1][5]

    • Ensure the container is stored away from incompatible materials, particularly oxidizing agents.[1]

  • Final Disposal:

    • Professional Disposal is Mandatory: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

    • Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[2][5][6]

    • The standard and recommended method for final disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the toxic decomposition products.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow: this compound start Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin characterize Step 2: Characterize Waste (Solid, Liquid, Contaminated Material) ppe->characterize segregate Step 3: Segregate from Incompatibles (Especially Oxidizers) characterize->segregate spill Contingency: Spill Occurs characterize->spill container Step 4: Select & Label Compatible Waste Container segregate->container segregate->spill store Step 5: Store in Satellite Accumulation Area container->store container->spill pickup Step 6: Arrange Pickup via EH&S or Licensed Contractor store->pickup end_proc Final Disposal: High-Temperature Incineration pickup->end_proc Completed spill_kit Follow Spill Protocol: Contain, Neutralize, Clean Up, Collect as Hazardous Waste spill->spill_kit Activate spill_kit->container Package Waste

Caption: Decision workflow for handling and disposal of this compound.

Contingency Planning: Spills and Exposures

Accidents require immediate and correct action.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][6] If they feel unwell, call a poison center or doctor.

  • Spills: Evacuate non-essential personnel. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4] Sweep or shovel the material into a suitable, labeled container for disposal.[6] Do not allow the spill to enter drains or waterways.[4][5]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Hydroxy-5-nitropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-methyl-3-nitropyridine. TCI Chemicals.
  • Safety Data Sheet - 4-Vinylpyridine. Scientific Polymer Products.
  • SAFETY DATA SHEET - 2-Hydroxy-5-nitropyridine. Fisher Scientific.
  • Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Carl ROTH.
  • SAFETY DATA SHEET - 5-Ethyl-2-methylpyridine. Fisher Scientific.
  • Safety Data Sheet - 5-bromo-2-nitropyridine. Jubilant Ingrevia.
  • Chemical Waste Disposal Guidelines. Emory University.

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethenyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidelines, and disposal plans for the handling of 5-Ethenyl-2-nitropyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related molecules, including nitropyridines, aromatic nitro compounds, and vinylpyridines. A conservative approach is paramount, treating this substance with a high degree of caution.

Hazard Identification and Risk Assessment

This compound combines the structural features of a nitropyridine and a vinylpyridine. This unique combination necessitates a thorough understanding of the potential hazards associated with each functional group to formulate a robust safety plan.

  • Nitropyridine Moiety: Aromatic nitro compounds are known for their potential toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] A significant concern with such compounds is their potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] Symptoms of exposure can include headaches, dizziness, nausea, and cyanosis (a bluish discoloration of the skin).[1] Many nitropyridine derivatives are also classified as skin and eye irritants.[4][5][6][7][8]

  • Vinylpyridine Moiety: The vinyl group introduces the risk of polymerization. This process can be initiated by heat, light, or the presence of a catalyst, and may be violent. Additionally, vinylpyridines can be irritants.

  • Overall Assessment: Based on these structural analogs, this compound should be presumed to be a hazardous substance. It is prudent to assume it is toxic via ingestion, inhalation, and dermal contact, and is an irritant to the skin, eyes, and respiratory system.

Summary of Potential Hazards:

Hazard ClassAnticipated Hazard for this compound
Acute Toxicity (Oral) Harmful if swallowed.[5][7]
Acute Toxicity (Dermal) Toxic in contact with skin.[3]
Acute Toxicity (Inhalation) Harmful or toxic if inhaled.[3][7]
Skin Corrosion/Irritation Causes skin irritation.[4][5][6][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][6][8][9]
Respiratory Irritation May cause respiratory irritation.[5][8]
Reactivity Potential for hazardous polymerization.
Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and in-reaction use, must be conducted within a properly functioning and certified chemical fume hood.[10][11] This is critical to prevent the inhalation of any vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[9][12]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[2][6][11][13]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Standard Operation: At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when handling this compound.[2][6][9][10]

  • Splash or Polymerization Risk: When there is a heightened risk of splashing or an exothermic reaction, a face shield should be worn in addition to safety goggles.[2][14]

  • Gloves: Chemical-resistant gloves are essential. Given the lack of specific data for this compound, selecting a glove material effective against a broad range of organic chemicals is the most prudent approach.

    • Recommended: Butyl rubber or Viton® gloves are often recommended for handling pyridine and its derivatives.[10] Neoprene or nitrile gloves may be suitable for short-term use but should be changed immediately upon any sign of contamination.[14][15]

    • Action: Always inspect gloves for tears or punctures before use. Double-gloving can provide an additional layer of protection. Remove and dispose of the outer glove immediately after handling the compound and wash hands thoroughly after removing the inner gloves.

  • Protective Clothing: A flame-resistant laboratory coat should be worn and kept fully buttoned to protect clothing and skin.[10][14] For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended.

  • Standard Operations in a Fume Hood: When all handling is performed within a certified chemical fume hood, respiratory protection is typically not required.

  • Outside of a Fume Hood or in Case of a Spill: If there is a potential for exposure outside of a fume hood, or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[9][16] For situations with high concentrations of vapors or unknown exposure levels, a self-contained breathing apparatus (SCBA) should be used.[5]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial for minimizing risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm the location of the nearest eyewash station and safety shower.

    • Don all required PPE as outlined in the previous section.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the compound within the fume hood.

    • Use a disposable weighing boat or line the balance with a protective film to prevent contamination.

    • Handle the compound gently to avoid creating dust or aerosols.

  • Reaction Setup:

    • Add this compound to the reaction vessel within the fume hood.

    • Ensure the reaction apparatus is securely clamped and that any potential points of release are properly sealed.

  • Post-Handling:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the compound.

    • Properly dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Diagram: PPE Selection Workflow for this compound

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood spill_risk Is there a significant splash or polymerization risk? fume_hood->spill_risk Yes no_hood_work No: Work outside a hood is NOT recommended. Consult EHS. fume_hood->no_hood_work No ppe_level_1 Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves (e.g., Butyl Rubber) spill_risk->ppe_level_1 No ppe_level_2 Enhanced PPE: - Standard PPE + Face Shield spill_risk->ppe_level_2 Yes ppe_level_3 Emergency/Spill PPE: - Enhanced PPE + Respirator (Organic Vapor Cartridge) start_legend Start/End decision_legend Decision Point process_legend_1 Standard PPE process_legend_2 Enhanced PPE process_legend_3 Emergency PPE

Caption: A decision-making workflow for selecting appropriate PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][9] Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[5][6][9] Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][6][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9][16] Rinse the mouth with water and seek immediate medical attention.

  • Small Spill: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[10] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department.[10]

  • Containerization: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a clearly labeled, sealed, and compatible hazardous waste container.[10][11]

  • Disposal Method: Disposal must adhere to all local, state, and federal regulations.[10][17] Common disposal methods for pyridine-based waste include incineration at high temperatures.[17]

Diagram: Handling and Disposal Workflow

Handling_Disposal_Workflow start Preparation: - Verify Engineering Controls - Don Appropriate PPE handling Handling in Fume Hood: - Weighing - Transfer - Reaction start->handling decontamination Post-Handling: - Decontaminate Equipment - Segregate Waste handling->decontamination waste_collection Waste Collection: - Collect all contaminated materials in a labeled, sealed container decontamination->waste_collection disposal Disposal: - Follow Institutional EHS Procedures - Adhere to all regulations waste_collection->disposal end End of Process disposal->end

Caption: A streamlined workflow for the safe handling and disposal of this compound.

References

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  • SAFETY DATA SHEET - 5-Ethyl-2-methylpyridine. Fisher Scientific.
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  • Safety Data Sheet - 5-Ethynyl-2'-deoxyuridine. Cayman Chemical.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET - 2-Amino-4-methyl-3-nitropyridine. TCI Chemicals.
  • 2-Amino-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia.
  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - 5-Nitropyridin-2-ol. Fisher Scientific.
  • SAFETY DATA SHEET - Pyridine. Fisher Scientific.
  • Pyridine Standard Operating Procedure. Washington State University.
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  • Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
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  • Discover the Various Types of PPE for Optimal Chemical Safety. MSC. Available at: [Link]

  • SAFETY DATA SHEET - 2-Amino-3-nitropyridine. Fisher Scientific.
  • 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets. ECHEMI.
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  • SAFETY DATA SHEET - 3-Nitropyridine. TCI Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.